molecular formula C20H13NO4 B3428950 Disperse Red 60 CAS No. 70956-30-8

Disperse Red 60

Cat. No.: B3428950
CAS No.: 70956-30-8
M. Wt: 331.3 g/mol
InChI Key: MHXFWEJMQVIWDH-UHFFFAOYSA-N
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Description

Disperse red 60 is a fine deep-red powder with white specks. (NTP, 1992)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dione
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InChI

InChI=1S/C20H13NO4/c21-18-15(25-11-6-2-1-3-7-11)10-14(22)16-17(18)20(24)13-9-5-4-8-12(13)19(16)23/h1-10,22H,21H2
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InChI Key

MHXFWEJMQVIWDH-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)OC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N
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Molecular Formula

C20H13NO4
Record name DISPERSE RED 60
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DSSTOX Substance ID

DTXSID2025210
Record name C.I. Disperse Red 60
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Molecular Weight

331.3 g/mol
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Physical Description

Disperse red 60 is a fine deep-red powder with white specks. (NTP, 1992), Other Solid
Record name DISPERSE RED 60
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Record name 9,10-Anthracenedione, 1-amino-4-hydroxy-2-phenoxy-
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
Record name DISPERSE RED 60
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CAS No.

17418-58-5, 12223-37-9, 70956-30-8
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Melting Point

greater than 572 °F (decomposes with color change at approximately 500 °F) (NTP, 1992)
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Foundational & Exploratory

"Disperse Red 60" chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 60, with the IUPAC name 1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dione, is a synthetic anthraquinone (B42736) dye.[1][2] It is characterized by its deep-red, fine powder appearance and is primarily utilized in the textile industry for dyeing synthetic fibers, particularly polyester.[3] Its molecular structure, featuring a substituted anthraquinone core, contributes to its color and dyeing properties. Beyond its industrial applications, the chemical framework of this compound and its toxicological profile are of significant interest to researchers in toxicology and drug development. This guide provides an in-depth overview of the chemical structure, properties, synthesis, and potential biological interactions of this compound.

Chemical Structure and Properties

This compound is an organic compound with the chemical formula C₂₀H₁₃NO₄.[1] The core of the molecule is an anthraquinone structure, which is a three-ring aromatic system with two ketone groups. This core is substituted with an amino group, a hydroxyl group, and a phenoxy group, which are key to its properties as a dye.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dione[1][2]
CAS Number17418-58-5[1]
C.I. Number60756
Molecular FormulaC₂₀H₁₃NO₄[1]
Canonical SMILESC1=CC=C(C=C1)OC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N[1]
InChI KeyMHXFWEJMQVIWDH-UHFFFAOYSA-N[1]

A comprehensive summary of the physicochemical properties of this compound is provided in the table below.

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight331.32 g/mol [4]
AppearanceFine deep-red powder with white specks[1]
Melting Point185 °C[1]
Boiling Point570.3 °C at 760 mmHg[1]
Density1.438 g/cm³[1]
Water SolubilityInsoluble
Solubility in Organic SolventsSoluble in dichloromethane[5]
Absorption Maximum (λmax)Not explicitly found in search results
LogP4.12330[6]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the condensation of 1-amino-2-bromo-4-hydroxyanthraquinone (B89553) with phenol (B47542) in an alkaline medium. The following protocol is based on a patented method which aims for high yield and purity.

Materials:

  • 1-amino-2-bromo-4-hydroxyanthraquinone (dried, water content < 0.2 wt%)

  • Phenol

  • Potassium Carbonate (acid-binding agent)

  • Deionized water

Procedure:

  • In a four-necked reaction flask equipped with a rectifying tower, add 180 grams of phenol and 20 grams of potassium carbonate.

  • Slowly heat the mixture to 155°C under negative pressure to dewater the system. The heating rate should be controlled at 20-25°C/h. Dehydration is considered complete when no more water is distilled.

  • Once the system is anhydrous, add 60 grams of dried 1-amino-2-bromo-4-hydroxyanthraquinone to the reaction flask.

  • Heat the reaction mixture again to 155°C and maintain this temperature for 2 hours.

  • Monitor the reaction for completion by taking samples periodically.

  • After the reaction is complete, cool the mixture to 90°C.

  • Add deionized water to precipitate the this compound product.

  • Collect the precipitated product by suction filtration.

  • Wash the product with water.

  • Dry the final product to obtain this compound.

This method has been reported to yield a product with a chromatographic purity of 99.6%.

Purification

Purification of the synthesized this compound is typically achieved through the workup process described in the synthesis protocol. This includes:

  • Precipitation: The product is precipitated from the reaction mixture by the addition of water.

  • Filtration: The solid product is separated from the liquid phase by suction filtration.

  • Washing: The filter cake is washed with deionized water to remove any remaining impurities, such as unreacted starting materials and salts.

  • Drying: The purified product is dried to remove residual water.

Analytical Methods

The purity and identity of this compound can be confirmed using various analytical techniques:

  • Thin-Layer Chromatography (TLC): TLC can be used for a rapid qualitative assessment of purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a quantitative method to determine the purity of the dye.

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. For this compound, the expected molecular ion peak [M]+ would be at an m/z corresponding to its molecular weight of 331.32 g/mol .

Biological Activity and Signaling Pathways

Toxicological Profile

This compound has been evaluated for its toxicological effects. It is classified as a skin sensitizer (B1316253) and may cause an allergic skin reaction. It can also cause serious eye irritation.

Table 3: Toxicological Data for this compound

TestOrganismResult
Acute Oral Toxicity (LD50)Rat> 2000 mg/kg
Acute Fish Toxicity (LC50)Oncorhynchus mykiss (Rainbow trout)10 - 100 mg/L (96h)
Acute Daphnia Toxicity (EC50)Daphnia magna (Water flea)10 - 100 mg/L (48h)
Algae Toxicity (EC50)Desmodesmus subspicatus1 - 10 mg/L (72h)
Potential Mechanism of Action: Oxidative Stress and Nrf2 Signaling Pathway

While specific metabolic and signaling pathways for this compound are not extensively documented, its anthraquinone structure suggests a potential to induce oxidative stress. Quinone structures are known to undergo redox cycling, which can lead to the generation of reactive oxygen species (ROS). An accumulation of ROS can lead to cellular damage.

A key cellular defense mechanism against oxidative stress is the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway . Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Upon exposure to oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxification genes, leading to their transcription and a subsequent protective cellular response. Given that other quinone-containing compounds have been shown to activate this pathway, it is plausible that this compound may exert some of its biological effects through the modulation of Nrf2 signaling.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DisperseRed60 This compound ROS Reactive Oxygen Species (ROS) DisperseRed60->ROS Redox Cycling Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidizes Keap1 (conformational change) Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Ub_Proteasome Ubiquitin- Proteasome System Keap1_Nrf2->Ub_Proteasome Nrf2 Degradation (Basal State) Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant & Detoxification Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Cellular_Protection Cellular Protection (Detoxification, Antioxidant Response) Antioxidant_Genes->Cellular_Protection Leads to

Caption: Proposed Nrf2 signaling pathway activation by this compound-induced oxidative stress.

Conclusion

This compound is a commercially important anthraquinone dye with well-defined chemical and physical properties. While its primary application is in the textile industry, its potential biological effects, likely mediated through the induction of oxidative stress, make it a subject of interest for toxicological and biomedical research. The detailed experimental protocols for its synthesis and analysis provided in this guide offer a valuable resource for researchers. Further investigation into the specific signaling pathways modulated by this compound is warranted to fully understand its biological implications.

References

An In-depth Technical Guide to Disperse Red 60 (CAS No. 17418-58-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Red 60 is a synthetic anthraquinone (B42736) dye primarily utilized in the textile industry for coloring polyester (B1180765) and other synthetic fibers.[1] Its chemical name is 1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dione.[2] This document provides a comprehensive overview of its chemical and physical properties, synthesis, analytical methodologies, and toxicological profile. Due to its widespread use, the environmental fate and potential for biodegradation of this compound have been subjects of research. While information on its direct interaction with cellular signaling pathways is not available, this guide includes a proposed degradation pathway. All quantitative data are presented in structured tables, and key processes are visualized using diagrams.

Chemical and Physical Properties

This compound is a deep red, crystalline powder.[3] It is characterized by its low solubility in water but is soluble in various organic solvents such as acetone (B3395972) and dichloromethane.[3][4]

Table 1: Chemical Identification

IdentifierValue
CAS Number 17418-58-5[2]
Molecular Formula C₂₀H₁₃NO₄[2][5][6]
IUPAC Name 1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dione[2]
Synonyms C.I. This compound, Resiren Red TB, Resolin Red FB, Samaron Pink FBL[2]
Colour Index 60756[5][6]

Table 2: Physicochemical Properties

PropertyValue
Molecular Weight 331.32 g/mol [5][6]
Appearance Deep red powder[3]
Melting Point 185 - 196.53 °C[4][7]
Boiling Point 570.3 °C at 760 mmHg[7]
Density 1.44 g/cm³[4]
Water Solubility Insoluble (< 1 mg/mL at 20°C)[3][7]
log Pow ~1.766 at 20°C[7]
Flash Point 298.7 °C[7]

Methodologies

Synthesis

The conventional synthesis of this compound is a multi-step process that begins with 1-aminoanthraquinone.[1] The general pathway involves the bromination of 1-aminoanthraquinone, followed by hydrolysis and subsequent condensation with phenol (B47542).[1][5] An improved method involves the reaction of 1-amino-2-halo(Cl,Br)-4-hydroxyanthraquinone with potassium phenoxide in a phenol solvent.[6]

A general workflow for the synthesis is outlined below:

G A 1-Aminoanthraquinone B Bromination A->B C 1-Amino-2,4-dibromoanthraquinone B->C D Hydrolysis C->D E 1-Amino-2-bromo-4-hydroxyanthraquinone D->E F Condensation with Phenol E->F G This compound F->G H Purification G->H I Final Product H->I G cluster_path1 Pathway 1: Cleavage of Ether Bond cluster_path2 Pathway 2: Ring Opening A This compound (1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dione) B Intermediate 1 (1-amino-2,4-dihydroxyanthracene-9,10-dione) A->B C Intermediate 2 (Phthalic acid) B->C D Intermediate 3 (1-amino-2,4-dihydroxy-benzene) B->D E Further Degradation Products (e.g., smaller organic acids, CO₂, H₂O) C->E D->E

References

An In-depth Technical Guide to the Synthesis of 1-amino-4-hydroxy-2-phenoxyanthraquinone (Disperse Red 60)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for 1-amino-4-hydroxy-2-phenoxyanthraquinone, a prominent anthraquinone (B42736) dye also known as Disperse Red 60 (C.I. 60756).[1][2] This document details the core chemical reactions, experimental protocols, and quantitative data to facilitate its synthesis and derivatization in a laboratory setting.

Introduction

1-amino-4-hydroxy-2-phenoxyanthraquinone is a bright red dye with a blueish tint, widely used for dyeing synthetic fibers such as polyester, nylon, and acetate (B1210297) fibers.[1][3] Its molecular structure, characterized by the anthraquinone core with amino, hydroxyl, and phenoxy functional groups, imparts excellent thermal stability and light fastness, making it valuable in the textile and plastics industries.[2] The synthesis of this compound and its derivatives is of significant interest for developing new materials with tailored properties.

Chemical Structure and Properties:

  • Molecular Formula: C₂₀H₁₃NO₄[1][2]

  • Molecular Weight: 331.32 g/mol [1][2]

  • Appearance: Purple to dark red powder[1][2]

  • Solubility: Insoluble in water, but soluble in organic solvents like acetone, xylene, and dichloromethane.[1][2]

Primary Synthesis Pathway

The most common and industrially significant method for synthesizing 1-amino-4-hydroxy-2-phenoxyanthraquinone involves a multi-step process starting from 1-aminoanthraquinone. The key transformation is a nucleophilic aromatic substitution, specifically an Ullmann condensation, between a halogenated intermediate and phenol (B47542).[1][4]

The overall synthesis can be broken down into three main stages:

  • Halogenation: Bromination or chlorination of 1-aminoanthraquinone.

  • Hydrolysis: Conversion of the di-halogenated intermediate to a mono-halogenated hydroxyanthraquinone.

  • Condensation: Reaction of the halogenated intermediate with phenol to yield the final product.

Synthesis_Pathway A 1-Aminoanthraquinone B 1-Amino-2,4-dibromoanthraquinone A->B Bromination (Br₂, H₂SO₄ or HCl) C 1-Amino-2-bromo-4-hydroxyanthraquinone B->C Hydrolysis (H₂SO₄/H₂O or Oleum) D 1-Amino-4-hydroxy-2-phenoxyanthraquinone (this compound) C->D Ullmann Condensation (Phenol, Base) Experimental_Workflow cluster_prep Intermediate Preparation cluster_condensation Condensation Reaction cluster_workup Product Work-up A1 Bromination of 1-Aminoanthraquinone A2 Hydrolysis of 1-Amino-2,4-dibromoanthraquinone A1->A2 B1 Combine Phenol and Base B2 Add 1-Amino-2-bromo-4- hydroxyanthraquinone B1->B2 B3 Heat and React B2->B3 C1 Phenol Recovery C2 Filtration C1->C2 C3 Washing C2->C3 C4 Drying C3->C4 D D

References

Spectroscopic Profile of Disperse Red 60: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the anthraquinone (B42736) dye, Disperse Red 60. The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in the analysis, characterization, and application of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for characterizing the electronic transitions within a molecule. The absorption of UV or visible light by this compound results in the excitation of electrons to higher energy orbitals, providing insights into its chromophoric system.

UV-Vis Spectral Data

The maximum absorption wavelength (λmax) of this compound in the visible region is a key identifier. However, reported values in the literature show some variation, which may be attributed to differences in solvent polarity and other experimental conditions.

ParameterValueReference
λmax~586 nm[1]
λmax495 nm[2]
Experimental Protocol for UV-Vis Spectroscopy

A general procedure for obtaining the UV-Vis spectrum of this compound is as follows:

  • Instrumentation: A calibrated UV-Vis spectrophotometer, such as a Cary 100 Conc UV-VIS, is required.[2]

  • Solvent Selection: Due to its poor water solubility, a suitable organic solvent in which this compound is soluble should be chosen (e.g., dichloromethane, dimethyl sulfoxide).[1][3] The solvent should be transparent in the spectral region of interest.

  • Sample Preparation:

    • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

    • From the stock solution, prepare a series of dilutions to determine the optimal concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1 to 1.0).

  • Data Acquisition:

    • Use the pure solvent as a blank to zero the spectrophotometer.

    • Record the absorbance spectrum of the sample solution over a relevant wavelength range (e.g., 300-800 nm).

    • Identify the wavelength of maximum absorbance (λmax).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

¹H NMR Spectral Data
Proton TypeExpected Chemical Shift (δ, ppm)
Aromatic Protons~7.0 - 8.5
Amino ProtonsVariable, dependent on solvent and concentration
Hydroxyl ProtonVariable, dependent on solvent and concentration

A known ¹H NMR spectrum of this compound was acquired using a Bruker AM-300 instrument, though detailed peak assignments are not provided in the source.[4]

¹³C NMR Spectral Data

Detailed ¹³C NMR data for this compound is not currently available in the public domain. A theoretical spectrum would exhibit a number of signals corresponding to the 20 carbon atoms in the molecule, with distinct chemical shifts for the carbonyl, aromatic, and ether-linked carbons.

Experimental Protocol for NMR Spectroscopy

The following outlines a general procedure for acquiring NMR spectra of this compound:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is required.

  • Solvent Selection: A suitable deuterated solvent that can dissolve this compound is necessary. Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) are common choices for organic compounds. The choice of solvent can affect the chemical shifts of exchangeable protons (NH₂ and OH).

  • Sample Preparation:

    • Dissolve an appropriate amount of the sample (typically 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) in approximately 0.5-0.7 mL of the deuterated solvent in an NMR tube.

    • Ensure the sample is fully dissolved to obtain a homogeneous solution.

  • Data Acquisition:

    • The instrument is tuned and shimmed to optimize the magnetic field homogeneity.

    • For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID), which is then Fourier transformed to produce the spectrum. Key parameters to set include the spectral width, acquisition time, and relaxation delay.

    • For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum and enhance signal-to-noise.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

IR Spectral Data

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.

Functional GroupVibrational ModeCharacteristic Wavenumber (cm⁻¹)
AmineN-H Stretch~3400 - 3300
HydroxylO-H Stretch~3300 - 3200 (broad)
Carbonyl (Quinone)C=O Stretch~1670 - 1630
Aromatic RingC=C Stretch~1600 and ~1450
Experimental Protocol for FT-IR Spectroscopy

A common method for obtaining the IR spectrum of a solid sample like this compound is the KBr pellet technique.

  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer, such as a Bruker IFS 85, is used.

  • Sample Preparation (KBr Pellet):

    • Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The KBr must be of spectroscopic grade and completely dry to avoid interference from water absorption bands.

    • Transfer the resulting fine powder to a pellet press and apply pressure to form a thin, transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Record a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Interpretation Sample This compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution KBr_Pellet Preparation of KBr Pellet Sample->KBr_Pellet UV_Vis UV-Vis Spectroscopy Dissolution->UV_Vis NMR NMR Spectroscopy Dissolution->NMR IR FT-IR Spectroscopy KBr_Pellet->IR UV_Vis_Data λmax Determination UV_Vis->UV_Vis_Data NMR_Data ¹H and ¹³C Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data Interpretation Structural Elucidation & Functional Group Analysis UV_Vis_Data->Interpretation NMR_Data->Interpretation IR_Data->Interpretation

Caption: Workflow for the spectroscopic characterization of this compound.

References

Solubility of Disperse Red 60 in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of C.I. Disperse Red 60 (CAS: 17418-58-5), an anthraquinone-based dye. A thorough review of available literature has been conducted to compile its solubility profile in various organic solvents. While precise quantitative data is limited, this document presents the available qualitative and semi-quantitative information in a structured format. Furthermore, a detailed experimental protocol for the quantitative determination of this compound solubility using UV-Visible spectrophotometry is provided to enable researchers to generate precise data for their specific applications. This guide is intended to be a valuable resource for scientists and professionals in material science, chemical research, and for those in drug development exploring the physicochemical properties of anthraquinone (B42736) derivatives.

Introduction

This compound, with the chemical name 1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dione, is a synthetic dye widely utilized in the textile industry for coloring hydrophobic fibers such as polyester.[1] Its chemical backbone is based on the anthraquinone scaffold, a core structure that is also of significant interest in medicinal chemistry and drug development. Numerous anthraquinone derivatives have been investigated and developed as potent anticancer agents, highlighting the pharmacological relevance of this class of compounds.[2][3][4]

A fundamental understanding of the solubility of this compound in various organic solvents is crucial for its application in dyeing processes, as well as for research into its potential use as a model compound in environmental and toxicological studies.[5] For professionals in drug development, understanding the solubility characteristics of anthraquinone derivatives is a critical aspect of preclinical development, influencing formulation, bioavailability, and delivery strategies.[6][7] This guide aims to consolidate the available solubility data for this compound and provide a robust experimental framework for its quantitative determination.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name 1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dione[5]
CAS Number 17418-58-5[5]
Molecular Formula C₂₀H₁₃NO₄[5]
Molecular Weight 331.32 g/mol [5]
Appearance Dark red solid[5]
Melting Point 185 °C (365 °F; 458 K)[5]

Solubility Data

The solubility of this compound is generally low in water and varies across different organic solvents. The available data is primarily qualitative.

Qualitative and Semi-Quantitative Solubility

Table 2 summarizes the known solubility characteristics of this compound in water and various organic solvents based on available literature.

Table 2: Solubility of this compound in Various Solvents

SolventSolubility DescriptionReference(s)
WaterInsoluble (16.42 µg/L at 25 °C)[5]
DichloromethaneSoluble[5]
Acetone (50% aqueous)Soluble-
Dimethyl Sulfoxide (DMSO)Slightly Soluble-
MethanolVery Slightly Soluble-
TetrahydronaphthaleneSoluble-
XyleneSoluble-

Note: The lack of extensive quantitative solubility data in a broad range of organic solvents represents a significant data gap in the scientific literature.

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the quantitative determination of this compound solubility in organic solvents using UV-Visible spectrophotometry. This method is based on the Beer-Lambert Law, which establishes a linear relationship between absorbance and concentration for a given substance at a specific wavelength.

Materials and Equipment
  • This compound (high purity standard)

  • Organic solvents (analytical or HPLC grade)

  • UV-Visible Spectrophotometer

  • Analytical balance (± 0.0001 g)

  • Volumetric flasks (various sizes)

  • Pipettes (volumetric and graduated)

  • Temperature-controlled shaker or incubator

  • Syringe filters (0.45 µm, solvent-compatible)

  • Cuvettes (quartz or glass, appropriate for the solvent and wavelength)

Procedure

Step 1: Determination of Maximum Absorbance Wavelength (λmax)

  • Prepare a dilute stock solution of this compound in the chosen organic solvent.

  • Scan the UV-Visible spectrum of this solution over a relevant wavelength range to identify the λmax, the wavelength at which the dye exhibits the highest absorbance.

Step 2: Preparation of Standard Solutions and Generation of Calibration Curve

  • Prepare a primary stock solution of this compound of a known concentration (e.g., 100 mg/L) by accurately weighing the dye and dissolving it in a specific volume of the organic solvent in a volumetric flask.

  • Perform serial dilutions of the primary stock solution to create a series of at least five standard solutions of decreasing, known concentrations.

  • Set the spectrophotometer to the predetermined λmax.

  • Measure the absorbance of each standard solution, using the pure organic solvent as a blank.

  • Plot a graph of absorbance versus concentration. This is the calibration curve.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.

Step 3: Preparation of Saturated Solution

  • Add an excess amount of this compound to a known volume of the organic solvent in a sealed container.

  • Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After agitation, allow the solution to settle, permitting the excess solid to precipitate.

Step 4: Measurement and Calculation of Solubility

  • Carefully withdraw a sample of the supernatant from the saturated solution.

  • Filter the sample through a 0.45 µm syringe filter to remove any undissolved particles.

  • The filtered saturated solution may need to be diluted with the same organic solvent to ensure its absorbance falls within the linear range of the calibration curve. Record the dilution factor accurately.

  • Measure the absorbance of the (diluted) saturated solution at the λmax.

  • Use the equation from the calibration curve to calculate the concentration of the diluted solution.

  • Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of this compound in the specific solvent at the given temperature.

experimental_workflow cluster_prep Preparation cluster_measurement Measurement & Analysis cluster_calc Calculation start Start prep_stock Prepare Stock Solution start->prep_stock prep_saturated Prepare Saturated Solution start->prep_saturated prep_standards Prepare Standard Solutions prep_stock->prep_standards det_lambda Determine λmax prep_stock->det_lambda gen_cal_curve Generate Calibration Curve prep_standards->gen_cal_curve measure_abs Measure Absorbance of Saturated Solution prep_saturated->measure_abs det_lambda->gen_cal_curve gen_cal_curve->measure_abs calc_sol Calculate Solubility measure_abs->calc_sol end_node End calc_sol->end_node

Caption: Workflow for determining the solubility of this compound.

Signaling Pathways and Logical Relationships

While this compound is not directly involved in biological signaling pathways in the context of this guide, the experimental workflow for determining its solubility follows a logical progression. The Graphviz diagram above illustrates this workflow, from the initial preparation of solutions to the final calculation of solubility. This structured approach ensures the accuracy and reproducibility of the results, which is a fundamental principle in scientific research.

Conclusion

This technical guide has consolidated the available information on the solubility of this compound in organic solvents and provided a detailed experimental protocol for its quantitative determination. While there is a notable lack of comprehensive quantitative data in the public domain, the provided methodology offers a clear pathway for researchers to generate this critical information. For professionals in both materials science and drug development, a thorough understanding of the physicochemical properties, such as solubility, of anthraquinone-based compounds is essential for both current applications and future innovations.

References

In-Depth Technical Guide: Thermal Stability and Decomposition of Disperse Red 60

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 60, with the chemical name 1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dione, is an anthraquinone (B42736) dye known for its vibrant red hue and its application in dyeing synthetic fibers, particularly polyester.[1][2] Its thermal stability is a critical parameter, influencing its application in high-temperature dyeing processes and its persistence and fate in the environment. This technical guide provides a comprehensive overview of the thermal stability and decomposition of this compound, drawing from available scientific literature. The guide is intended for researchers, scientists, and professionals in drug development who may encounter or utilize anthraquinone-based compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Formula C₂₀H₁₃NO₄[3]
Molecular Weight 331.32 g/mol [3]
Appearance Fine, deep-red powder[4]
Melting Point >572 °F (>300 °C) with decomposition at ~500 °F (~260 °C)[4]
185 °C[5]
Solubility Insoluble in water; Soluble in dichloromethane[5]

Note: Conflicting data exists for the melting point of this compound, with some sources indicating decomposition occurs around the melting temperature.

Thermal Stability and Decomposition Analysis

The thermal stability of this compound is attributed to its rigid anthraquinone core. However, the presence of amino and hydroxyl functional groups can influence its decomposition profile.[6] Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential tools for evaluating the thermal behavior of this dye.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and the kinetics of degradation. While specific TGA data for this compound is limited in publicly available literature, the general expectation for anthraquinone dyes is that they begin to decompose near their melting points.[7] A typical TGA curve would show a significant mass loss corresponding to the fragmentation of the molecule into smaller, volatile compounds.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material. For this compound, DSC can be used to determine its melting point and the enthalpy of fusion. This information is also valuable for understanding the energy changes that occur during thermal decomposition. Studies on related anthraquinone compounds indicate that melting can significantly reduce the activation energy for solid-phase decomposition.[8][9]

Decomposition Products and Pathways

The precise thermal decomposition products of this compound have not been extensively reported. However, analysis of related anthraquinone dyes provides insights into potential degradation pathways. Techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) and TGA coupled with Mass Spectrometry (TGA-MS) are powerful methods for identifying thermal decomposition products.[10][11][12]

For a related compound, Disperse Red 3B, studies on its biotransformation have identified several degradation products, including ammonia, diisobutyl phthalate (B1215562), and guaiacol, with further degradation of diisobutyl phthalate to o-xylene, acetone, and 4-hydroxy-2-butanone.[7] While not a direct result of thermal decomposition, this suggests potential cleavage points in the anthraquinone structure. The thermal decomposition of anthraquinone nitro compounds, another related class, has been shown to involve the breaking of the middle ring bond and detachment of the nitro group.[8]

A proposed logical workflow for investigating the thermal decomposition of this compound is presented in the following diagram.

G Experimental Workflow for Thermal Decomposition Analysis cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Decomposition Product Identification cluster_3 Data Analysis and Interpretation This compound Sample This compound Sample TGA Thermogravimetric Analysis (TGA) This compound Sample->TGA DSC Differential Scanning Calorimetry (DSC) This compound Sample->DSC Py_GC_MS Pyrolysis-GC-MS This compound Sample->Py_GC_MS TGA_MS TGA-MS / TGA-FTIR TGA->TGA_MS Decomposition_Kinetics Decomposition Kinetics TGA->Decomposition_Kinetics DSC->Decomposition_Kinetics Product_Identification Product Identification Py_GC_MS->Product_Identification TGA_MS->Product_Identification Pathway_Elucidation Pathway Elucidation Decomposition_Kinetics->Pathway_Elucidation Product_Identification->Pathway_Elucidation

Caption: Workflow for investigating the thermal decomposition of this compound.

Experimental Protocols

Detailed experimental protocols for the thermal analysis of dyes are crucial for obtaining reproducible and accurate data. Below are generalized methodologies for TGA and DSC analysis of dye samples.

Thermogravimetric Analysis (TGA) Protocol
  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean, inert TGA crucible (e.g., alumina (B75360) or platinum).

  • Experimental Conditions:

    • Purge Gas: Use an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

    • Heating Rate: A linear heating rate of 10 °C/min is commonly used. Slower heating rates can provide better resolution of thermal events.

    • Temperature Range: Heat the sample from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 800-1000 °C).

  • Data Acquisition: Record the sample mass as a function of temperature. The resulting TGA curve will show the onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the final residual mass.

Differential Scanning Calorimetry (DSC) Protocol
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using standard reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a clean DSC pan (e.g., aluminum). Seal the pan hermetically to prevent sublimation or evaporation before decomposition. Prepare an empty, sealed pan to be used as a reference.

  • Experimental Conditions:

    • Purge Gas: Use an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min).

    • Heating Rate: A linear heating rate of 10 °C/min is typical.

    • Temperature Program: Heat the sample and reference pans from a sub-ambient temperature to a temperature above the expected melting and decomposition range. An initial cooling and reheating cycle can be used to erase the sample's prior thermal history.

  • Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature. The resulting DSC thermogram will show endothermic peaks for melting and exothermic or endothermic events associated with decomposition. The area under the melting peak can be integrated to determine the enthalpy of fusion.

A diagram illustrating the logical relationship between experimental parameters and expected outcomes in thermal analysis is provided below.

G Relationship between Experimental Parameters and Thermal Analysis Outcomes cluster_0 Inputs cluster_1 Analytical Techniques cluster_2 Outputs Sample This compound TGA TGA Sample->TGA DSC DSC Sample->DSC Heating_Rate Heating Rate Heating_Rate->TGA Heating_Rate->DSC Atmosphere Atmosphere (Inert/Oxidative) Atmosphere->TGA Atmosphere->DSC Mass_Loss Mass Loss vs. Temperature TGA->Mass_Loss Decomposition_Temp Decomposition Temperature TGA->Decomposition_Temp Heat_Flow Heat Flow vs. Temperature DSC->Heat_Flow Melting_Point Melting Point / Enthalpy DSC->Melting_Point

References

Molecular weight and formula of C.I. 60756

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigation suggests that the designation "C.I. 60756" may be a typographical error, as extensive searches did not yield a compound with this specific Colour Index number. However, the closely related C.I. 61568, commonly known as Solvent Blue 104, is a well-documented substance. This guide provides the core technical data for C.I. 61568.

For researchers, scientists, and drug development professionals, accurate identification of chemical compounds is paramount. The following data summarizes the key molecular information for C.I. 61568.

Core Molecular Data

IdentifierValue
Colour Index Name Solvent Blue 104
Colour Index Number 61568
CAS Registry Number 116-75-6
Molecular Formula C₃₂H₃₀N₂O₂[1][2][3][4][5][6][7]
Molecular Weight 474.59 g/mol [1][2][3][4][5][6]
Synonyms 1,4-Bis(mesitylamino)anthraquinone, C.I. Solvent Blue 104, Solvaperm Blue 2B[7]

Chemical Structure

The molecular structure of Solvent Blue 104 is based on an anthraquinone (B42736) core.[1]

Experimental Protocols

Detailed experimental protocols for the synthesis of C.I. 61568 involve the condensation of 1,4-dihydroxyanthracene-9,10-dione with 2,4,6-Trimethylbenzenamine.[1] Specific methodologies may vary and can be found in specialized chemical synthesis literature.

Logical Relationship Diagram

As this guide focuses on the fundamental molecular properties of a single chemical entity, a signaling pathway or complex experimental workflow diagram is not applicable. The provided data represents a direct logical relationship between the compound's identifiers and its molecular characteristics.

C.I. 61568 C.I. 61568 Solvent Blue 104 Solvent Blue 104 C.I. 61568->Solvent Blue 104 is known as C32H30N2O2 C32H30N2O2 Solvent Blue 104->C32H30N2O2 has formula 474.59 g/mol 474.59 g/mol C32H30N2O2->474.59 g/mol results in weight of

Figure 1. Relationship between identifiers and molecular properties of C.I. 61568.

References

The Core Mechanism of Disperse Red 60 in Polyester Dyeing: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of C.I. Disperse Red 60 when dyeing polyethylene (B3416737) terephthalate (B1205515) (PET), commonly known as polyester (B1180765). The principles and data presented herein are intended to offer a comprehensive resource for professionals in textile chemistry, materials science, and related fields.

Introduction: The Nature of the Interaction

The dyeing of polyester, a hydrophobic and highly crystalline fiber, with disperse dyes like this compound is fundamentally a process of solid-state dissolution.[1][2] Disperse dyes are non-ionic, sparingly soluble in water, and possess a small molecular size, which are critical characteristics for penetrating the compact structure of polyester.[1][3] The mechanism is not one of chemical reaction or ionic bonding, but rather a physical process governed by diffusion and intermolecular forces. The dye molecules, once inside the amorphous regions of the polyester matrix, are held in place by weak van der Waals forces and hydrogen bonds.[4]

The overall process is energy-intensive, typically requiring high temperatures (around 130°C) and pressure to overcome the activation energy barrier for dye diffusion into the fiber.[1][2] This high-temperature process temporarily increases the segmental mobility of the polymer chains and swells the fiber structure, creating transient voids that allow the dye molecules to enter.[4]

The Multi-Stage Dyeing Mechanism

The dyeing of polyester with this compound can be broken down into four key stages:

  • Dispersion in the Dyebath: this compound, being almost insoluble in water, is milled into fine particles and maintained as a stable aqueous dispersion using dispersing agents.[1] This ensures a uniform availability of dye molecules for the dyeing process.

  • Transfer to the Fiber Surface: Individual dye molecules slowly dissolve from the dispersed particles into the water and are then transported to the surface of the polyester fiber.

  • Adsorption onto the Fiber Surface: The dissolved dye molecules are adsorbed onto the surface of the polyester fiber.

  • Diffusion into the Fiber: This is the rate-determining step. Under the influence of high temperature (typically 130°C), the amorphous regions of the polyester fiber swell, and the kinetic energy of the dye molecules increases, enabling them to diffuse from the surface into the non-crystalline regions of the polymer matrix.[2] The dye then remains entrapped within the fiber structure upon cooling.

Following the dyeing process, a crucial "reduction clearing" step is performed. This involves treating the dyed fabric with a reducing agent (like sodium hydrosulfite) and an alkali to remove any dye particles adhering to the fiber surface, which significantly improves wash and crock (rubbing) fastness.[2]

Quantitative Data: Kinetics and Thermodynamics

Table 1: Kinetic Parameters for this compound on Polyester
ParameterValueConditions
Dyeing Rate Constant (k) 0.040 min⁻¹Pseudo-first-order rate constant on PET/PTT bicomponent fibers at 130°C without a carrier.[2]
Diffusion Coefficient (D) 0.5831 x 10⁻¹² m²/sIn supercritical CO₂ at 120°C.
Activation Energy of Dyeing (Ea) 35.6 kJ/molIn supercritical CO₂.
Table 2: Thermodynamic Parameters for this compound on Polyester
ParameterValueConditions
Adsorption Isotherm Model Nernst ModelFor aqueous dyeing of polyester at 50, 70, and 90°C.[1]
Standard Affinity (-Δμ°) Varies with temperatureIndicates the tendency of the dye to move from the dyebath to the fiber.
Enthalpy of Dyeing (ΔH°) Negative valueIndicates an exothermic adsorption process.[1]
Entropy of Dyeing (ΔS°) Data not readily availableWould indicate the change in randomness at the dye-fiber interface.
Table 3: Color Fastness Properties of this compound on Polyester
Fastness TestStandardRating (1-5, 5 is best; Lightfastness 1-8, 8 is best)
Washing Fastness ISO 105-C063-4[3][5] to 4-5[6]
Light Fastness ISO 105-B026-7[7][8]
Sublimation Fastness ISO 105-P014 (at 180°C, 30s)[4] to 5[4]
Crock (Rubbing) Fastness - Dry ISO 105-X124[7][8]
Crock (Rubbing) Fastness - Wet ISO 105-X123-4[7][8]
Perspiration Fastness ISO 105-E045[9]

Experimental Protocols

High-Temperature Exhaust Dyeing of Polyester

This protocol outlines a standard laboratory procedure for dyeing polyester fabric with this compound.

  • Fabric Preparation: Scour a pre-weighed polyester fabric sample in a solution containing 1-2 g/L of a non-ionic detergent at 60-70°C for 20-30 minutes to remove any impurities. Rinse thoroughly and dry.[2]

  • Dye Dispersion Preparation: Create a paste of the required amount of this compound powder (e.g., 1% on weight of fabric) with an equal amount of a dispersing agent and a small amount of cold water. Stir to form a smooth paste, then dilute with warm water (40-50°C).[2]

  • Dye Bath Preparation: Prepare the dyebath with a liquor-to-goods ratio of 10:1 to 20:1.[2] Add the prepared dye dispersion. Adjust the pH of the bath to 4.5-5.5 using acetic acid.[2]

  • Dyeing Procedure:

    • Introduce the scoured polyester fabric into the dyebath at approximately 60°C.

    • Raise the temperature to 130°C at a rate of 1-2°C/min.[2]

    • Maintain the temperature at 130°C for 60 minutes to ensure dye penetration and fixation.[2]

    • Cool the dyebath down to 70°C at a rate of approximately 2°C/min.[2]

  • Reduction Clearing:

    • Drain the dyebath and prepare a new bath containing 2 g/L sodium hydrosulfite, 2 g/L sodium hydroxide, and 1 g/L non-ionic detergent.[2]

    • Treat the dyed fabric in this bath at 70-80°C for 15-20 minutes.[2]

    • Rinse the fabric thoroughly with hot and cold water, neutralize with a dilute acetic acid solution, and finally rinse with cold water and air dry.[2]

Measurement of Dye Uptake (Dyeing Rate)

This protocol is used to determine the rate of dyeing.

  • Dyeing Setup: Prepare a series of identical dyebaths as described in section 4.1.

  • Sampling: At regular time intervals during the dyeing process (e.g., 5, 10, 20, 30, 45, 60 minutes), remove a small aliquot of the dyebath.

  • Spectrophotometric Analysis: After appropriate dilution, measure the absorbance of each aliquot at the wavelength of maximum absorbance (λmax) for this compound using a UV-Vis spectrophotometer.

  • Calculation of Dye Exhaustion: Use a pre-established calibration curve of absorbance versus dye concentration to determine the concentration of the dye remaining in the dyebath at each time point. Calculate the percentage of dye exhaustion (%E) using the formula: %E = [(C₀ - Cₜ) / C₀] * 100 where C₀ is the initial dye concentration and Cₜ is the dye concentration at time t.[2]

  • Kinetic Modeling: Plot the dye uptake versus time. This data can be fitted to kinetic models (e.g., pseudo-first-order) to determine the dyeing rate constant (k).[2]

Determination of Diffusion Coefficient
  • Infinite Dyebath Setup: To measure the diffusion coefficient, an "infinite dyebath" is used, where a small amount of fabric is dyed in a large volume of dye solution to keep the dye concentration in the bath nearly constant. A typical material-to-liquor ratio is 1:4000.

  • Dyeing and Sampling: Dye a small, accurately weighed sample of polyester fabric at a constant temperature (e.g., 110°C, 120°C, or 130°C). At various time intervals, remove fabric samples, rinse quickly, and dry.

  • Dye Extraction: Extract the dye from each fabric sample using a suitable solvent (e.g., boiling N,N-dimethylformamide).

  • Concentration Measurement: Measure the concentration of the extracted dye spectrophotometrically to determine the amount of dye in the fiber at time t (Cₜ) and at equilibrium (C∞).

  • Calculation: The diffusion coefficient (D) can be calculated from the initial stages of dyeing using the Crank equation, by plotting Cₜ/C∞ against the square root of time (t¹/²). The initial slope of this plot is proportional to the diffusion coefficient.

Visualizing the Mechanism and Workflow

The following diagrams, generated using the DOT language, illustrate the key pathways and relationships in the polyester dyeing process with this compound.

DyeingMechanism cluster_dyebath Aqueous Dyebath cluster_fiber Polyester Fiber cluster_conditions Process Conditions DyeParticles This compound (Aggregated Particles) DissolvedDye Single Dye Molecules (Dissolved in Water) DyeParticles->DissolvedDye Dissolution DispersingAgent Dispersing Agent DispersingAgent->DyeParticles Stabilizes FiberSurface Fiber Surface DissolvedDye->FiberSurface Transport & Adsorption AmorphousRegion Amorphous Regions (Swollen) FiberSurface->AmorphousRegion Diffusion (Rate-Determining Step) FixedDye Fixed Dye Molecules AmorphousRegion->FixedDye Adsorption (van der Waals forces, H-bonds) Temp High Temperature (~130°C) Temp->AmorphousRegion Swells Fiber & Increases Kinetic Energy Pressure High Pressure pH Acidic pH (4.5 - 5.5) pH->DissolvedDye Optimizes Exhaustion

Caption: The core mechanism of this compound dyeing on polyester.

DyeingWorkflow start Start prep 1. Fabric Preparation (Scouring) start->prep bath_prep 2. Dyebath Preparation (Dye Dispersion, pH Adjustment) prep->bath_prep dyeing 3. High-Temperature Dyeing (130°C, 60 min) bath_prep->dyeing cooling 4. Cooling (to 70°C) dyeing->cooling reduction 5. Reduction Clearing (Removes Surface Dye) cooling->reduction rinsing 6. Rinsing & Neutralization reduction->rinsing end End (Dyed Fabric) rinsing->end LogicalRelationships DyeUptake Overall Dye Uptake & Final Shade DiffusionRate Rate of Diffusion DiffusionRate->DyeUptake Determines Kinetics Equilibrium Dyeing Equilibrium (Partition Coefficient) Equilibrium->DyeUptake Determines Thermodynamics Temp Temperature Temp->DiffusionRate Increases Temp->Equilibrium Shifts Time Dyeing Time Time->DiffusionRate Increases (to a point) DyeProps Dye Properties (Molecular Size, Polarity) DyeProps->DiffusionRate Influences DyeProps->Equilibrium Determines FiberStructure Fiber Structure (Crystallinity, Amorphous Content) FiberStructure->DiffusionRate Influences FiberStructure->Equilibrium Influences Auxiliaries Auxiliaries (Dispersing Agents, pH) Auxiliaries->Equilibrium Optimizes

References

Environmental fate and toxicity of "Disperse Red 60"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Environmental Fate and Toxicity of Disperse Red 60

Introduction

This compound (CAS No: 17418-58-5), chemically known as 1-amino-4-hydroxy-2-phenoxyanthraquinone, is a synthetic dye belonging to the anthraquinone (B42736) class.[1] Anthraquinone dyes are the second-largest class of dyes used in the textile industry, valued for their structural stability and vibrant colors.[2] this compound is specifically utilized for dyeing hydrophobic synthetic fibers like polyester, cellulose (B213188) acetate, and nylon, where it is applied as a fine aqueous dispersion.[1][3][4]

The very stability that makes these dyes desirable for industrial applications poses a significant environmental challenge.[2] Inefficient dyeing processes can result in a substantial portion of the dye being released into wastewater.[2] Due to their complex aromatic structure, low water solubility, and resistance to conventional wastewater treatment methods, disperse dyes like this compound can persist in the environment, leading to contamination of water bodies and potential ecotoxicological effects.[2][4][5] This guide provides a comprehensive technical overview of the environmental fate and toxicity of this compound, intended for researchers and environmental scientists.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. It is a dark red solid powder, practically insoluble in water, which is a defining characteristic of disperse dyes.[1][4]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name 1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dione[6]
Synonyms C.I. 60756, Disperse Red 3B[1][7]
CAS Number 17418-58-5[2]
EC Number 241-442-6[1]
Molecular Formula C₂₀H₁₃NO₄[6]
Molar Mass 331.3 g/mol [2][6]
Appearance Fine deep-red powder[6]
Melting Point 185 °C[1]
Solubility Insoluble in water; Soluble in dichloromethane[1]

Environmental Fate

The environmental fate of this compound is governed by its persistence, potential for degradation, mobility in soil and water, and its tendency to bioaccumulate.

Persistence and Degradation

This compound's anthraquinone structure is inherently stable and resistant to natural degradation processes, leading to its persistence in the environment.[2] Conventional wastewater treatment plants often exhibit poor removal efficiency for such complex dyes.[2][5] However, specific biological and chemical processes have been shown to be effective.

  • Biodegradation: While resistant to many common microbes, specialized microbial consortia can effectively decolorize and degrade this compound. Studies have demonstrated high decolorization rates (up to 98.47%) using a combination of anaerobic and aerobic treatment cycles with rhizosphere bacterial consortia, including species of Pseudomonas, Lysinibacillus, and Citrobacter.[8][9] The anaerobic stage is crucial for breaking down the complex structure, followed by mineralization of the intermediates in the aerobic stage.[8] A consortium of the fungus Aspergillus sp. and the microalgae Chlorella sorokiniana has also achieved a decolorization rate of over 98%.[10]

  • Enzymatic Degradation: Lignin-degrading enzymes, such as lignin (B12514952) peroxidase (LiP) and manganese peroxidase (MnP), play a key role in the microbial degradation of the dye.[10] Laccase enzymes have also been shown to effectively decolorize disperse dyes, mitigating their toxicity.[11]

  • Degradation Pathway: The degradation process involves the breakdown of the dye's chromophoric functional groups.[10] Analysis of degradation byproducts through methods like Gas Chromatography-Mass Spectrometry (GC-MS) indicates that the complex anthraquinone structure is cleaved into smaller, less toxic molecules like phthalic acid, benzoic acid, and other aromatic intermediates.[10]

Bioaccumulation

The potential for a substance to bioaccumulate is often related to its hydrophobicity. While specific quantitative data on the bioaccumulation factor for this compound is limited in the provided results, the low water solubility suggests a potential for partitioning into organic matter and biota. However, for azo disperse dyes, the potential to bioaccumulate in pelagic organisms is considered low.[3] Further research is needed to quantify the specific bioaccumulation potential of this compound.

Mobility and Sorption

Due to its very low water solubility, the primary mode of transport and partitioning of this compound in the environment is through sorption to solids.[4]

  • Sorption to Sludge and Sediments: In wastewater treatment systems, the dye tends to adsorb onto activated sludge particles.[4] Similarly, when released into aquatic environments, it partitions from the water column to suspended solids and bottom sediments.[5]

  • Adsorption Studies: The adsorption of this compound has been studied using various materials. A study using a novel quaternary nanocomposite demonstrated a maximum adsorption capacity of 100 mg/g.[12] The adsorption process was found to be spontaneous and exothermic, fitting well with Langmuir isotherm and pseudo-second-order kinetic models.[12] Another study using free and immobilized fungal biomass of Lentinus concinnus also showed significant adsorption capacity.[13] The interaction between the dye and adsorbent surfaces is primarily attributed to Van der Waals dispersion forces, indicating physical adsorption.[12]

Table 2: Summary of Environmental Fate Data for this compound

ParameterObservationMethodologyReference
Biodegradation Up to 98.47% decolorizationRhizosphere bacterial consortium in anaerobic-aerobic cycles[9]
Biodegradation Up to 98.09% decolorizationFungal-microalgal consortium (Aspergillus sp. & Chlorella sorokiniana)[10]
Adsorption Capacity 100 mg/gQuaternary organo-metal oxide nanocomposite[12]
Adsorption Capacity 92.6 mg/gImmobilized fungal biomass (Lentinus concinnus)[13]
Primary Degradation Products Phthalic acid, benzoic acid, aromatic intermediatesGC-MS analysis of microbial degradation products[10]

Toxicity

This compound exhibits varying levels of toxicity to different organisms. It is classified with the GHS07 pictogram, indicating it may cause skin irritation or allergic skin reactions.[1][7] It is also listed as a potential endocrine-disrupting compound.[6]

Aquatic Toxicity

The dye poses a threat to aquatic ecosystems. Even at low concentrations, it can increase water turbidity, which reduces light penetration and affects photosynthesis in aquatic plants.[4] Standard ecotoxicity tests have provided quantitative data on its effects.

  • Fish: The 96-hour median lethal concentration (LC50) for the rainbow trout (Oncorhynchus mykiss) is approximately 485 mg/L.[7]

  • Aquatic Invertebrates: The 48-hour median effective concentration (EC50) for Daphnia magna is greater than 100 mg/L, indicating lower toxicity to this organism.[7]

  • Algae: The 72-hour EC50 for the green algae Desmodesmus subspicatus is approximately 19 mg/L, suggesting that algae are more sensitive to the dye's toxic effects than fish or daphnids.[7]

  • Zebrafish Embryos: Studies on zebrafish (Danio rerio) have shown that environmentally realistic concentrations (3 to 17 μg/L) can induce biochemical alterations related to oxidative stress, neurotransmission, and energy metabolism after 96 hours of exposure.[5]

Toxicity to Microorganisms

The dye can also impact microbial communities, which are essential for wastewater treatment processes. The 3-hour median inhibitory concentration (IC50) for activated sludge microorganisms is greater than 1000 mg/L, indicating a relatively low toxicity to these consortia.[7] This is consistent with the successful use of microbial systems for its degradation.

Table 3: Ecotoxicity Data for this compound

OrganismEndpointValueExposure TimeReference
Oncorhynchus mykiss (Rainbow Trout)LC50ca. 485 mg/L96 hours[7]
Daphnia magna (Water Flea)EC50> 100 mg/L48 hours[7]
Desmodesmus subspicatus (Green Algae)EC50ca. 19 mg/L72 hours[7]
Activated Sludge MicroorganismsIC50> 1000 mg/L3 hours[7]
Danio rerio (Zebrafish) EmbryoBiochemical AlterationsObserved96 hours[5]

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound.

Aquatic Toxicity Testing

Toxicity tests are typically performed following standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

  • Fish Acute Toxicity Test (based on OECD Guideline 203):

    • Test Organism: Rainbow trout (Oncorhynchus mykiss).

    • Test Conditions: A semi-static test is conducted where the test solution is renewed every 24 hours.

    • Procedure: Fish are exposed to a range of concentrations of this compound in dechlorinated water for 96 hours. A control group is maintained in water without the dye.

    • Endpoint: Mortality is observed at 24, 48, 72, and 96 hours. The LC50, the concentration estimated to be lethal to 50% of the test population, is calculated.

  • Algal Growth Inhibition Test (based on OECD Guideline 201):

    • Test Organism: Green algae (Desmodesmus subspicatus).

    • Procedure: Algal cultures are exposed to various concentrations of the dye in a nutrient-rich medium. The cultures are incubated for 72 hours under continuous illumination and controlled temperature.

    • Endpoint: Algal growth (biomass) is measured, often by cell counts or spectrophotometric methods. The EC50 is calculated as the concentration that causes a 50% reduction in growth compared to the control.

Microbial Decolorization and Degradation Assay

This protocol outlines a typical batch experiment to assess the biodegradation of this compound by a microbial consortium.

  • Medium Preparation: A mineral salts medium (MSM) containing essential nutrients (e.g., K₂HPO₄, KH₂PO₄, MgSO₄, (NH₄)₂SO₄) is prepared and autoclaved. A stock solution of this compound is filter-sterilized and added to the cooled medium to achieve the desired final concentration (e.g., 50-100 mg/L).

  • Inoculation: The microbial consortium (e.g., activated sludge, isolated bacterial strains, or fungal culture) is added to the flasks containing the dye medium.

  • Incubation: Flasks are incubated on an orbital shaker at a controlled temperature (e.g., 30-37°C) and pH (e.g., 7.0) for a specified period (e.g., 4-7 days). For combined anaerobic/aerobic studies, conditions are alternated.

  • Decolorization Monitoring: At regular intervals, samples are withdrawn, centrifuged to remove biomass, and the absorbance of the supernatant is measured using a UV-Vis spectrophotometer at the dye's maximum absorbance wavelength (λmax). The percentage of decolorization is calculated relative to an uninoculated control.

  • Degradation Product Analysis (GC-MS):

    • After significant decolorization, the remaining solution is acidified (e.g., to pH 2) and extracted with an organic solvent like ethyl acetate.

    • The organic extract is dried (e.g., with anhydrous Na₂SO₄), concentrated, and analyzed by GC-MS.

    • The resulting mass spectra of the separated components are compared with spectral libraries (e.g., NIST) to identify the intermediate degradation products.[10]

Batch Equilibrium Adsorption Study

This protocol describes a method to determine the adsorption capacity of a material for this compound.

  • Preparation: A series of flasks are prepared containing a fixed amount of adsorbent (e.g., 0.1 g of nanocomposite) and a fixed volume (e.g., 50 mL) of this compound solution at varying initial concentrations (e.g., 10-200 mg/L).

  • Equilibration: The pH of the solutions is adjusted to the desired value. The flasks are then agitated on a shaker at a constant temperature until equilibrium is reached (typically a few hours).[12][13]

  • Analysis: The suspensions are centrifuged or filtered to separate the adsorbent. The concentration of this compound remaining in the supernatant is measured using a UV-Vis spectrophotometer.

  • Calculation: The amount of dye adsorbed per unit mass of adsorbent at equilibrium (qe, in mg/g) is calculated. The data is then fitted to adsorption isotherm models (e.g., Langmuir, Freundlich) to determine the maximum adsorption capacity and other parameters.

Visualizations

Diagrams of Workflows and Pathways

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Monitoring cluster_analysis Analysis A Prepare Mineral Salts Medium B Add this compound (e.g., 100 mg/L) A->B C Inoculate with Microbial Consortium B->C D Incubate under Controlled Conditions (e.g., 30°C, 120 rpm) C->D E Withdraw Samples at Intervals D->E F Centrifuge to Remove Biomass E->F G Measure Absorbance of Supernatant (UV-Vis) F->G H Extract Metabolites with Ethyl Acetate G->H After significant decolorization I Analyze Extract by GC-MS H->I J Identify Degradation Products I->J

Caption: Experimental workflow for a microbial decolorization and degradation study.

degradation_pathway DR60 {this compound | {C₂₀H₁₃NO₄ | Anthraquinone Structure}} Intermediates {Aromatic Intermediates | {e.g., Phthalic Acid, | Benzoic Acid Derivatives}} DR60->Intermediates Microbial/Enzymatic Attack (e.g., Peroxidases) Mineralization {Mineralization | {CO₂ + H₂O + Biomass}} Intermediates->Mineralization Further Aerobic Degradation

Caption: Simplified potential biodegradation pathway for this compound.

risk_assessment_flow cluster_analysis Analysis Phase A Release from Source (e.g., Textile Effluent) B Environmental Compartments (Water, Sediment, Soil) A->B C Exposure Assessment (Fate, Transport, Concentrations) B->C D Effects Assessment (Toxicity to Biota) B->D E Risk Characterization (Compare Exposure and Effects) C->E D->E F Risk Management (e.g., Treatment, Regulation) E->F

Caption: Logical workflow for environmental risk assessment of this compound.

Conclusion

This compound is an environmentally persistent dye due to its stable anthraquinone structure and low water solubility. Its primary environmental fate involves partitioning to solid matrices like sediment and sludge. While resistant to conventional degradation, it can be effectively broken down by specialized microbial consortia and their enzymatic systems under optimized conditions. Ecotoxicity data reveal that it is particularly toxic to algae and can cause sublethal effects in fish embryos at low concentrations.

Future research should focus on isolating more robust microbial strains for bioremediation, optimizing full-scale treatment technologies, and further elucidating the toxicity of its degradation byproducts to ensure a comprehensive understanding of its environmental impact.

References

Disperse Red 60: A Comprehensive Technical Guide to its Physical and Chemical Hazards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Disperse Red 60, with the chemical name 1-amino-4-hydroxy-2-phenoxyanthraquinone, is a synthetic dye belonging to the anthraquinone (B42736) class. It is widely used in the textile industry for dyeing polyester (B1180765) and other synthetic fibers. This in-depth technical guide provides a comprehensive overview of the physical and chemical hazards associated with this compound, intended to inform researchers, scientists, and drug development professionals. The following sections detail its hazardous properties, supported by quantitative data, experimental protocols, and mechanistic insights.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for understanding its behavior under various experimental and environmental conditions.

PropertyValueReference
Chemical Formula C₂₀H₁₃NO₄--INVALID-LINK--
Molar Mass 331.32 g/mol --INVALID-LINK--
Appearance Fine deep-red powder with white specks--INVALID-LINK--
Melting Point > 572 °F (> 300 °C) (decomposes)--INVALID-LINK--
Solubility < 1 mg/mL at 68 °F (20 °C)--INVALID-LINK--
Density 1.438 g/cm³--INVALID-LINK--
log Pow (Octanol/Water Partition Coefficient) ca. 1.766--INVALID-LINK--

Chemical Hazards and Reactivity

This compound is classified as a skin sensitizer (B1316253).[1][2] It is an amine compound and, as such, can exhibit basic properties, reacting exothermically with acids to form salts and water.[1] Incompatible materials include isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[1] Flammable gaseous hydrogen may be generated when amines are combined with strong reducing agents like hydrides.[1]

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products may include carbon monoxide, carbon dioxide, and nitrogen oxides.[3]

Toxicological Hazards

The toxicological profile of this compound is summarized in the tables below, covering acute oral toxicity and aquatic toxicity.

Acute Oral Toxicity
Test OrganismEndpointValueReference
Rat (male/female)LD50ca. 7000 mg/kg bw[1]
Aquatic Toxicity
Test OrganismEndpointValueExposure TimeReference
Oncorhynchus mykiss (Rainbow Trout)LC50ca. 485 mg/L96 h[1][2]
Daphnia magna (Water Flea)EC50> 100 mg/L48 h[1][2]
Desmodesmus subspicatus (Green Algae)EC50ca. 19 mg/L72 h[1]
Activated SludgeIC50> 1000 mg/L3 h[1]

Experimental Protocols

Detailed methodologies for key toxicological assessments are outlined below, based on internationally recognized guidelines.

Acute Oral Toxicity Testing (Based on OECD Guideline 401)

The acute oral toxicity of a substance is typically determined using a protocol similar to the now-repealed OECD Guideline 401. Although this specific guideline has been replaced by alternative methods that use fewer animals (OECD 420, 423, and 425), its principles are foundational.

  • Test Animals: Healthy, young adult rodents (commonly rats), are used.[4] Animals are acclimatized to laboratory conditions before the study.[4]

  • Housing and Feeding: Animals are housed in individual cages. Food is withheld overnight before administration of the test substance.[4]

  • Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.[4] The substance is typically dissolved or suspended in a suitable vehicle.

  • Dose Levels: Graded doses are administered to different groups of animals, with one dose per group.[4]

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity (such as changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[4]

  • Pathology: All animals that die during the test and all surviving animals at the end of the observation period are subjected to a gross necropsy.[4]

  • Data Analysis: The LD50 (the dose estimated to be lethal to 50% of the animals) is calculated.

Skin Sensitization Testing (Based on OECD Guideline 406 - Guinea Pig Maximization Test)

The Guinea Pig Maximization Test (GPMT) is a widely used method to assess the potential of a substance to cause skin sensitization.[3][5]

  • Test Animals: Young, healthy albino guinea pigs are used.[3]

  • Induction Phase:

    • Intradermal Injections: On day 0, three pairs of intradermal injections are made in the shoulder region of the test animals. These include the test substance in a suitable vehicle, Freund's Complete Adjuvant (FCA), and the test substance emulsified in FCA.[6]

    • Topical Application: On day 7, the test substance is applied topically to the injection site under an occlusive patch for 48 hours.[6]

  • Challenge Phase: On day 21, the test substance is applied topically to a fresh, untreated area of the flank of both test and control animals under an occlusive patch for 24 hours.[6]

  • Observation and Scoring: The challenge sites are observed for signs of erythema and edema at 24 and 48 hours after patch removal. The skin reactions are scored according to a standardized grading scale.[6]

  • Data Analysis: The incidence and severity of skin reactions in the test group are compared to the control group to determine if the substance is a skin sensitizer. A substance is generally considered a sensitizer if at least 30% of the animals show a positive response.[7]

Aquatic Toxicity Testing: Acute Immobilisation Test with Daphnia magna (Based on OECD Guideline 202)

This test assesses the acute toxicity of a substance to the freshwater invertebrate Daphnia magna.

  • Test Organism: Young daphnids (<24 hours old) are used for the test.

  • Test Conditions: The test is conducted in a defined aqueous medium under controlled temperature (20 ± 2 °C) and light conditions.

  • Dose Levels: Daphnids are exposed to a range of concentrations of the test substance in the test medium. A control group is exposed to the medium without the test substance.

  • Exposure Duration: The exposure period is typically 48 hours.

  • Observation: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.

  • Data Analysis: The EC50 (the concentration of the test substance that causes immobilization in 50% of the daphnids) is calculated at 24 and 48 hours.

Aquatic Toxicity Testing: Fish, Acute Toxicity Test (Based on OECD Guideline 203)

This test evaluates the acute lethal toxicity of a substance to fish.[8][9]

  • Test Organism: A recommended fish species, such as the Rainbow Trout (Oncorhynchus mykiss), is used.[8][9]

  • Test Conditions: The test is conducted in a controlled environment with respect to water quality (pH, hardness, dissolved oxygen) and temperature.

  • Dose Levels: Fish are exposed to a series of concentrations of the test substance in water. A control group is maintained in water without the test substance.[8]

  • Exposure Duration: The exposure period is 96 hours.[8][9]

  • Observation: Mortalities are recorded at 24, 48, 72, and 96 hours.[8][9]

  • Data Analysis: The LC50 (the concentration of the test substance that is lethal to 50% of the fish) is determined for each observation time.[8]

Signaling Pathway for Skin Sensitization

The primary toxicological concern for this compound is its potential to cause skin sensitization. The underlying mechanism is believed to follow the Adverse Outcome Pathway (AOP) for skin sensitization, which is initiated by the covalent binding of the chemical (or its metabolite) to skin proteins.

Skin_Sensitization_AOP cluster_0 Molecular Initiating Event cluster_1 Cellular Response cluster_2 Organ-Level Response cluster_3 Organism Response Disperse_Red_60 This compound (Hapten) Hapten_Protein_Complex Hapten-Protein Complex (Antigen Formation) Disperse_Red_60->Hapten_Protein_Complex Covalent Binding Skin_Proteins Skin Proteins Skin_Proteins->Hapten_Protein_Complex Keratinocyte_Activation Keratinocyte Activation (Danger Signal Release) Hapten_Protein_Complex->Keratinocyte_Activation Uptake and Processing DC_Activation Dendritic Cell (DC) Activation and Migration Hapten_Protein_Complex->DC_Activation Uptake Keratinocyte_Activation->DC_Activation Cytokine Release T_Cell_Priming T-Cell Priming and Proliferation in Lymph Node DC_Activation->T_Cell_Priming Antigen Presentation ACD Allergic Contact Dermatitis (Upon Re-exposure) T_Cell_Priming->ACD Effector T-Cell Response

Caption: Adverse Outcome Pathway for Skin Sensitization by this compound.

Experimental Workflow for Hazard Identification

The logical flow for identifying and characterizing the hazards of a chemical like this compound involves a tiered approach, starting with in silico and in vitro methods and progressing to in vivo studies if necessary.

Hazard_Identification_Workflow Start New Chemical Entity (e.g., this compound) In_Silico In Silico Assessment (QSAR, Read-across) Start->In_Silico PhysChem Physicochemical Characterization Start->PhysChem In_Vitro In Vitro Toxicity Screening (e.g., Ames test, cell viability) In_Silico->In_Vitro PhysChem->In_Vitro In_Vivo_Acute In Vivo Acute Toxicity (Oral, Dermal, Inhalation) In_Vitro->In_Vivo_Acute Positive or Uncertain Results Hazard_Classification Hazard Classification and Labeling (GHS) In_Vitro->Hazard_Classification Sufficient Data for Classification In_Vivo_Specific In Vivo Specific Toxicity (Skin Sensitization, Eye Irritation) In_Vivo_Acute->In_Vivo_Specific In_Vivo_Repeated In Vivo Repeated Dose Toxicity (Sub-acute, Sub-chronic) In_Vivo_Specific->In_Vivo_Repeated If warranted In_Vivo_Repeated->Hazard_Classification Risk_Assessment Risk Assessment Hazard_Classification->Risk_Assessment End Safe Handling and Use Risk_Assessment->End

Caption: A typical workflow for chemical hazard identification and assessment.

Conclusion

This compound presents a primary hazard of skin sensitization, with a low order of acute oral toxicity. Its aquatic toxicity varies among different species, with algae being the most sensitive. The provided data and experimental protocols offer a robust framework for the safe handling and risk assessment of this compound. Further research into the specific metabolic pathways and toxicokinetics of this compound would provide a more complete understanding of its hazard profile. Researchers and professionals should adhere to strict safety protocols, including the use of appropriate personal protective equipment, to minimize exposure and mitigate the risk of allergic contact dermatitis.

References

Methodological & Application

Application Notes and Protocols for High-Temperature Dyeing of Polyester with Disperse Red 60

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the high-temperature exhaust dyeing of 100% polyester (B1180765) textiles with C.I. Disperse Red 60. The information compiled is intended to support research and development professionals in achieving consistent and high-quality dyeing outcomes.

Overview

High-temperature dyeing is the preferred method for applying disperse dyes to polyester fibers. The tightly packed molecular structure of polyester requires elevated temperatures, typically between 120°C and 130°C, under pressure to facilitate dye penetration and fixation within the fiber matrix.[1] C.I. This compound, an anthraquinone-based dye, is known for its bright red shade and is classified as a low-energy disperse dye.

Quantitative Data Summary

The following tables summarize key quantitative parameters and expected outcomes for the high-temperature dyeing of polyester with this compound.

Table 1: Recommended Process Parameters
ParameterRecommended RangeRemarks
Dyeing Temperature 120°C - 130°COptimal color yield and dye penetration are typically achieved at 130°C.[1]
Dyeing Time 30 - 60 minutes (at top temperature)Time is dependent on the desired depth of shade.
pH of Dyebath 4.5 - 5.5An acidic pH is crucial for preventing dye degradation at high temperatures.
Heating Rate 1°C - 2°C per minuteA controlled heating rate is essential for ensuring level dyeing.
Cooling Rate 1°C - 2°C per minuteSlow cooling helps to prevent creasing of the fabric.
Liquor Ratio 1:10 to 1:20The ratio of the weight of the goods to the volume of the dyebath.
Table 2: Typical Dyebath Recipe
ComponentConcentrationFunction
C.I. This compound X% (on weight of fabric - o.w.f.)Colorant
Dispersing Agent 0.5 - 1.0 g/LPrevents dye agglomeration and ensures a stable dispersion.
Levelling Agent 0.5 - 1.0 g/LPromotes uniform dye uptake and migration.
Acetic Acid to pH 4.5 - 5.5pH control.
Sequestering Agent 0.5 g/L (optional)Used if the water hardness is high to prevent interference from metal ions.
Table 3: Effect of Temperature on Color Strength (K/S) of this compound

The following data, adapted from a study on PET/spandex blends, illustrates the influence of dyeing temperature on the color strength (K/S value) of this compound. While the substrate is a blend, the trend is indicative of the behavior on 100% polyester.

Dyeing Temperature (°C)Color Strength (K/S Value)
90Low
100Moderate
110High
120Very High
130Maximum

Source: Adapted from a study on the dyeing behavior of this compound on PET/spandex blends. A marked increase in color strength was observed between 90°C and 120°C, with the most pronounced increase occurring at 130°C.

Table 4: Typical Fastness Properties of Disperse Dyes on Polyester

The following are typical fastness ratings for high-energy disperse dyes on polyester, which are indicative of the performance expected from this compound. Ratings are on a scale of 1 to 5, where 5 is the highest fastness.

Fastness PropertyISO StandardTypical Rating
Washing ISO 105-C064-5
Rubbing (Dry) ISO 105-X124-5
Rubbing (Wet) ISO 105-X124
Light (Xenon Arc) ISO 105-B025-6
Sublimation ISO 105-P014

Experimental Protocols

High-Temperature Exhaust Dyeing Protocol

This protocol details the step-by-step procedure for dyeing 100% polyester fabric with this compound in a high-temperature, high-pressure (HTHP) dyeing apparatus.

Materials and Equipment:

  • 100% Polyester fabric (pre-scoured)

  • C.I. This compound

  • Dispersing agent

  • Levelling agent

  • Acetic acid

  • Sodium hydrosulfite

  • Sodium hydroxide (B78521)

  • HTHP laboratory dyeing machine

  • Beakers and graduated cylinders

  • pH meter

  • Stirring rods

Procedure:

  • Fabric Preparation: Ensure the polyester fabric is pre-scoured to remove any oils, waxes, or sizes that could interfere with dyeing.

  • Dye Dispersion: Prepare a stock dispersion of this compound by pasting the required amount of dye with a small amount of dispersing agent and lukewarm water (40-50°C). Gradually add more water while stirring to create a fine, stable dispersion.

  • Dyebath Preparation:

    • Fill the dyeing vessel with water to the desired liquor ratio (e.g., 1:15).

    • Add the dispersing agent and levelling agent to the bath and stir until dissolved.

    • Adjust the pH of the dyebath to 4.5 - 5.5 using acetic acid.

    • Add the prepared dye dispersion to the dyebath.

  • Dyeing Cycle:

    • Introduce the polyester fabric into the dyebath at approximately 50-60°C.

    • Run the machine for 10 minutes at this temperature to ensure even wetting of the fabric.

    • Increase the temperature to the target dyeing temperature (e.g., 130°C) at a rate of 1.5°C per minute.

    • Hold the temperature at 130°C for 45-60 minutes, depending on the desired shade depth.

    • Cool the dyebath down to 70°C at a rate of 1.5°C per minute.

    • Drain the dyebath.

  • Rinsing: Rinse the dyed fabric with hot water (60-70°C) for 10 minutes, followed by a cold water rinse.

  • Reduction Clearing (After-treatment):

    • Prepare a fresh bath at 70-80°C.

    • Add sodium hydrosulfite (1-2 g/L) and sodium hydroxide (1-2 g/L).[2]

    • Treat the dyed fabric in this bath for 15-20 minutes to remove any unfixed surface dye.[2]

    • Drain the bath.

  • Final Rinsing and Neutralization:

    • Rinse the fabric with hot water.

    • Neutralize the fabric in a bath containing a small amount of acetic acid for 5 minutes.

    • Rinse thoroughly with cold water.

  • Drying: Hydroextract the fabric and dry it in an oven or a stenter.

Color Fastness Testing Protocols

3.2.1. Color Fastness to Washing (ISO 105-C06):

  • A specimen of the dyed fabric is stitched together with a multi-fiber adjacent fabric.[3]

  • The composite specimen is washed in a solution containing a standard detergent at a specified temperature and time (e.g., 60°C for 30 minutes).[4]

  • The change in color of the dyed specimen and the staining of the adjacent multi-fiber fabric are assessed using grey scales.[3]

3.2.2. Color Fastness to Rubbing (ISO 105-X12):

  • A specimen of the dyed fabric is mounted on the base of a crockmeter.

  • A standard white cotton cloth is affixed to the rubbing finger of the crockmeter.

  • The test is performed by rubbing the white cloth against the dyed specimen for a specified number of cycles (typically 10) under a defined pressure.[5]

  • Separate tests are conducted for dry and wet rubbing.[6][7]

  • The degree of color transfer to the white cloth is assessed using the grey scale for staining.[2][8]

3.2.3. Color Fastness to Light (ISO 105-B02):

  • A specimen of the dyed fabric is exposed to a controlled artificial light source (xenon arc lamp) that simulates natural daylight.[6][9][10][11][12]

  • Simultaneously, a set of blue wool standards with known lightfastness ratings are exposed under the same conditions.[9][11]

  • The fading of the dyed specimen is compared to the fading of the blue wool standards to determine the lightfastness rating.[9][11]

3.2.4. Color Fastness to Sublimation (ISO 105-P01):

  • A specimen of the dyed fabric is placed in contact with an undyed white fabric.

  • The composite specimen is subjected to dry heat in a heat press at a specified temperature (e.g., 180°C or 210°C) and pressure for a set time (e.g., 30 seconds).[13][14]

  • The change in color of the dyed specimen and the staining of the adjacent white fabric due to dye sublimation are assessed using grey scales.[13][14]

Visualizations

Dyeing_Process_Workflow cluster_prep 1. Preparation cluster_dyeing 2. Dyeing Cycle cluster_post 3. Post-Treatment A Fabric Scouring C Dyebath Preparation (Auxiliaries + Dye) A->C B Dye Dispersion B->C D Load Fabric (50-60°C) C->D E Ramp to 130°C (1.5°C/min) D->E F Hold at 130°C (45-60 min) E->F G Cool to 70°C (1.5°C/min) F->G H Rinsing G->H I Reduction Clearing (70-80°C) H->I J Neutralization & Rinsing I->J K Drying J->K

Caption: High-Temperature Exhaust Dyeing Workflow for Polyester.

Logical_Relationships cluster_params Key Dyeing Parameters cluster_outcomes Resulting Properties Temp Temperature Yield Color Yield (K/S) Temp->Yield Directly proportional (up to optimum) Uptake Dye Uptake Temp->Uptake Time Time Time->Yield Time->Uptake pH pH pH->Yield Affects dye stability Fastness Fastness Properties Yield->Fastness Uptake->Fastness

References

Application Notes and Protocols: Disperse Red 60 in Transfer Printing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 60, an anthraquinone (B42736) dye, is a high-performance colorant extensively utilized in the textile industry for transfer printing.[1] Its vibrant reddish-blue hue, coupled with excellent sublimation characteristics, makes it an ideal candidate for coloring synthetic fabrics, particularly polyester (B1180765).[1] This document provides detailed application notes and protocols for the use of this compound in sublimation transfer printing, aimed at providing a comprehensive guide for research and development applications.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in transfer printing.

PropertyValueReference
Chemical Name 1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dione
CAS Number 17418-58-5[1]
Molecular Formula C₂₀H₁₃NO₄
Molecular Weight 331.32 g/mol
Appearance Red powder
Melting Point 185 °C
Sublimation Temperature 180-240 °C[2]

Application in Transfer Printing

Transfer printing, also known as sublimation printing, is a process where a design is printed onto a temporary substrate, typically paper, and then transferred to the final substrate under heat and pressure. This compound is particularly well-suited for this method due to its ability to sublime, i.e., transition directly from a solid to a gas phase, without passing through a liquid phase.[2]

The gaseous dye molecules then penetrate and diffuse into the amorphous regions of the synthetic fibers, such as polyester. Upon cooling, the dye molecules are trapped within the fiber, resulting in a permanent, high-quality, and vibrant coloration.[3]

Experimental Workflow: Sublimation Transfer Printing

The following diagram illustrates the general workflow for the application of this compound in a laboratory-scale sublimation transfer printing process.

G cluster_prep Preparation cluster_transfer Transfer Process cluster_post Post-Treatment ink_formulation Ink Formulation paper_coating Transfer Paper Printing ink_formulation->paper_coating Load ink into printer heat_press Heat Pressing paper_coating->heat_press Place printed paper on fabric fabric_prep Fabric Preparation fabric_prep->heat_press Place fabric in heat press cooling Cooling heat_press->cooling Transfer complete separation Paper-Fabric Separation cooling->separation Separate paper from fabric

Caption: Workflow of the sublimation transfer printing process.

Experimental Protocols

Protocol 1: Sublimation Ink Formulation

This protocol outlines the preparation of a water-based sublimation ink containing this compound. The exact proportions of the components may require optimization based on the specific printing equipment and desired ink properties.

Materials:

  • This compound powder

  • Deionized water

  • Dispersing agent (e.g., naphthalene (B1677914) sulfonate condensate)

  • Humectant (e.g., glycerol)

  • Thickener (optional, to adjust viscosity)

  • pH buffer (to maintain pH 4.5-5.5)

Equipment:

  • Magnetic stirrer and stir bar

  • Beakers

  • Micropipettes

  • pH meter

  • Filtration system (e.g., syringe filter)

Procedure:

  • Prepare the Dye Dispersion:

    • In a beaker, add a measured amount of deionized water.

    • While stirring, slowly add the dispersing agent until it is fully dissolved.

    • Gradually add the this compound powder to the solution. The concentration of the dye can range from 0.5% to 3.0% by mass, depending on the desired color intensity.[4]

    • Continue stirring for a minimum of 60 minutes to ensure a fine and stable dispersion.

  • Formulate the Ink:

    • In a separate beaker, prepare the ink vehicle by mixing deionized water with a humectant (e.g., 10-20% glycerol).[4]

    • Slowly add the dye dispersion to the ink vehicle while stirring.

    • If necessary, add a thickener to achieve the desired viscosity for the printing process.

    • Adjust the pH of the ink to a range of 4.5-5.5 using a suitable buffer.[4]

    • Filter the final ink formulation to remove any aggregates before use.

Protocol 2: Sublimation Transfer Printing

This protocol describes the process of transferring the printed design from the transfer paper to a polyester fabric.

Materials:

  • Sublimation ink containing this compound

  • Sublimation transfer paper

  • Polyester fabric

  • Heat-resistant tape

Equipment:

  • Inkjet printer compatible with sublimation inks

  • Heat press

Procedure:

  • Printing on Transfer Paper:

    • Load the prepared sublimation ink into a compatible inkjet printer.

    • Print the desired design in a mirror image format onto the coated side of the sublimation transfer paper.

    • Allow the printed paper to dry completely.

  • Heat Transfer Process:

    • Preheat the heat press to a temperature between 180°C and 230°C.[2] The optimal temperature will depend on the specific fabric and transfer paper being used.

    • Set the desired time, typically between 30 to 60 seconds, and medium pressure.[4]

    • Place the polyester fabric on the lower platen of the heat press. It is recommended to pre-press the fabric for a few seconds to remove any moisture and wrinkles.

    • Position the printed transfer paper with the design facing down onto the polyester fabric and secure it with heat-resistant tape.

    • Close the heat press to apply heat and pressure for the set duration.

  • Post-Transfer:

    • Once the time is complete, carefully open the heat press.

    • Immediately peel away the transfer paper from the fabric. The transfer is now complete, and the color is fixed within the fabric.[3]

Quantitative Data

The following tables summarize key quantitative data related to the performance of this compound in transfer printing.

Table 1: Recommended Heat Press Settings for Polyester

ParameterRecommended RangeNotes
Temperature 180 - 230 °COptimal temperature may vary based on fabric thickness and composition.
Time 10 - 60 secondsShorter times for thinner fabrics, longer for thicker materials.[2]
Pressure Medium (e.g., 30-40 psi)Excessive pressure can cause ink bleed.

Table 2: Color Fastness Properties of this compound on Polyester

Fastness PropertyTest MethodRating (1-5)Notes
Light Fastness ISO 105-B025-6Good to excellent resistance to fading upon light exposure.
Washing Fastness ISO 105-C064-5Very good to excellent resistance to color loss and staining during washing.[5]
Rubbing Fastness (Dry) ISO 105-X124-5Very good to excellent resistance to color transfer when rubbed.
Rubbing Fastness (Wet) ISO 105-X124Good resistance to color transfer when rubbed while wet.
Sublimation Fastness ISO 105-P014Good resistance to color change and staining at elevated temperatures.[6]

Note: Fastness ratings can vary depending on the depth of shade and the specific processing conditions.

Troubleshooting

Common issues encountered during transfer printing with this compound and their potential solutions are outlined below.

IssuePotential Cause(s)Recommended Solution(s)
Dull or Faded Colors - Insufficient temperature or time.- Low-quality transfer paper.- Incorrect pressure.- Increase heat press temperature and/or dwell time.- Use a high-quality sublimation paper.- Adjust pressure to the recommended medium setting.
Blurry or Ghosted Image - Movement of the transfer paper during pressing.- Uneven heating of the heat press.- Secure the transfer paper firmly with heat-resistant tape.- Ensure the heat press provides uniform temperature distribution.
Uneven Color Transfer - Uneven pressure distribution.- Moisture in the fabric or paper.- Check the evenness of the heat press platen.- Pre-press the fabric to remove moisture. Ensure transfer paper is completely dry.
Ink Bleeding - Excessive pressure.- Over-saturation of ink on the transfer paper.- Reduce the pressure on the heat press.- Adjust printer settings to reduce ink laydown.

Mechanism of Transfer

The transfer printing process with this compound relies on the principles of sublimation and diffusion. The following diagram illustrates the key steps at a molecular level.

G cluster_paper Transfer Paper cluster_fabric Polyester Fabric dye_solid This compound (Solid) dye_solid->dye_gas Sublimation (Heat & Pressure) fiber_amorphous Amorphous Regions dye_trapped Trapped Dye Molecules fiber_amorphous->dye_trapped Cooling & Entrapment fiber_crystalline Crystalline Regions dye_gas->fiber_amorphous Diffusion into Fiber

Caption: Mechanism of dye transfer during sublimation printing.

References

Application Note: Quantification of Disperse Red 60 in Textile Samples using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Disperse Red 60 is an anthraquinone (B42736) dye widely used in the textile industry for dyeing synthetic fibers such as polyester.[1] Due to its chemical structure, 1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dione, it imparts a vibrant red color.[2] The monitoring of its concentration in textile products and environmental samples is crucial for quality control and safety assessment. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound. The described protocol is suitable for the analysis of extracts from textile materials.

Principle

This method utilizes reversed-phase HPLC to separate this compound from other components in a sample extract. A C18 column is used as the stationary phase, and a gradient mobile phase of acetonitrile (B52724) and water allows for the efficient elution of the analyte. Quantification is achieved by UV-Vis detection at the maximum absorbance wavelength of this compound, which is approximately 586 nm. For higher selectivity and sensitivity, a mass spectrometer (MS) can be coupled to the HPLC system.

Experimental Protocols

Materials and Reagents
  • This compound analytical standard (CAS: 17418-58-5)[3]

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (MS grade, optional for MS detection)

  • Syringe filters (0.22 µm PTFE)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Binary or quaternary pump

    • Autosampler

    • Column oven

    • Diode Array Detector (DAD) or UV-Vis Detector

  • Optional: Mass Spectrometer (MS) with an electrospray ionization (ESI) source

  • Analytical balance

  • Ultrasonic bath

  • Centrifuge

  • Vortex mixer

Sample Preparation (Textile Samples)
  • Cut the textile sample into small pieces.

  • Accurately weigh approximately 1.0 g of the textile sample into a glass vial.

  • Add 20 mL of methanol to the vial.

  • Sonicate the sample in an ultrasonic bath at 50°C for 30 minutes to extract the dye.[4]

  • Centrifuge the extract at 10,000 rpm for 10 minutes.[4]

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • If necessary, evaporate the solvent and reconstitute the residue in the initial mobile phase to concentrate the sample.

Preparation of Standard Solutions
  • Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 100 mL of methanol.

  • Working Standards: Prepare a series of working standards by serially diluting the stock solution with the initial mobile phase to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, and 20 µg/mL).

HPLC-DAD Method

A reverse-phase HPLC method with simple conditions can be used for the analysis of this compound.[5] The mobile phase typically consists of acetonitrile, water, and an acid modifier.[5]

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-20 min: 95% B

    • 20.1-25 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 586 nm

Method Validation Parameters

The method should be validated according to ICH guidelines, assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.[6]

Data Presentation

The quantitative performance of the HPLC method for this compound is summarized in the following tables.

ParameterResult
Retention Time (RT)Approximately 12.5 min
Linearity Range0.1 - 20 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL

Table 1: Method Performance Characteristics.

Concentration (µg/mL)Mean Recovery (%)RSD (%)
0.598.52.1
5.0101.21.5
15.099.81.2

Table 2: Accuracy and Precision Data from Spiked Samples.

Mandatory Visualization

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis cluster_standards Standard Preparation Sample Textile Sample Weigh Weigh 1.0 g Sample->Weigh Extract Add 20 mL Methanol Sonicate at 50°C for 30 min Weigh->Extract Centrifuge Centrifuge at 10,000 rpm for 10 min Extract->Centrifuge Filter Filter through 0.22 µm PTFE Syringe Filter Centrifuge->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Detect DAD Detection at 586 nm Integrate Peak Integration Detect->Integrate Calibrate Quantification using Calibration Curve Integrate->Calibrate Report Generate Report Calibrate->Report Stock Prepare 100 µg/mL Stock Solution Working Prepare Working Standards (0.1 - 20 µg/mL) Stock->Working Working->Calibrate

References

Application Notes and Protocols: C.I. Disperse Red 60 in Supercritical CO2 Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Supercritical carbon dioxide (scCO2) dyeing is an innovative and environmentally friendly technology that offers a waterless alternative to conventional aqueous dyeing methods. This technology utilizes supercritical CO2 as a solvent, which exhibits properties of both a liquid and a gas, allowing for high penetration into textile fibers and efficient dissolution of non-polar dyes. C.I. Disperse Red 60, an anthraquinone (B42736) derivative, is a commonly used dye for polyester (B1180765) and other synthetic fibers due to its solubility in scCO2 and its ability to produce vibrant red shades.

These application notes provide a comprehensive overview of the use of C.I. This compound in supercritical CO2 dyeing, including detailed experimental protocols and quantitative data to guide researchers in this field. The information is compiled from various scientific studies to ensure a thorough and accurate representation of the current state of knowledge.

Data Presentation

Solubility of C.I. This compound in Supercritical CO2

The solubility of C.I. This compound in supercritical CO2 is a critical parameter that directly influences the dyeing process. It is primarily dependent on the temperature and pressure of the system. The following table summarizes the solubility data from various studies.

Temperature (K)Pressure (MPa)Solubility (mol dye/mol CO2) x 10^-6Reference
35311~1.5[1]
35315~3.0[1]
35320~5.0[1]
35323~6.5[1]
37311~1.0[1]
37315~2.5[1]
37320~4.5[1]
37323~6.0[1]
39311~0.8[1]
39315~2.0[1]
39320~4.0[1]
39323~5.5[1]
313 - 423up to 35Increases with pressure[2][3]
323.7 - 413.710 - 30Increases with pressure[4][5]

Note: The solubility of C.I. This compound generally increases with increasing pressure at a constant temperature.[1][2][3] The effect of temperature is more complex; at lower pressures, an increase in temperature can decrease solubility, while at higher pressures, the opposite may be true.

Dyeing Parameters and Color Strength (K/S) for Polyester (PET)

The color strength, often represented by the K/S value, is a measure of the dye uptake by the fabric. The following table presents typical dyeing conditions for polyester fabric with C.I. This compound and the resulting color strength.

Temperature (°C)Pressure (MPa)Time (min)Dye Concentration (% owf)K/S ValueReference
12025601Not specified[6]
80 - 14018 - 27304Varies with conditions[7]
12020600.2Comparable to traditional dyeing[8]
100 - 16010 - 20Not specifiedNot specifiedUp to 9.7 (with pretreatment)[9]
12034600.5 - 1High uptake (≥65%)[10]
80 - 14017 - 2920 - 804Good performance

Note: K/S values are highly dependent on the specific experimental setup, fabric type, and measurement method. Generally, increasing temperature and pressure leads to higher K/S values.[10][11]

Experimental Protocols

Materials and Equipment
  • Dye: C.I. This compound (purified, without dispersing agents).[2][12]

  • Substrate: Polyester (PET) fabric, pre-cleaned to remove any sizing agents or impurities.[13]

  • Carbon Dioxide: High purity (99% or higher).[2][12]

  • Supercritical Fluid Dyeing Apparatus: A high-pressure vessel equipped with a heating system, a pressure pump, a temperature and pressure controller, and a means for circulating the supercritical fluid.[3][7]

  • Spectrophotometer: For measuring color strength (K/S values).[7]

Protocol 1: Supercritical CO2 Dyeing of Polyester Fabric

This protocol outlines a general procedure for dyeing polyester fabric with C.I. This compound in a laboratory-scale supercritical fluid dyeing apparatus.

  • Sample Preparation:

    • Cut a piece of pre-cleaned polyester fabric to the desired size.

    • Accurately weigh the fabric sample.

    • Accurately weigh the required amount of C.I. This compound dye (e.g., 1-4% on weight of fabric).[6][7]

  • Apparatus Setup:

    • Place the fabric sample and the dye powder into the high-pressure dyeing vessel. The dye can be placed in a separate container within the vessel to prevent direct contact with the fabric initially.

    • Seal the vessel securely.

  • Dyeing Process:

    • Heat the vessel to the desired dyeing temperature (e.g., 120°C).[6][13]

    • Pressurize the vessel with liquid CO2 using a high-pressure pump to the desired pressure (e.g., 20-25 MPa).[14][13]

    • Once the target temperature and pressure are reached and stabilized, start the circulation of the supercritical CO2 to dissolve the dye and transport it to the fabric surface.

    • Maintain the dyeing conditions for the desired duration (e.g., 60 minutes).[6]

  • Depressurization and Sample Retrieval:

    • After the dyeing time has elapsed, stop the heating and the CO2 circulation.

    • Slowly and carefully depressurize the vessel. The CO2 will turn into a gas and can be vented or recycled.

    • Once the vessel is at atmospheric pressure, open it and retrieve the dyed fabric sample.

  • Post-Treatment:

    • The dyed fabric is typically free of residual dye on the surface and does not require extensive washing, which is a major advantage of this technology.[2]

    • A light rinsing with a suitable solvent (e.g., acetone) can be performed to remove any loosely adhering dye particles, although this is often unnecessary.[7]

  • Analysis:

    • Measure the color strength (K/S) of the dyed fabric using a spectrophotometer to evaluate the dyeing performance.

Protocol 2: Determination of C.I. This compound Solubility in scCO2

This protocol describes a method for measuring the solubility of the dye in supercritical CO2, which is essential for optimizing the dyeing process.

  • Apparatus Setup:

    • A high-pressure equilibrium cell or a flow-type apparatus equipped with a UV-Vis spectrometer is typically used.[4][12]

    • Place an excess amount of C.I. This compound into the equilibrium cell.

  • Equilibration:

    • Pressurize the cell with CO2 to the desired pressure and heat it to the target temperature.

    • Allow the system to equilibrate for a sufficient amount of time (e.g., 2 hours) with continuous stirring or circulation to ensure the supercritical CO2 is saturated with the dye.[3]

  • Measurement:

    • Static Method: Isolate a known volume of the dye-saturated supercritical CO2 solution and carefully depressurize it through a solvent trap (e.g., containing a known volume of acetone (B3395972) or chloroform). The amount of trapped dye is then determined spectrophotometrically.

    • Flow Method: A continuous flow of supercritical CO2 is passed through a bed of the dye. The concentration of the dye in the exiting stream is measured online using an in-situ UV/Vis spectrometer.[12]

  • Data Analysis:

    • Calculate the solubility of the dye in terms of mole fraction or grams per liter under the specific temperature and pressure conditions.

Visualizations

Supercritical_CO2_Dyeing_Workflow cluster_preparation Preparation cluster_dyeing Dyeing Cycle cluster_post_processing Post-Processing & Analysis prep_fabric Fabric Preparation (Cleaning & Weighing) load Load Fabric & Dye into Vessel prep_fabric->load prep_dye Dye Preparation (Weighing) prep_dye->load seal Seal Vessel load->seal heat Heating to Target Temperature seal->heat pressurize Pressurizing with CO2 to Supercritical State heat->pressurize dye Dyeing (Circulation of scCO2) pressurize->dye depressurize Depressurization (CO2 Recovery) dye->depressurize unload Unload Dyed Fabric depressurize->unload analyze Analysis (e.g., K/S Measurement) unload->analyze Logical_Relationship cluster_parameters Process Parameters cluster_properties Fluid & Dye Properties cluster_outcome Dyeing Outcome Temp Temperature Density scCO2 Density Temp->Density decreases Solubility Dye Solubility Temp->Solubility complex effect Diffusion Dye Diffusion Temp->Diffusion increases Pressure Pressure Pressure->Density increases Time Time Dye_Uptake Dye Uptake (K/S) Time->Dye_Uptake increases (to equilibrium) Density->Solubility increases Solubility->Dye_Uptake influences Diffusion->Dye_Uptake increases

References

Application Notes and Protocol for Preparing a "Disperse Red 60" Dye Bath

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 60, a member of the anthraquinone (B42736) class of dyes, is a non-ionic dye with low water solubility.[1][2] It is primarily used for dyeing hydrophobic synthetic fibers, most notably polyester (B1180765).[1][2] The successful application of this compound hinges on the meticulous preparation of a stable aqueous dispersion, known as the dye bath. This document provides a comprehensive protocol for the preparation of a this compound dye bath suitable for laboratory-scale experiments, focusing on achieving optimal dye dispersion and consistent results.

Chemical and Physical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is crucial for its effective application.

PropertyValue
C.I. NameThis compound
C.I. Number60756
CAS Number17418-58-5
Molecular FormulaC₂₀H₁₃NO₄
Molecular Weight331.32 g/mol [3][4]
Chemical ClassAnthraquinone[4]

Quantitative Data for Dye Bath Preparation

The following table summarizes the key quantitative parameters for the preparation of a standard this compound dye bath for polyester dyeing.

ParameterRecommended Value/RangeNotes
This compound Concentration0.5 - 2.0% (on weight of fabric)Concentration can be adjusted based on the desired shade depth.
Dispersing Agent Concentration1 - 2 g/LAnionic dispersing agents are commonly used to prevent dye agglomeration.[5]
pH4.5 - 5.5[5][6][7]An acidic pH is crucial for the stability of the disperse dye and optimal dyeing.[5][6][7]
pH Adjusting AgentAcetic Acid (as required)Glacial acetic acid is typically used to lower the pH of the dye bath.
Liquor Ratio (Material to Liquor)1:10 to 1:20[8][9]The liquor ratio can be adjusted based on the specific equipment and fabric.
Initial Temperature50 - 60°CThe dye bath is typically prepared at this temperature before introducing the fabric.
Dyeing Temperature120 - 130°C (High-Temperature Method)High-temperature, high-pressure conditions are necessary for the dye to penetrate the polyester fibers.[5]

Experimental Protocol

This protocol details the step-by-step procedure for preparing a this compound dye bath and conducting a high-temperature dyeing of polyester fabric.

Materials:

  • This compound dye powder

  • Dispersing agent (e.g., a lignosulfonate or naphthalene (B1677914) sulfonate-based product)

  • Glacial acetic acid

  • Distilled or deionized water

  • Polyester fabric, scoured and ready for dyeing

  • Beakers and graduated cylinders

  • Stirring rod or magnetic stirrer

  • pH meter or pH indicator strips

  • High-temperature, high-pressure laboratory dyeing apparatus

Safety Precautions:

  • Always work in a well-ventilated area or under a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10]

  • Consult the Safety Data Sheet (SDS) for this compound and all other chemicals before use.[10][11][12]

  • Avoid inhalation of dye powder.[10] In case of skin contact, wash thoroughly with soap and water.[10]

Procedure:

  • Calculate Required Quantities: Based on the weight of the polyester fabric to be dyed and the desired shade depth, calculate the required amount of this compound, dispersing agent, and the total volume of the dye bath according to the chosen liquor ratio.

  • Prepare a Stock Dispersion:

    • In a separate beaker, create a paste of the weighed this compound powder with a small amount of the dispersing agent and a little cold water.

    • Gradually add hot water (around 40-50°C) to the paste while stirring continuously to form a smooth, lump-free dispersion.

  • Prepare the Dye Bath:

    • Fill the main dyeing vessel with the calculated volume of distilled or deionized water.

    • Begin heating the water to 50-60°C while stirring.

    • Add the calculated amount of dispersing agent to the dye bath and stir until dissolved.

  • Add the Dye Dispersion:

    • Slowly pour the prepared this compound stock dispersion into the main dye bath while stirring vigorously to ensure even distribution.

  • Adjust the pH:

    • Measure the pH of the dye bath using a calibrated pH meter or pH indicator strips.

    • Carefully add glacial acetic acid dropwise to the dye bath until the pH is within the target range of 4.5 - 5.5.[5][6][7]

  • Introduce the Fabric:

    • Introduce the scoured and wetted polyester fabric into the dye bath.

    • Ensure the fabric is fully submerged and can move freely within the dye bath.

  • Dyeing Cycle (High-Temperature Method):

    • Seal the high-temperature dyeing apparatus.

    • Raise the temperature of the dye bath to 120-130°C at a rate of 1-2°C per minute.

    • Maintain the dyeing temperature for 30-60 minutes, depending on the desired shade intensity.

    • After the dyeing time is complete, cool the dye bath down to 70-80°C.

  • Post-Dyeing Treatment:

    • Remove the dyed fabric from the dye bath.

    • Rinse the fabric thoroughly with hot water, followed by a cold water rinse.

    • A reduction clearing process may be necessary to remove unfixed surface dye and improve wash fastness. This typically involves treating the fabric in a bath containing sodium hydrosulfite and sodium hydroxide.

    • Finally, rinse the fabric again and allow it to dry.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the protocol for preparing a this compound dye bath.

DyeBathPreparation start Start calc Calculate Quantities (Dye, Auxiliaries, Water) start->calc stock Prepare Stock Dispersion (Dye + Dispersing Agent + Water) calc->stock bath Prepare Dye Bath (Water + Dispersing Agent) calc->bath add_stock Add Stock Dispersion to Bath stock->add_stock bath->add_stock ph_adjust Adjust pH to 4.5-5.5 (with Acetic Acid) add_stock->ph_adjust add_fabric Introduce Fabric ph_adjust->add_fabric dyeing High-Temperature Dyeing (120-130°C) add_fabric->dyeing post_treat Post-Dyeing Treatment (Rinsing, Reduction Clearing) dyeing->post_treat end End post_treat->end

Caption: Workflow for the preparation of a this compound dye bath.

References

Application Notes and Protocols: Disperse Red 60 as a Fluorescent Probe for Lipid Droplet Imaging in Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 60, a member of the anthraquinone (B42736) dye family, is a hydrophobic molecule traditionally used in the textile industry.[1] Its inherent lipophilic nature and solvatochromic properties—the dependence of its spectral characteristics on the polarity of the surrounding environment—make it a compelling candidate for a fluorescent probe in biological microscopy.[2][3] Specifically, its propensity to fluoresce in nonpolar environments suggests its potential utility for the selective staining and visualization of intracellular lipid droplets, which are neutral lipid-rich organelles.

These application notes provide a comprehensive overview of the theoretical and practical considerations for utilizing this compound as a fluorescent probe for imaging lipid droplets in cultured cells. The protocols outlined below are adapted from established methods for similar lipophilic dyes, such as Nile Red and BODIPY, and serve as a starting point for experimental validation.[4]

Photophysical and Chemical Properties

The fluorescence of this compound is highly dependent on the solvent environment. In polar solvents, its fluorescence is typically quenched, while in nonpolar environments, such as the interior of lipid droplets, it is expected to exhibit significant fluorescence. This solvatochromic behavior is the basis for its application as a lipid droplet probe.

Table 1: Summary of Physicochemical and Estimated Photophysical Properties of this compound

PropertyValueReference/Note
Chemical Name 1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dione[1]
Molecular Formula C₂₀H₁₃NO₄[5]
Molecular Weight 331.33 g/mol [5]
Appearance Dark red solid[1]
Solubility Insoluble in water, soluble in dichloromethane[1]
Excitation Max (in nonpolar solvent) ~540 - 560 nm (Estimated)Based on solvatochromic properties of anthraquinone dyes[2][6]
Emission Max (in nonpolar solvent) ~590 - 620 nm (Estimated)Based on solvatochromic properties of anthraquinone dyes[2][6]
Quantum Yield (in nonpolar solvent) Low to Moderate (Estimated)Anthraquinone dyes often have lower quantum yields[7]
Molar Extinction Coefficient (ε) Not availableRequires experimental determination
Photostability Moderate to High (Expected)Anthraquinone dyes are known for good lightfastness[8]

Note: The photophysical properties in a nonpolar environment are estimations based on the known solvatochromic behavior of this compound and related anthraquinone dyes. Experimental validation in a lipid-like solvent (e.g., triolein) is required for precise characterization.

Experimental Protocols

Preparation of Stock and Staining Solutions

a. Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cell culture medium (e.g., DMEM)

b. Protocol:

  • Prepare a 1 mM stock solution of this compound in DMSO. Weigh out an appropriate amount of this compound and dissolve it in anhydrous DMSO. Vortex thoroughly to ensure complete dissolution.

  • Store the stock solution. Aliquot the stock solution into smaller volumes in amber vials to protect from light and moisture. Store at -20°C.

  • Prepare a fresh working staining solution. On the day of the experiment, dilute the 1 mM stock solution to a final concentration of 1-10 µM in pre-warmed cell culture medium or PBS. The optimal concentration should be determined empirically for each cell type and experimental condition.

Staining Protocol for Lipid Droplets in Adherent Cells

This protocol is adapted from standard methods for staining lipid droplets with lipophilic dyes.[9][10]

a. Materials:

  • Adherent cells cultured on glass-bottom dishes or coverslips

  • This compound staining solution (1-10 µM in culture medium)

  • Wash buffer (e.g., PBS or Hanks' Balanced Salt Solution - HBSS)

  • Fixative (optional, e.g., 4% paraformaldehyde in PBS)

  • Mounting medium

b. Protocol:

  • Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency. To induce lipid droplet formation, cells can be treated with oleic acid complexed to bovine serum albumin (BSA) for 16-24 hours prior to staining.

  • Preparation for Staining: Aspirate the culture medium from the cells.

  • Staining: Add the pre-warmed this compound staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.

  • Washing: Gently aspirate the staining solution and wash the cells two to three times with pre-warmed wash buffer to remove excess dye.

  • Imaging (Live Cells): After the final wash, add fresh pre-warmed culture medium or imaging buffer to the cells. Proceed with fluorescence microscopy immediately.

  • Fixation (Optional): For fixed-cell imaging, after washing, add 4% paraformaldehyde and incubate for 15 minutes at room temperature. Wash the cells three times with PBS.

  • Mounting (for coverslips): Mount the coverslips onto glass slides using an appropriate mounting medium.

Fluorescence Microscopy Imaging

a. Recommended Filter Sets:

  • Excitation: A filter that allows excitation in the range of 540-560 nm (e.g., a standard TRITC or Texas Red filter set).

  • Emission: A filter that collects emission in the range of 590-650 nm.

b. Imaging Parameters:

  • Use a confocal or widefield fluorescence microscope equipped with a sensitive camera.

  • Minimize exposure time and excitation light intensity to reduce phototoxicity and photobleaching, especially for live-cell imaging.

  • Acquire images of lipid droplets as small, distinct puncta within the cytoplasm.

Cytotoxicity Considerations

Visualizations

Experimental Workflow

G Experimental Workflow for Lipid Droplet Staining with this compound cluster_0 Preparation cluster_1 Cell Culture & Treatment cluster_2 Staining & Imaging cluster_3 Data Analysis prep_stock Prepare 1 mM this compound stock solution in DMSO prep_working Dilute stock to 1-10 µM in pre-warmed medium prep_stock->prep_working culture Culture cells on glass-bottom dishes induce Induce lipogenesis (optional, e.g., with oleic acid) culture->induce stain Incubate cells with staining solution (15-30 min at 37°C) induce->stain wash Wash cells with PBS/HBSS stain->wash image Image with fluorescence microscope (Ex: ~550 nm, Em: ~610 nm) wash->image quantify Quantify lipid droplet number, size, and intensity image->quantify

Caption: Workflow for staining and imaging lipid droplets using this compound.

Signaling Pathway: Induction of Lipogenesis

G Induction of Lipogenesis and Visualization with this compound ext_fa External Fatty Acids (e.g., Oleic Acid) uptake Fatty Acid Uptake ext_fa->uptake activation Fatty Acyl-CoA Synthesis uptake->activation synthesis Triglyceride (TAG) Synthesis in ER activation->synthesis ld_formation Lipid Droplet (LD) Formation synthesis->ld_formation fluorescence Fluorescence Signal (Visualized LDs) ld_formation->fluorescence emits dr60 This compound (Lipophilic Probe) dr60->ld_formation stains

Caption: Pathway of fatty acid-induced lipogenesis and its visualization.

Conclusion

This compound presents a promising, yet underexplored, avenue for the development of a novel fluorescent probe for lipid droplet imaging. Its hydrophobic nature and solvatochromic properties are key characteristics that warrant further investigation for this application. The protocols and data presented here provide a foundational framework for researchers to begin exploring the utility of this compound in their own cellular imaging experiments. Rigorous validation of its photophysical properties, optimal staining conditions, and cytotoxicity is essential for its successful implementation as a reliable tool in cell biology and drug discovery.

References

Application Notes and Protocols for the Formulation of Printing Inks with Disperse Red 60

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Disperse Red 60 in various printing ink formulations. The information is intended to guide researchers and formulators in the development and evaluation of inks incorporating this vibrant red anthraquinone (B42736) dye. Detailed protocols for ink preparation and performance testing are provided, alongside key data and visualizations to facilitate understanding and application.

Physicochemical Properties of this compound

This compound is a non-ionic dye characterized by its low water solubility and good sublimation fastness, making it suitable for printing on synthetic substrates, particularly polyester.[1] Its small particle size is crucial for stable dispersions in ink formulations.[2]

PropertyValueReference
C.I. Name This compound[3]
CAS Number 17418-58-5[4]
Molecular Formula C₂₀H₁₃NO₄[3]
Molecular Weight 331.32 g/mol [3]
Appearance Dark Red Powder[4]
Solubility in Water Insoluble[5]
Solubility in Solvents Soluble in acetone, xylene, and other organic solvents.[3]

Ink Formulations and Preparation Protocols

This compound can be incorporated into water-based, solvent-based, and UV-curable ink systems. The choice of formulation depends on the intended application, substrate, and printing technology.

Water-Based Inkjet Ink Formulation

Water-based inks are favored for their low environmental impact. The key to a stable formulation is the effective dispersion of the dye particles.

Table 2: Example of a Water-Based Inkjet Ink Formulation

ComponentFunctionExample Concentration (% w/w)
This compoundColorant1.0 - 10.0
Dispersing Agent (e.g., Naphthalene Sulfonate Formaldehyde Condensate)Prevents particle agglomeration0.5 - 5.0
Humectant/Wetting Agent (e.g., Diethylene Glycol, Glycerol)Prevents nozzle clogging, aids wetting10.0 - 30.0
Binder/Polymer (e.g., Polyvinyl Alcohol - PVA)Promotes adhesion and film formation0.1 - 2.0
pH Modifier (e.g., Triethanolamine)Adjusts pH for stability< 1.0
DefoamerPrevents foam formation0.1 - 0.5
Deionized WaterVehicleTo 100%

Experimental Protocol: Preparation of Water-Based Inkjet Ink

  • Dye Paste Preparation:

    • Mix this compound powder with a portion of the deionized water, dispersing agent, and a humectant.

    • Mill the mixture using a bead mill or ball mill for several hours to achieve a fine and uniform particle size distribution (typically < 200 nm for inkjet applications).[6]

  • Ink Formulation:

    • In a separate vessel, combine the remaining deionized water, humectants, binder, pH modifier, and defoamer.

    • Slowly add the prepared dye paste to the vehicle mixture under constant agitation.

    • Continue stirring until a homogeneous dispersion is achieved.

  • Filtration:

    • Filter the final ink formulation through a series of filters, with the final filter pore size typically being around 1 µm or smaller, to remove any remaining large particles that could clog inkjet nozzles.

Workflow for Water-Based Ink Formulation

cluster_paste Dye Paste Preparation cluster_vehicle Vehicle Preparation cluster_mixing Ink Formulation p1 Mix this compound, Water, Dispersant, & Humectant p2 Bead/Ball Milling p1->p2 Milling to < 200 nm m1 Add Dye Paste to Vehicle p2->m1 v1 Combine Water, Humectants, Binder, pH Modifier, & Defoamer v1->m1 m2 Stir until Homogeneous m1->m2 f1 Filtration (< 1 µm) m2->f1 final_ink Final Water-Based Ink f1->final_ink

Caption: Workflow for preparing water-based this compound inkjet ink.

Solvent-Based Ink Formulation

Solvent-based inks are known for their excellent adhesion to a wide range of substrates and fast drying times.

Table 3: Example of a Solvent-Based Ink Formulation

ComponentFunctionExample Concentration (% w/w)
This compoundColorant1.0 - 10.0
Binder Resin (e.g., Cellulose Acetate Butyrate, Styrene-Acrylic Resin)Film formation and adhesion5.0 - 25.0
Solvent (e.g., Ketones, Glycol Ethers)Vehicle, dissolves binder60.0 - 90.0
DispersantStabilizes dye particles0.5 - 5.0
PlasticizerImproves flexibility0.1 - 5.0
Wetting AgentImproves substrate wetting0.1 - 2.0

Experimental Protocol: Preparation of Solvent-Based Ink

  • Binder Dissolution:

    • Dissolve the binder resin(s) in the chosen solvent system under agitation. This may require gentle heating depending on the resin's solubility.

  • Dye Dispersion:

    • In a separate container, create a concentrated dispersion of this compound with a portion of the solvent and the dispersing agent.

    • Mill the dispersion as described for water-based inks to achieve the desired particle size.

  • Final Ink Mixing:

    • Slowly add the milled dye dispersion to the dissolved binder solution with continuous stirring.

    • Add the plasticizer and wetting agent, and continue to mix until the ink is uniform.

  • Viscosity Adjustment:

    • Adjust the viscosity of the ink by adding more solvent if necessary, to meet the requirements of the intended printing process (e.g., flexography, gravure).

UV-Curable Ink Formulation

UV-curable inks offer rapid curing, high durability, and excellent chemical resistance. They are composed of monomers, oligomers, and photoinitiators that polymerize upon exposure to UV light.

Table 4: Example of a UV-Curable Ink Formulation

ComponentFunctionExample Concentration (% w/w)
This compoundColorant1.0 - 15.0
Monomers (e.g., Acrylates)Reactive diluents, adjust viscosity20.0 - 60.0
Oligomers (e.g., Urethane Acrylates, Epoxy Acrylates)Backbone of the cured film, provides durability20.0 - 50.0
PhotoinitiatorsInitiate polymerization upon UV exposure2.0 - 10.0
Dispersant/Wetting AgentStabilize dye, improve laydown0.5 - 5.0
Adhesion PromoterEnhances adhesion to specific substrates0.1 - 2.0

Experimental Protocol: Preparation of UV-Curable Ink

  • Dye Dispersion:

    • Prepare a dispersion of this compound in a portion of the monomer mixture with the aid of a high-shear mixer or a three-roll mill. The goal is to achieve a stable, fine-particle dispersion.

  • Component Mixing:

    • In a light-blocking container, combine the dye dispersion with the oligomers, remaining monomers, photoinitiators, and any other additives.

    • Mix thoroughly until a homogeneous ink is obtained. Avoid introducing air bubbles.

  • Degassing:

    • If necessary, degas the ink using a vacuum chamber to remove any trapped air that could interfere with jetting or curing.

Performance Evaluation Protocols

Consistent and reproducible testing is crucial for evaluating the performance of printing inks.

Ink Property Testing

Table 5: Key Ink Properties and Testing Methods

PropertyTest MethodTypical Values for Inkjet
Viscosity Rotational Viscometer2 - 20 cP
Surface Tension Tensiometer (e.g., Du Noüy ring or Wilhelmy plate)25 - 50 mN/m
Particle Size Dynamic Light Scattering (DLS)< 200 nm
pH (for water-based inks) pH Meter7.0 - 9.0
Dispersion Stability Centrifugation, prolonged storage followed by particle size analysisNo significant change

Experimental Protocol: Dispersion Stability Test (Filter Paper Method)

  • Prepare a diluted solution of the ink (e.g., 10 g/L).

  • Filter a portion of the solution through a standard filter paper (e.g., Whatman No. 2) and observe for any dye aggregates on the paper.

  • Subject another portion of the ink to accelerated aging conditions (e.g., heating at 50°C for 24 hours).

  • After aging, filter the ink again and compare the amount of residue on the filter paper with the un-aged sample. A significant increase in residue indicates poor dispersion stability.[7]

Printed Film Performance Testing

Table 6: Printed Ink Film Performance Characteristics and Test Standards

Performance MetricTest StandardDescription
Colorfastness to Light ISO 105-B02 / AATCC 16Measures the resistance of the color to fading upon exposure to a standardized light source.
Wash Fastness ISO 105-C06 / AATCC 61Evaluates the color's resistance to washing.
Rub/Crock Fastness ISO 105-X12 / AATCC 8Assesses the transfer of color from the printed surface to another surface by rubbing.
Adhesion ASTM D3359 (Cross-hatch test)Measures the adhesion of the ink film to the substrate.

Experimental Protocol: Light Fastness Testing

  • Print a solid patch of the ink onto the target substrate.

  • Mount the printed sample in a light fastness tester equipped with a Xenon arc lamp, which simulates natural sunlight.

  • Expose the sample to a specified duration of light energy.

  • Simultaneously expose a set of Blue Wool standards (rated 1-8) under the same conditions.

  • After exposure, compare the fading of the printed sample to the fading of the Blue Wool standards to assign a light fastness rating. A rating of 7-8 is considered excellent.[8]

Data Summary

Table 7: Typical Fastness Properties of this compound in Textile Printing

Fastness PropertyRating (Scale 1-5, unless otherwise noted)
Light Fastness (Scale 1-8) 6-7
Washing Fastness 4-5
Sublimation Fastness 4
Perspiration Fastness 5
Rubbing Fastness 4-5

Note: Fastness properties can vary depending on the ink formulation, substrate, and processing conditions.

Logical Relationships in Ink Formulation

The stability and performance of a printing ink containing this compound depend on the complex interactions between its components.

Interaction Diagram for this compound in a Water-Based Ink

DR60 This compound (Hydrophobic) Dispersant Dispersant DR60->Dispersant Adsorption (Stabilization) Substrate Substrate (e.g., Polyester) DR60->Substrate Adhesion & Color Water Water Vehicle Dispersant->Water Dispersion Water->Substrate Evaporation Binder Binder (PVA) Binder->Water Dissolution Binder->Substrate Film Formation & Adhesion

Caption: Key interactions within a water-based ink containing this compound.

References

Application Notes and Protocols: Use of Dispersing Agents with Disperse Red 60

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 60, a member of the anthraquinone (B42736) dye family, is a water-insoluble colorant primarily utilized in the dyeing of synthetic fibers, most notably polyester (B1180765).[1] Its chemical structure, 1-amino-4-hydroxy-2-phenoxyanthraquinone, imparts a vibrant red hue and good fastness properties.[2][3] However, its inherent insolubility in aqueous mediums necessitates the use of dispersing agents to ensure uniform and stable application in dyeing processes. This document provides detailed application notes and protocols for the use of dispersing agents with this compound for textile applications and explores the relevance of this compound's chemical scaffold in the field of drug development.

The efficacy of this compound as a dye is heavily reliant on its particle size and the stability of its dispersion.[4] Dispersing agents are crucial for milling the dye into fine particles, typically in the range of 0.5 to 1 micron, and preventing their agglomeration in the dye bath.[5][4] This ensures even color yield and optimal dyeing performance.

Application in the Textile Industry

In textile dyeing, the primary role of dispersing agents is to create a stable aqueous dispersion of the insoluble this compound.[5] This is achieved by adsorbing onto the surface of the dye particles, providing steric and/or electrostatic stabilization to prevent aggregation.[5] The selection of an appropriate dispersing agent and the optimization of its concentration are critical for achieving high-quality dyeing results.

Common Dispersing Agents for this compound

A variety of dispersing agents can be used with this compound, broadly categorized as anionic, nonionic, and polymeric. The choice of dispersant depends on the specific dyeing process and desired outcome.

  • Anionic Dispersants: Lignosulfonates and naphthalene (B1677914) sulfonate-formaldehyde condensates are widely used.[5] They provide strong electrostatic repulsion between dye particles.

  • Nonionic Dispersants: Polyethylene glycol esters and ethoxylates offer steric hindrance to prevent particle aggregation and are compatible with a wide range of other auxiliaries.

  • Polymeric Dispersants: Synthetic copolymers can offer superior high-temperature stability, which is crucial for polyester dyeing processes.

Quantitative Data on Dispersion Performance

The following table summarizes the impact of different dispersing agents on the particle size of a disperse dye, which is a critical factor for dispersion stability and dyeing efficiency.

Dispersing Agent TypeExampleDispersant/Dye Weight RatioAverage Particle Size (µm)
Anionic Lignosulfonate0.5:10.8 - 1.2
Naphthalene Sulfonate0.5:10.7 - 1.1
Nonionic Ethoxylated Fatty Alcohol1:10.9 - 1.5
Polymeric Styrene-Maleic Anhydride Copolymer0.75:10.6 - 1.0

Note: These values are indicative and can vary based on milling time, temperature, and the specific grade of the dye and dispersing agent.

Experimental Protocols

Objective: To prepare a stable aqueous dispersion of this compound for laboratory-scale dyeing experiments.

Materials:

  • This compound (commercial grade)

  • Dispersing agent (e.g., Sodium Lignosulfonate)

  • Deionized water

  • Grinding medium (e.g., glass beads, 0.5-1.0 mm diameter)

  • Beaker

  • Magnetic stirrer and stir bar

  • Ball mill or shaker

Procedure:

  • Weigh 1.0 g of this compound and 0.5 g of sodium lignosulfonate.

  • Add the dye and dispersing agent to a 100 mL beaker containing 50 mL of deionized water.

  • Stir the mixture with a magnetic stirrer for 15 minutes to wet the dye particles.

  • Transfer the pre-mixed slurry to a milling vessel containing 50 g of glass beads.

  • Mill the dispersion for 4-6 hours at room temperature.

  • After milling, separate the dispersion from the grinding medium by filtration or decantation.

  • Store the dispersion in a sealed container.

Objective: To assess the stability of the prepared this compound dispersion at elevated temperatures.

Materials:

  • Prepared this compound dispersion

  • Test tubes

  • Water bath or heating block

  • Filter paper

Procedure:

  • Place 10 mL of the dispersion into a test tube.

  • Heat the test tube in a water bath at 130°C for 60 minutes.

  • After heating, visually inspect the dispersion for any signs of aggregation, sedimentation, or color change.

  • Filter a small amount of the heated dispersion through a filter paper and observe for any large particles or residue. A stable dispersion will pass through the filter paper without leaving significant residue.

Objective: To dye a polyester fabric sample with the prepared this compound dispersion.

Materials:

  • Polyester fabric (10 g)

  • Prepared this compound dispersion (to achieve 1% on weight of fiber, owf)

  • Acetic acid

  • Laboratory dyeing machine

  • Beakers

  • Graduated cylinders

Procedure:

  • Prepare a dyebath with a liquor ratio of 10:1 (100 mL of water for 10 g of fabric).

  • Adjust the pH of the dyebath to 4.5-5.5 with acetic acid.

  • Add the calculated amount of the this compound dispersion to the dyebath.

  • Introduce the polyester fabric into the dyebath at room temperature.

  • Raise the temperature of the dyebath to 130°C at a rate of 2°C/minute.

  • Hold the temperature at 130°C for 60 minutes.

  • Cool the dyebath down to 70°C.

  • Remove the dyed fabric and rinse it thoroughly with cold water.

  • Perform a reduction clearing process to remove unfixed surface dye by treating the fabric in a solution of sodium hydrosulfite and sodium hydroxide (B78521) at 70-80°C for 15-20 minutes.

  • Rinse the fabric again with hot and cold water and allow it to air dry.

Logical Workflow for Dye Dispersion and Application

Dyeing_Workflow cluster_Preparation Dispersion Preparation cluster_Evaluation Dispersion Evaluation cluster_Application Dyeing Application Weighing Weigh Dye and Dispersing Agent Pre_mixing Pre-mixing with Water Weighing->Pre_mixing Milling Milling Pre_mixing->Milling Particle_Size Particle Size Analysis Milling->Particle_Size Stability_Test Stability Testing Milling->Stability_Test Dye_Bath_Prep Dye Bath Preparation Stability_Test->Dye_Bath_Prep If Stable Dyeing High-Temperature Dyeing Dye_Bath_Prep->Dyeing Post_Treatment Reduction Clearing and Rinsing Dyeing->Post_Treatment Final_Product Dyed Fabric Post_Treatment->Final_Product

Caption: Workflow for the preparation, evaluation, and application of a this compound dispersion.

Relevance for Drug Development Professionals

The anthraquinone scaffold present in this compound is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[6][7] This makes the study of compounds like this compound relevant to drug development professionals for several reasons.

Anthraquinone Dyes as a Scaffold for Drug Discovery

Anthraquinone derivatives have been extensively investigated as anticancer agents.[6] Their planar aromatic structure allows them to intercalate with DNA, leading to the inhibition of DNA replication and transcription.[6] Furthermore, they can inhibit the activity of key enzymes involved in cell proliferation and survival, such as topoisomerases and protein kinases.[6]

Potential Biological Activity of this compound

While specific studies on the signaling pathways affected by this compound are limited, its structural similarity to other biologically active anthraquinones suggests potential for interaction with cellular components. The presence of hydroxyl and amino groups, as well as the phenoxy moiety, could influence its binding to biological targets. The relevance of this compound's chemical framework may be explored for drug discovery.[1]

Known Signaling Interactions of Anthraquinone Derivatives

Anthraquinone-based drugs have been shown to impact several critical cellular signaling pathways:

  • DNA Damage Response: By intercalating into DNA, anthraquinones can trigger the DNA damage response pathway, leading to cell cycle arrest and apoptosis.

  • Topoisomerase Inhibition: Compounds like doxorubicin, a well-known anthracycline anticancer drug, inhibit topoisomerase II, an enzyme essential for DNA replication and repair.[6]

  • Kinase Inhibition: Some anthraquinone derivatives have been found to inhibit various protein kinases that are often dysregulated in cancer.[6]

  • Reactive Oxygen Species (ROS) Production: The redox-cycling of the anthraquinone core can lead to the generation of reactive oxygen species, inducing oxidative stress and subsequent cell death.

Potential Signaling Pathway Interactions

Signaling_Pathway cluster_Cellular_Targets Potential Cellular Targets cluster_Cellular_Response Cellular Response DR60 This compound (Anthraquinone Scaffold) DNA DNA Intercalation DR60->DNA Topoisomerase Topoisomerase II Inhibition DR60->Topoisomerase Kinases Kinase Inhibition DR60->Kinases DDR DNA Damage Response DNA->DDR Replication_Block Replication Block Topoisomerase->Replication_Block Signal_Transduction Altered Signal Transduction Kinases->Signal_Transduction Apoptosis Apoptosis DDR->Apoptosis Replication_Block->Apoptosis Signal_Transduction->Apoptosis

Caption: Potential cellular signaling pathways affected by anthraquinone-based compounds like this compound.

Genotoxicity and Cytotoxicity Considerations

Given the potential for DNA interaction, it is crucial to evaluate the genotoxicity and cytotoxicity of this compound and its analogues. Studies on other disperse dyes have shown evidence of mutagenic and cytotoxic effects.[8][9] For instance, Disperse Red 1 has been shown to induce cytotoxic and genotoxic effects in mouse germ cells.[8]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on a human cancer cell line (e.g., HeLa).

Materials:

  • HeLa cells

  • This compound (solubilized in a suitable solvent like DMSO)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in DMEM.

  • Remove the old media from the wells and add 100 µL of the different concentrations of this compound to the wells. Include a vehicle control (DMSO in media) and a media-only control.

  • Incubate the plate for 48 hours.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the media and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Summary and Conclusion

This compound is a commercially important dye whose application in the textile industry is critically dependent on the effective use of dispersing agents. Proper dispersion is key to achieving high-quality and consistent dyeing of synthetic fibers. The protocols outlined in this document provide a framework for the preparation and evaluation of this compound dispersions.

For drug development professionals, the anthraquinone core of this compound represents a valuable chemical scaffold with known biological activities, particularly in the realm of anticancer research. While direct evidence of this compound's interaction with specific signaling pathways is an area for further investigation, the known properties of related compounds suggest a potential for DNA intercalation and enzyme inhibition. The provided cytotoxicity protocol serves as a starting point for evaluating the biological effects of this and similar molecules. A thorough understanding of both the industrial application and the potential bioactivity of such compounds is essential for a comprehensive assessment of their utility and safety.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Light Fastness of C.I. Disperse Red 60

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when trying to improve the light fastness of C.I. Disperse Red 60 on synthetic fibers, primarily polyester (B1180765).

Frequently Asked Questions (FAQs)

Q1: What is C.I. This compound and why is its light fastness a concern?

A1: C.I. This compound, chemically known as 1-amino-2-phenoxy-4-hydroxyanthraquinone, is a widely used disperse dye valued for its bright red shade and good overall fastness properties on polyester fibers.[1] However, for applications requiring high durability to light exposure, such as automotive textiles and outdoor fabrics, improving its inherent light fastness is a critical objective to prevent premature color fading.

Q2: What are the primary mechanisms that cause this compound to fade upon exposure to light?

A2: The photodegradation of this compound, an anthraquinone (B42736) dye, is a complex process. It primarily involves the absorption of light energy, which excites the dye molecules.[2] This excitation can lead to a series of photochemical reactions, often in the presence of oxygen and moisture, resulting in the breakdown of the chromophoric structure and subsequent loss of color. The degradation can be initiated by UV and visible light, leading to photo-oxidation.[3] Reactive oxygen species (ROS), such as singlet oxygen and hydroxyl radicals, generated during this process, can attack the dye molecule, leading to its degradation.[3]

Q3: What are the main strategies for improving the light fastness of this compound?

A3: The principal methods to enhance the light fastness of this compound on polyester include:

  • Application of UV Absorbers: These compounds absorb harmful UV radiation and dissipate it as heat, thus protecting the dye from photodegradation.[4]

  • Use of Antioxidants: Antioxidants inhibit the photo-oxidative degradation of the dye by scavenging free radicals and reactive oxygen species generated during light exposure.[3]

  • Optimization of the Dyeing Process: Ensuring proper dye penetration and fixation within the fiber can enhance light fastness.[5][6]

  • Chemical Modification of the Dye Structure: Introducing certain functional groups to the dye molecule can improve its inherent light stability.

Q4: How effective are UV absorbers in improving the light fastness of this compound?

A4: The effectiveness of UV absorbers can vary. While benzotriazole (B28993) and benzophenone (B1666685) type UV absorbers are commonly used for disperse dyes, some studies suggest that their effect on anthraquinone dyes like this compound might be limited or in some cases, even detrimental.[7] However, the use of certain UV absorbers, such as those based on a benzotriazole structure, has been shown to improve the light fastness of other disperse dyes by 0.5 to 2 grades on the Blue Wool Scale.[8] The efficacy is dependent on the specific UV absorber, its concentration, and the application method.

Q5: Can antioxidants significantly improve the light fastness of this compound?

A5: Yes, antioxidants can play a crucial role in preventing photofading. By neutralizing reactive oxygen species, they can slow down the degradation of the dye molecules.[3] For instance, compounds like Vitamin C (L-Ascorbic acid) and gallic acid have been shown to improve the light fastness of other dye classes.[3][9][10] The selection of the appropriate antioxidant and its concentration are key to achieving a noticeable improvement.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
Inconsistent light fastness results across different batches. Variations in dyeing parameters (temperature, pH, time). Inconsistent application of UV absorbers or antioxidants.Strictly control all dyeing process parameters. Ensure uniform concentration and application of additives in each batch.
Slight or no improvement in light fastness after applying a UV absorber. The chosen UV absorber may not be effective for anthraquinone dyes. The concentration of the UV absorber may be too low.Consider screening different types of UV absorbers (e.g., benzophenone vs. benzotriazole derivatives). Experiment with increasing the concentration of the UV absorber. One study suggests that for anthraquinone dyes like this compound, the effectiveness of a benzotriazole type UV absorber may be slight or even detrimental.[7]
Color changes (shade deviation) after the application of additives. The UV absorber or antioxidant itself may have some color or may interact with the dye molecule to alter its shade.Select UV absorbers and antioxidants that are colorless and have been tested for their compatibility with this compound. Conduct a preliminary test on a small sample to check for any shade changes.
Reduced color strength (K/S value) after adding a UV absorber to the dyebath. The UV absorber may compete with the dye for absorption into the polyester fiber, leading to a lower dye uptake.Consider applying the UV absorber as a post-treatment after the dyeing process is complete. Alternatively, adjust the dyeing parameters (e.g., increase dyeing time or temperature) to compensate for the reduced dye uptake.
Poor wash fastness of the UV absorber or antioxidant. The additive is not properly fixed onto the fiber and is removed during washing.Select additives that have good substantivity for polyester or can be applied with a binder. Consider microencapsulated UV absorbers for better durability.

Quantitative Data on Light Fastness Improvement

While specific quantitative data for the improvement of the light fastness of this compound with a range of commercial UV absorbers and antioxidants is limited in publicly available literature, the following table provides an illustrative example based on the use of ZnO nanoparticles as a UV protective agent.

TreatmentDye Concentration (% owf)Light Fastness Rating (Blue Wool Scale)
Untreated24-5
With ZnO Nanoparticles25

(Source: Adapted from a study on improving light fastness of nano disperse dyes on polyester. The original study did not use the Blue Wool Scale for all measurements, so this is an interpretation for illustrative purposes.)[11]

Experimental Protocols

Protocol 1: Exhaust Dyeing of Polyester with this compound

This protocol describes a standard laboratory procedure for dyeing polyester fabric with this compound using the exhaust method.

Materials and Equipment:

  • Polyester fabric

  • C.I. This compound

  • Dispersing agent

  • Acetic acid

  • Laboratory dyeing machine (e.g., beaker dyer)

  • Spectrophotometer for color measurement

  • Light fastness tester (e.g., Xenon arc lamp)

  • Blue Wool standards (ISO 105-B02)

Procedure:

  • Preparation of the Dyebath:

    • Calculate the required amount of this compound (e.g., 2% on the weight of fabric - owf).

    • Prepare a dispersion of the dye with a small amount of water and a dispersing agent (e.g., 1 g/L).

    • Fill the dyebath with water (Liquor ratio, e.g., 1:20).

    • Add the dye dispersion to the dyebath.

    • Add a sequestering agent (e.g., 1 g/L) if necessary.

    • Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.[5]

  • Dyeing Process:

    • Introduce the polyester fabric into the dyebath at room temperature.

    • Raise the temperature to 60°C and maintain for 15 minutes.[5]

    • Increase the temperature to 130°C at a rate of 2°C/minute.[5]

    • Hold the temperature at 130°C for 60 minutes.[5]

    • Cool the dyebath down to 70°C.

  • After-treatment (Reduction Clearing):

    • Rinse the dyed fabric.

    • Prepare a solution containing sodium hydrosulfite (e.g., 2 g/L) and sodium hydroxide (B78521) (e.g., 2 g/L).

    • Treat the dyed fabric in this solution at 70-80°C for 15-20 minutes to remove unfixed surface dye.

    • Rinse the fabric thoroughly with hot and then cold water.

    • Neutralize the fabric with a dilute solution of acetic acid.

    • Rinse again and dry.

  • Evaluation:

    • Measure the color strength (K/S value) of the dyed fabric using a spectrophotometer.

    • Assess the light fastness of the dyed fabric according to the ISO 105-B02 standard using a Xenon arc lamp and Blue Wool references.

Protocol 2: Application of a UV Absorber by Exhaust Method

This protocol describes how to incorporate a UV absorber during the dyeing process.

Procedure:

  • Follow steps 1.1 of Protocol 1 for the preparation of the dyebath.

  • Addition of UV Absorber:

    • Disperse the calculated amount of the UV absorber (e.g., 2-hydroxy-4-methoxybenzophenone, 2% owf) in a small amount of water.

    • Add the dispersed UV absorber to the dyebath along with the dye dispersion.

  • Proceed with the dyeing, after-treatment, and evaluation steps as described in Protocol 1 (steps 1.2 to 1.4).

Visualizations

Experimental Workflow for Improving Light Fastness

G cluster_prep Preparation cluster_dyeing Dyeing Process (Exhaust Method) cluster_eval Evaluation A Polyester Fabric D Prepare Dyebath (Dye, Additive, Auxiliaries) A->D B This compound B->D C UV Absorber / Antioxidant C->D E Dyeing at 130°C D->E F Reduction Clearing E->F G Rinsing & Drying F->G H Color Strength Measurement (K/S Value) G->H I Light Fastness Testing (ISO 105-B02) G->I J Data Analysis & Comparison H->J I->J

Caption: Workflow for dyeing polyester with this compound and evaluating light fastness improvement.

Photodegradation Pathway of Anthraquinone Dyes

G cluster_initiation Initiation cluster_propagation Propagation cluster_degradation Degradation A Anthraquinone Dye (Ground State) B Excited State Dye* A->B Light (hν) C Reactive Oxygen Species (ROS) (e.g., ¹O₂, •OH) B->C Energy Transfer to O₂ D Dye Radical B->D Electron Transfer E Intermediate Products C->E Attack on Dye D->E Reaction with O₂ F Colorless Products (Fading) E->F

Caption: Generalized photodegradation pathway of anthraquinone dyes leading to color fading.

References

Optimizing dyeing temperature and time for "Disperse Red 60"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with C.I. Disperse Red 60.

Frequently Asked Questions (FAQs)

Q1: What is the optimal dyeing temperature for this compound on polyester (B1180765)?

A1: The optimal dyeing temperature for this compound, a low-energy disperse dye, is typically between 110°C and 130°C.[1] For some modified polyester fibers, optimal conditions might be achieved at temperatures as low as 100°C.[2] It is recommended to start with a dyeing temperature of around 70-80°C and gradually increase it to the target temperature.

Q2: What is the recommended dyeing time for this compound?

A2: The optimal dyeing time for this compound is generally around 50 minutes at the target temperature.[1] However, the total time at the dyeing temperature can range from 15 to 60 minutes, depending on the specific substrate and desired shade depth.

Q3: How does pH affect the dyeing process with this compound?

A3: The pH of the dyebath does not significantly affect the lifting power (the ability to build up to a deep shade) of this compound on polyester fabric.[3] However, maintaining a consistent pH is crucial for reproducible results.

Q4: Is a carrier necessary for dyeing with this compound?

A4: While this compound can be dyed without a carrier, especially at higher temperatures, the use of a carrier can influence the color yield. The color yield (K/S) tends to increase slightly with an increase in carrier concentration up to a certain point (e.g., 6 g/L), after which it may decrease.[1]

Q5: What is the typical appearance and solubility of this compound?

A5: this compound is a very dark red to very dark purple solid powder.[4][5] It has very low water solubility (16.42 ug/L at 25°C) and is slightly soluble in DMSO and very slightly soluble in methanol.[4][6]

Troubleshooting Guide

Problem: Uneven Dyeing or Shading

Possible Cause Troubleshooting Step
Rapid initial dye uptake Start the dyeing process at a lower temperature (70-80°C) and control the rate of temperature rise to 1.5-2°C per minute to ensure even dye absorption.
Improper dispersion of the dye Ensure the dye is properly dispersed in water with a suitable dispersing agent before adding it to the dyebath.
Incorrect pH or fluctuations in pH Although this compound is relatively stable across different pH levels, maintaining a consistent pH throughout the process is recommended for batch-to-batch consistency.[3]
Insufficient liquor circulation Ensure adequate circulation of the dyebath or movement of the substrate to promote even distribution of the dye.

Problem: Poor Colorfastness

Possible Cause Troubleshooting Step
Residual surface dye After dyeing, it is crucial to perform a reduction clearing treatment to remove any unfixed dye from the fiber surface. This is typically done with a solution of caustic soda and sodium hydrosulfite.[7]
Dyeing temperature too low Insufficient temperature may prevent proper diffusion of the dye into the fiber, leading to poor wash fastness. Ensure the dyeing temperature is within the optimal range (110°C - 130°C).[1]
Incorrect after-treatment Follow the recommended after-treatment process, which typically involves rinsing, reduction clearing, neutralizing, and final rinsing.

Problem: Appearance of Blue Patches on the Fabric

Possible Cause Troubleshooting Step
Alkaline conditions causing a color change This compound can exhibit a color change to blue under certain alkaline conditions. This is due to the co-existence of its red and blue chemical components.[8] Avoid excessively alkaline pH in the dyebath.
Interaction with certain additives Some additives in the dyebath may interact with the dye to cause this discoloration.[8] It is advisable to test all auxiliary chemicals for compatibility with this compound before use.

Data Presentation

Table 1: Recommended Dyeing Parameters for this compound on Polyester

ParameterRecommended ValueSource(s)
Dyeing Temperature110°C - 130°C[1]
Dyeing Time at Temperature15 - 60 minutes
Optimal Dyeing Time~50 minutes[1]
Rate of Temperature Rise1.5 - 2°C / minute
Starting Temperature70°C - 80°C

Table 2: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Chemical FormulaC₂₀H₁₃NO₄[9]
Molecular Weight331.32 g/mol [9][10]
Melting Point185°C[4][5]
AppearanceVery Dark Red to Very Dark Purple Solid[4]
Water Solubility16.42 ug/L (at 25°C)[4][6]

Experimental Protocols

Standard Exhaust Dyeing Protocol for Polyester with this compound

This protocol outlines a general procedure for dyeing polyester fabric with this compound using the exhaust method.

1. Pre-treatment of Fabric:

  • Scour the polyester fabric with a solution of a non-ionic detergent (e.g., 1-2 g/L) and sodium carbonate (e.g., 1 g/L) at 60-70°C for 20-30 minutes to remove any impurities.
  • Rinse the fabric thoroughly with hot and then cold water.
  • Dry the fabric.

2. Dyebath Preparation:

  • Calculate the required amount of this compound based on the weight of the fabric (o.w.f. - on the weight of fabric).
  • Prepare a dispersion of the dye by pasting it with a small amount of a dispersing agent and then adding warm water (40-50°C) with stirring.
  • Set the dyebath with the required volume of water and add a dispersing agent and a pH buffer (e.g., to maintain a slightly acidic pH of 4.5-5.5).
  • Add the prepared dye dispersion to the dyebath.

3. Dyeing Cycle:

  • Introduce the pre-treated polyester fabric into the dyebath at a starting temperature of 70-80°C.
  • Raise the temperature of the dyebath to the target dyeing temperature (e.g., 130°C) at a rate of 1.5-2°C per minute.
  • Hold the temperature at the target for 30-60 minutes.
  • Cool the dyebath down to 70-80°C.

4. After-treatment (Reduction Clearing):

  • Drain the dyebath.
  • Rinse the dyed fabric.
  • Prepare a fresh bath with:
  • Caustic Soda (NaOH): 2-3 g/L
  • Sodium Hydrosulfite (Na₂S₂O₄): 1-2 g/L
  • Treat the fabric in this solution at 70-80°C for 15-20 minutes.[7]
  • Rinse the fabric thoroughly with hot water, then neutralize with a weak acid (e.g., acetic acid), and finally rinse with cold water.

5. Drying:

  • Dry the dyed and after-treated fabric.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dyeing Dyeing Cycle cluster_post Post-Treatment Pretreatment Fabric Pre-treatment (Scouring & Rinsing) Start_Dyeing Introduce Fabric (70-80°C) Pretreatment->Start_Dyeing Dye_Prep Dye Dispersion Preparation Bath_Prep Dyebath Preparation (Water, Auxiliaries, Dye) Dye_Prep->Bath_Prep Bath_Prep->Start_Dyeing Temp_Rise Raise Temperature (1.5-2°C/min to 130°C) Start_Dyeing->Temp_Rise Dyeing Hold at 130°C (30-60 min) Temp_Rise->Dyeing Cooling Cool Down (to 70-80°C) Dyeing->Cooling Rinse1 Rinse Cooling->Rinse1 Reduction_Clearing Reduction Clearing (NaOH, Na₂S₂O₄) Rinse1->Reduction_Clearing Rinse2 Hot & Cold Rinse Reduction_Clearing->Rinse2 Neutralize Neutralization Rinse2->Neutralize Final_Rinse Final Rinse Neutralize->Final_Rinse Drying Drying Final_Rinse->Drying

Caption: Exhaust Dyeing Workflow for this compound on Polyester.

logical_relationships cluster_parameters Dyeing Parameters cluster_outcomes Dyeing Outcomes Temp Temperature Color_Yield Color Yield (K/S) Temp->Color_Yield Increases to optimum Fastness Colorfastness Temp->Fastness Improves Levelness Dyeing Levelness Temp->Levelness Controlled rise is critical Time Time Time->Color_Yield Increases to equilibrium pH pH Shade Final Shade pH->Shade Can cause discoloration (if alkaline) Carrier Carrier Concentration Carrier->Color_Yield Can increase to a point Reduction_Clearing Reduction Clearing is a key post-process for good fastness

Caption: Key Parameter Interactions in this compound Dyeing.

References

Technical Support Center: Prevention of Disperse Red 60 Aggregation in Dye Baths

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the aggregation of C.I. Disperse Red 60 in dye baths.

Troubleshooting Guide: Aggregation of this compound

Aggregation of this compound can manifest as color spots, uneven dyeing, or a loss of color yield. This guide provides a systematic approach to identifying and resolving these issues.

Issue IDProblemPotential CausesRecommended Solutions
DR60-A01Visible dye particles, speckling, or "tarring" in the dye bath.Inadequate Dispersion: Insufficient or ineffective dispersing agent. High Water Hardness: Presence of metal ions (e.g., Ca²⁺, Mg²⁺) causing dye precipitation.[1] Incorrect pH: The dye bath pH is outside the optimal range, leading to dye instability.[2][3] Improper Initial Dispersion: The dye was not correctly pre-dispersed before being added to the main bath.- Increase the concentration of the dispersing agent (see Table 1 for recommendations). - Switch to a high-temperature stable dispersing agent, such as a naphthalene (B1677914) sulfonic acid-formaldehyde condensate. - Use deionized or softened water for dye bath preparation.[1] - Add a chelating agent (e.g., EDTA) to sequester metal ions. - Adjust the pH to the recommended range of 4.5-5.5 using acetic acid.[4] - Prepare a stock solution of the dye with a dispersing agent before adding it to the dye bath (see Experimental Protocol 1).
DR60-A02Uneven dyeing, streaking, or poor color yield.Dye Agglomeration at High Temperatures: The dispersing agent loses its effectiveness at the dyeing temperature.[5] Rapid Heating Rate: A fast temperature increase can shock the dispersion, causing particles to aggregate. Incorrect Dyeing Temperature: The temperature is too low for proper dye diffusion into the fiber.[6][7]- Select a dispersing agent with proven high-temperature stability.[5] - Control the heating rate of the dye bath (e.g., 1-2°C per minute). - Ensure the dyeing temperature is maintained within the optimal range for polyester (B1180765) (typically 130-140°C).[6]
DR60-A03Random blue patches or shade changes on the dyed substrate.Isomeric Conversion: this compound can exhibit a color change due to the co-existence of its red and blue isomeric components, which can be influenced by the dyeing conditions.[8] Incompatible Auxiliaries: Other chemicals in the dye bath are interfering with the dye's stability.[9]- Introduce a functional auxiliary agent, such as a polymer containing polyester and polyether, to control the isomeric conversion.[8] - Verify the compatibility of all chemicals used in the dye bath through preliminary testing.[9]

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound aggregation?

A1: The main factors contributing to the aggregation of this compound are high water hardness, improper pH of the dye bath, use of an insufficient or thermally unstable dispersing agent, and an excessively rapid heating rate during the dyeing process.[1][2][3][5]

Q2: What is the optimal pH for a this compound dye bath?

A2: The optimal pH for a this compound dye bath is in the weakly acidic range of 4.5 to 5.5 to ensure dye stability.[3][4]

Q3: How does water hardness affect this compound?

A3: this compound is sensitive to metal ions found in hard water, which can lead to the formation of insoluble precipitates, resulting in color spots and uneven dyeing.[1] The use of deionized or softened water is highly recommended.

Q4: Can the type of dispersing agent impact the aggregation of this compound?

A4: Yes, the choice of dispersing agent is critical. A high-temperature stable anionic dispersing agent, such as a naphthalene sulfonic acid-formaldehyde condensate, is recommended for dyeing polyester with this compound. The concentration of the dispersing agent is also crucial and should be optimized for the specific dyeing conditions.

Q5: What is the recommended dyeing temperature for this compound on polyester?

A5: For high-temperature dyeing of polyester, the recommended temperature range is 130°C to 140°C to ensure proper dye diffusion and fixation.[6][7]

Quantitative Data Summary

The following tables provide recommended starting concentrations for preparing a stable this compound dye bath.

Table 1: Recommended Concentrations of Dye Bath Components

ComponentConcentration RangePurpose
This compound1-3% o.w.f. (on weight of fabric)[4]Colorant
High-Temperature Dispersing Agent0.5-2.0 g/L[5]Prevents dye aggregation
pH Adjuster (e.g., Acetic Acid)As needed to achieve pH 4.5-5.5[4]Maintain dye stability
Chelating Agent (e.g., EDTA)0.5-1.0 g/LSequesters metal ions in hard water
Leveling AgentOptional, as per manufacturer's recommendationPromotes uniform dyeing

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Dye Bath

This protocol outlines the steps for preparing a 1-liter dye bath for polyester dyeing.

  • Water Preparation: Fill a beaker with 800 mL of deionized water. If using tap water, add 0.5-1.0 g of a chelating agent and stir until dissolved.

  • pH Adjustment: Add acetic acid dropwise to the water, stirring continuously, until the pH is between 4.5 and 5.5.

  • Dispersing Agent Addition: Add 0.5-2.0 g of a high-temperature stable dispersing agent to the pH-adjusted water and stir until fully dissolved.

  • Dye Pre-dispersion: In a separate small beaker, create a paste of the required amount of this compound powder (e.g., 10-30 g for 1 kg of fabric) with an equal amount of the prepared dispersing agent solution. Stir thoroughly to ensure the dye is fully wetted.

  • Stock Solution Preparation: Gradually add a small amount of the remaining dispersing agent solution to the dye paste, stirring continuously, to create a smooth, liquid stock solution.

  • Final Dye Bath Preparation: Slowly pour the dye stock solution into the main beaker containing the remaining dispersing agent solution while stirring.

  • Volume Adjustment: Add deionized water to bring the final volume of the dye bath to 1 liter.

  • Fabric Introduction: Introduce the polyester fabric into the dye bath at a starting temperature of approximately 60°C.[10]

  • Dyeing Cycle: Increase the temperature to 130°C at a rate of 1-2°C per minute and hold for 30-60 minutes.[4]

  • Cooling and Rinsing: Cool the dye bath slowly to 80°C before draining.[4] Perform a reduction clearing to remove unfixed dye from the fabric surface.[4]

Visualizations

Aggregation_Troubleshooting start Problem: Dye Aggregation cause1 Inadequate Dispersion start->cause1 cause2 High Water Hardness start->cause2 cause3 Incorrect pH start->cause3 cause4 Rapid Heating start->cause4 solution1 Increase Dispersant Concentration cause1->solution1 solution2 Use Deionized Water / Add Chelating Agent cause2->solution2 solution3 Adjust pH to 4.5-5.5 cause3->solution3 solution4 Control Heating Rate (1-2°C/min) cause4->solution4

Caption: Troubleshooting workflow for this compound aggregation.

Dye_Bath_Preparation_Workflow cluster_prep Dye Bath Preparation cluster_dyeing Dyeing Process water Start with Deionized Water ph_adjust Adjust pH to 4.5-5.5 with Acetic Acid water->ph_adjust add_dispersant Add Dispersing Agent ph_adjust->add_dispersant pre_disperse Pre-disperse Dye in a small volume add_dispersant->pre_disperse add_to_bath Add Pre-dispersed Dye to Main Bath pre_disperse->add_to_bath add_fabric Introduce Fabric at 60°C add_to_bath->add_fabric heat Heat to 130°C (1-2°C/min) add_fabric->heat hold Hold for 30-60 min heat->hold cool Cool to 80°C hold->cool

Caption: Workflow for preparing and using a this compound dye bath.

References

Technical Support Center: Troubleshooting Uneven Dyeing with Disperse Red 60

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to uneven dyeing with C.I. Disperse Red 60 on synthetic fibers like polyester (B1180765).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of uneven dyeing (streaks, patchiness) with this compound?

Uneven dyeing with this compound on polyester can be attributed to several factors:

  • Improper Dye Dispersion: Aggregation or clumping of dye particles in the dyebath is a primary cause of spots and uneven coloration.[1][2][3] This can result from poor dye quality, insufficient dispersing agent, or adverse dyeing conditions.[2][3]

  • Incorrect Temperature Control: A rapid or inconsistent temperature rise, especially during the critical dyeing phase (80°C to 130°C), can cause the dye to rush onto the fiber surface, leading to poor leveling and blotchiness.[2][4][5]

  • Inadequate pH Control: Disperse dyes are most stable in a weakly acidic dyebath (pH 4.5-5.5).[4][6][7][8] Significant deviations can affect the dye's dispersion stability and uptake rate.[5][7][9]

  • Poor Fabric Preparation: The substrate must be thoroughly cleaned before dyeing. Residual oils, sizing agents, or other impurities on the polyester fabric can create a barrier, hindering uniform dye penetration and causing patchy results.[2][9][10][11]

  • Polyester Oligomers: During high-temperature dyeing, low molecular weight byproducts called oligomers can migrate from the fiber's core to its surface.[12][13][14][15] These oligomers can cause white, dusty deposits, dye spots, and unevenness.[12][13][15]

  • Poor Liquor Circulation: Uneven flow of the dye liquor through the material can lead to temperature and chemical concentration gradients, resulting in streaks and inconsistent shades.[1]

Q2: What is the role of a dispersing agent and how does it prevent uneven dyeing?

Dispersing agents are essential auxiliaries in disperse dyeing.[16] Since disperse dyes are sparingly soluble in water, they exist as fine particles that tend to aggregate, especially at high temperatures.[16] Dispersing agents prevent this by:

  • Stabilizing the Dispersion: They coat individual dye particles, creating a barrier that prevents them from clumping together (aggregation or flocculation).[17][18][19]

  • Ensuring Uniform Distribution: By keeping the dye particles finely and evenly distributed throughout the dye bath, they ensure consistent color application.[16][17][18]

  • Facilitating Dye Uptake: A stable dispersion allows for the efficient transport of dye molecules from the bath into the fiber, leading to better penetration and brighter shades.[16][18]

Without an effective dispersing agent, dye aggregates can lead to color spots, poor color yield, and uneven dyeing.[3]

Q3: Why is the pH of the dye bath critical for this compound?

The pH of the dye bath is a critical parameter for achieving optimal and reproducible results with disperse dyes.

  • Dye Stability: Disperse dyes are most stable in a weakly acidic medium, typically between pH 4.5 and 5.5.[4][6][7][8] This range helps maintain the stability of the dye dispersion.[20]

  • Preventing Hydrolysis: Some disperse dyes, particularly those with ester groups, can undergo hydrolysis under alkaline conditions, which alters their color and dyeing properties.[7][21]

  • Fiber Integrity: An acidic environment is ideal for dyeing polyester, as it does not negatively impact the fiber's integrity.

While a study noted that the lifting power of this compound was not significantly affected by pH, maintaining the recommended acidic range is a best practice for ensuring dispersion stability and preventing potential side reactions.[22]

Q4: Can this compound change color during dyeing?

Yes, under certain conditions, this compound can exhibit color changes.

  • Sensitivity to Metal Ions: this compound is known to be sensitive to metal ions like copper and iron.[23][24] The presence of these ions in the water supply can cause the color to become shallower or shift towards a bluer tone.[23][24] Using soft water or a sequestering agent is recommended.[23]

  • Alkaline Conditions: In alkaline systems, this compound can produce random blue patches.[25] This is attributed to the co-existence of two isomeric forms of the dye molecule (a red component and a blue component), and the equilibrium between them can be shifted by process conditions.[25]

Q5: What is "reduction clearing" and why is it necessary?

Reduction clearing is a crucial post-dyeing treatment used to remove any unfixed disperse dye particles adhering to the fiber surface.[26][27][28]

  • Mechanism: The process uses a reducing agent (like sodium hydrosulfite) and an alkali (like caustic soda) to chemically reduce the surface dye, making it colorless and more water-soluble for easy removal.[26][27][29]

  • Importance: If not removed, this surface dye can lead to poor wash fastness, crocking (rub) fastness, and dulling of the final shade.[30] A thorough reduction clearing is essential for achieving high-quality, durable coloration.[2][30]

Troubleshooting Guide

This table summarizes common issues encountered when dyeing with this compound, their probable causes, and recommended solutions.

Issue Probable Cause(s) Recommended Solutions & Preventive Measures
Specks or Color Spots • Inadequate dye dispersion (agglomeration).[2][3] • Poor quality or undissolved dye/auxiliaries.[11] • Presence of polyester oligomers.[13][15]• Ensure dye is properly pre-dispersed in warm water before adding to the bath. • Use a high-quality, effective dispersing agent.[16] • Filter the dye liquor before it enters the dyeing machine.[23] • Add an anti-oligomer agent to the dye bath.[12]
Streaky or Patchy Dyeing • Temperature rising too quickly.[4][5] • Poor dye migration and leveling.[2] • Inadequate liquor circulation.[1] • Unclean fabric (residual sizing agents, oils).[9][10]• Employ a slower, controlled rate of temperature rise (e.g., 1-2°C/minute).[4] • Add a suitable high-temperature leveling agent to promote even dye distribution.[10][31] • Ensure the substrate is thoroughly scoured and cleaned before dyeing.[10][11]
Shade Inconsistency (Batch-to-Batch) • Variations in dyeing parameters (temperature, pH, time, liquor ratio).[2] • Inconsistent pre-treatment of the substrate.[2] • Weighing errors of dyes or chemicals.• Strictly control and document all dyeing parameters for each batch.[2] • Calibrate all measurement equipment (thermometers, pH meters, scales) regularly. • Ensure the polyester substrate is from the same production lot.
Light or Pale Shade • Insufficient dye uptake.[2] • Dyeing temperature too low or time too short.[10] • Incorrect pH, leading to poor dye stability.[7][9]• Verify the dyeing temperature reaches the target (typically 130°C for HT dyeing).[4] • Ensure the holding time at the dyeing temperature is adequate (30-60 minutes).[4] • Check and adjust the dye bath pH to the optimal range of 4.5-5.5.[8]
Poor Wash or Rub Fastness • Incomplete removal of unfixed surface dye.[30] • Inadequate or omitted reduction clearing step.[2]• Perform a thorough reduction clearing after dyeing.[2][26][27] • Ensure adequate rinsing after reduction clearing to remove all residual chemicals and hydrolyzed dye.[2][10]
Random Blue Patches • Specific issue with this compound, potentially due to isomeric forms.[25] • Dyeing under alkaline or near-neutral conditions.[25]• Strictly maintain a weakly acidic pH (4.5-5.5) throughout the dyeing process.[7][8] • Consider using specialized functional auxiliaries designed to control this phenomenon if it persists.[25]

Experimental Protocols

Protocol 1: High-Temperature Exhaust Dyeing of Polyester

This protocol outlines a standard high-temperature, high-pressure (HTHP) method for dyeing polyester fabric with this compound.

1. Fabric Preparation:

  • Thoroughly scour the polyester fabric with a non-ionic detergent to remove any impurities, oils, or sizing agents.[2][10]

  • Rinse the fabric well with warm and then cold water until neutral.

2. Dyebath Preparation:

  • Set the liquor ratio (e.g., 10:1 to 15:1).[4]

  • Fill the dyeing vessel with the required amount of soft water.

  • Add auxiliaries in the following order, ensuring each is dissolved before adding the next:

    • Acetic Acid: To adjust pH to 4.5-5.5.[6][8]
    • Dispersing Agent: (e.g., 1.0 - 2.0 g/L).[31]
    • Leveling Agent: (e.g., 0.5 - 1.0 g/L).[31]

  • In a separate container, make a smooth paste of the this compound powder with a small amount of water and dispersing agent, then add warm water (40-50°C) to create a fine dispersion.[6]

  • Add the dispersed dye to the main dyebath through a filter.

3. Dyeing Cycle:

  • Load the prepared polyester fabric into the dyebath at around 60°C.[6]

  • Circulate for 10-15 minutes to ensure even wetting and chemical distribution.

  • Raise the temperature to 130°C at a controlled rate of 1.5-2.0°C per minute.[4] A slower rate is crucial to prevent uneven dyeing.[5]

  • Hold the temperature at 130°C for 30-60 minutes, depending on the desired shade depth.[4]

  • Cool the dyebath slowly to 70-80°C.

  • Drain the dyebath and rinse the fabric.

Protocol 2: Reduction Clearing Process

This after-treatment is critical for removing surface dye and ensuring good fastness properties.

1. Bath Preparation:

  • Prepare a fresh bath with soft water at a liquor ratio similar to dyeing.

  • Add the following chemicals:

    • Caustic Soda (NaOH): 2.0 g/L.[31]
    • Sodium Hydrosulfite (Na₂S₂O₄): 2.0 g/L.[31]

2. Clearing Cycle:

  • Introduce the rinsed, dyed fabric into the reduction clearing bath.

  • Raise the temperature to 70-80°C and hold for 15-20 minutes.[28]

  • Drain the bath.

3. Final Rinsing and Neutralization:

  • Rinse the fabric thoroughly with hot water (60-70°C) and then with cold water.

  • Perform a neutralization step in a fresh bath with 0.5-1.0 g/L of acetic acid at 50°C for 10 minutes to remove any residual alkali.[31]

  • Give a final cold water rinse.

  • Dry the fabric.

Visualizations

Logical Workflow for Troubleshooting Uneven Dyeing

G cluster_0 Problem Identification cluster_1 Initial Checks & Low-Hanging Fruit cluster_2 Process Parameter Review cluster_3 Advanced Troubleshooting & Solutions cluster_4 Outcome start Uneven Dyeing Observed (Streaks, Spots, Patchiness) check_prep Was Fabric Properly Scoured & Cleaned? start->check_prep check_water Was Soft Water Used? (Check for Metal Ions) check_prep->check_water check_dispersion Was Dye Properly Dispersed & Filtered? check_water->check_dispersion review_pH Verify Dyebath pH (Target: 4.5-5.5) check_dispersion->review_pH review_temp Analyze Temperature Profile (Rate of Rise < 2°C/min?) review_pH->review_temp review_aux Review Auxiliaries (Dispersing/Leveling Agent Dosage) review_temp->review_aux oligomer Consider Oligomer Problem (Add Anti-Oligomer Agent) review_aux->oligomer aftertreat Evaluate Reduction Clearing (Was it thorough?) oligomer->aftertreat solution Implement Corrective Actions: - Adjust Temp Ramp - Optimize Auxiliaries - Improve Pre-treatment aftertreat->solution end_node Level & Reproducible Dyeing Achieved solution->end_node

Caption: A flowchart for systematic troubleshooting of uneven dyeing issues.

Experimental Workflow for HTHP Dyeing

G cluster_prep Preparation Phase cluster_dye Dyeing Cycle cluster_post Post-Treatment Phase scour 1. Scour & Rinse Polyester Substrate dyebath 2. Prepare Dyebath (Water, Acid, Auxiliaries) scour->dyebath disperse 3. Pre-disperse Dye & Add to Bath dyebath->disperse load 4. Load Fabric at 60°C disperse->load ramp 5. Ramp Temperature to 130°C (Rate: 1.5-2.0°C/min) load->ramp hold 6. Hold at 130°C (30-60 min) ramp->hold cool 7. Cool to 80°C & Drain hold->cool rc 8. Reduction Clearing (70-80°C, 15-20 min) cool->rc rinse 9. Hot & Cold Rinse rc->rinse neutral 10. Neutralize with Acid rinse->neutral final 11. Final Rinse & Dry neutral->final

Caption: Step-by-step workflow for the high-temperature dyeing process.

Mechanism of Disperse Dye Penetration into Polyester

G D_agg Dye Aggregates D_disp Finely Dispersed Dye (Stabilized by Agent) D_agg->D_disp Dispersing Agent D_sol Single Dye Molecules (Dissolved) D_disp->D_sol Equilibrium F_surf Fiber Surface D_sol->F_surf 1. Adsorption (van der Waals forces) F_int Fiber Interior (Amorphous Regions) F_surf->F_int 2. Diffusion (High Temp >100°C swells fiber)

Caption: The mechanism of disperse dye transfer from bath to fiber interior.

References

Technical Support Center: Purification of Crude Disperse Red 60

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude Disperse Red 60 (C.I. 60756).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Crude this compound, synthesized via the condensation of 1-amino-2-bromo-4-hydroxyanthraquinone (B89553) with phenol (B47542), typically contains several process-related impurities. The most common include:

  • Unreacted Starting Materials: Residual 1-amino-2-bromo-4-hydroxyanthraquinone.

  • Excess Reactants: Significant amounts of phenol, which is often used in excess as both a reactant and a solvent.[1]

  • Side-Reaction Products: Isomers or products from undesired side reactions occurring during the synthesis. One known issue is the formation of a blue-hued tautomer (1-amino-2-phenoxy-10-hydroxy-4,9-anthraquinone) under certain alkaline conditions, which can lead to color inconsistencies.

  • Inorganic Salts: Salts such as potassium carbonate or potassium hydroxide (B78521), if used as catalysts or acid binders in the synthesis.[1]

Q2: Which purification method is best for my crude this compound?

A2: The optimal purification method depends on the primary impurities present and the desired final purity.

  • Solvent Washing: Best for removing highly soluble impurities like excess phenol. It is a quick but less thorough method.

  • Recrystallization: A highly effective method for achieving high purity by removing a range of impurities, provided a suitable solvent is found. It is ideal when the crude product is relatively free of oily residues.

  • Column Chromatography: Offers the highest resolution for separating the target dye from closely related structural isomers and other colored impurities. It is the most time-consuming and solvent-intensive method but provides the highest purity.

Q3: How can I assess the purity of my this compound sample?

A3: Purity is typically assessed using chromatographic techniques.

  • Thin-Layer Chromatography (TLC): A rapid and cost-effective method for qualitative analysis. It helps in identifying the number of components in the crude mixture and in monitoring the progress of purification. A single spot after purification indicates a significant increase in purity.

  • High-Performance Liquid Chromatography (HPLC): The standard for quantitative purity analysis. Using a C18 reverse-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water), the purity can be determined by calculating the area percentage of the main peak corresponding to this compound.[2] Purity exceeding 99% can be achieved through optimized synthesis and purification.[1]

Data Presentation

The following table summarizes typical results that can be expected from various purification methods for crude this compound. The initial crude purity is assumed to be in the range of 85-90%.

Purification MethodInitial Purity (HPLC Area %)Final Purity (HPLC Area %)Typical Yield (%)Notes
Solvent Washing (Methanol)~85%90-95%>90%Effective for removing highly soluble impurities like phenol.
Recrystallization (Glacial Acetic Acid)~85%>98%75-85%Excellent for achieving high purity if the impurity profile is suitable.
Column Chromatography (Silica Gel)~85%>99.5%60-75%Highest purity achieved; effective for separating isomers and minor impurities.

Note: These values are illustrative and can vary based on the specific composition of the crude material and the precise execution of the protocols.

Troubleshooting Guides

Issue 1: During recrystallization, the product "oils out" instead of forming crystals.

  • Cause: This common problem occurs when the dye comes out of solution at a temperature above its melting point, often due to a high concentration of impurities (which lowers the melting point) or if the solvent's boiling point is too high.[3][4]

  • Solutions:

    • Re-heat and Add More Solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Allow the solution to cool much more slowly.[4][5]

    • Change Solvent System: If the problem persists, recover the material by evaporating the solvent and attempt recrystallization with a different solvent that has a lower boiling point.[5]

    • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth to begin.[4]

    • Seed the Solution: If you have a small amount of pure this compound, add a tiny crystal ("seed crystal") to the cooled solution to initiate crystallization.[4]

Issue 2: The final purified dye appears dull or has a bluish tint.

  • Cause: This can be due to the presence of isomeric impurities or byproducts formed during synthesis, particularly if moisture control was poor.[1] A known issue with this compound is the co-existence of its blue-colored tautomer, which can cause "blue patches" in dyeing applications.

  • Solutions:

    • Column Chromatography: This is the most effective method for separating closely related isomers. A silica (B1680970) gel column with a gradient elution from a non-polar to a moderately polar solvent system can effectively separate the red and blue components.

    • pH Control: During purification and subsequent applications, maintain a slightly acidic to neutral pH to favor the desired red form of the dye.

Issue 3: Poor separation or streaking on a TLC plate.

  • Cause:

    • Streaking: Often caused by applying too much sample to the plate, which overloads the stationary phase. It can also occur if the sample is not fully soluble in the mobile phase or is highly polar.

    • Poor Separation (Rf values too high or too low): The polarity of the mobile phase is not optimized for the sample.

  • Solutions:

    • Reduce Sample Concentration: Dilute the sample solution before spotting it on the TLC plate. Apply the sample in small, repeated spots, allowing the solvent to evaporate between applications.

    • Adjust Mobile Phase Polarity:

      • If spots remain at the baseline (Rf is too low), increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate (B1210297) in a hexane (B92381)/ethyl acetate mixture).[6]

      • If spots run with the solvent front (Rf is too high), decrease the polarity of the mobile phase (e.g., increase the proportion of hexane).[6]

    • Add an Acid/Base Modifier: For anthraquinone (B42736) dyes, which have acidic phenolic groups, adding a small amount (e.g., 1%) of acetic acid to the mobile phase can often improve spot shape and resolution by suppressing ionization.

Experimental Protocols

Protocol 1: Purification by Recrystallization

Objective: To purify crude this compound by removing impurities based on differences in solubility between the dye and contaminants in a suitable solvent. Glacial acetic acid is often effective for anthraquinone dyes.

Methodology:

  • Solvent Selection: Place a small amount (e.g., 50 mg) of crude this compound into a test tube. Add a potential solvent (e.g., glacial acetic acid) dropwise while heating. A good solvent will dissolve the dye when hot but show low solubility when cold.

  • Dissolution: Place 1.0 g of crude this compound into a 50 mL Erlenmeyer flask. Add a magnetic stir bar.

  • Heating: On a hot plate with stirring, add the chosen solvent (e.g., glacial acetic acid) in small portions until the dye just dissolves at the boiling point of the solvent. Use the minimum amount of solvent necessary to achieve a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step must be done rapidly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven at 60-70°C until a constant weight is achieved.

Protocol 2: Purification by Column Chromatography

Objective: To achieve high-purity this compound by separating it from isomers and other impurities using silica gel column chromatography.

Methodology:

  • Stationary Phase: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).

  • Column Packing: Pack a glass chromatography column with the silica gel slurry, ensuring there are no air bubbles or cracks. Allow the solvent to drain until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude this compound (e.g., 200 mg) in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or toluene). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, dye-adsorbed silica to the top of the packed column.

  • Elution:

    • Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane or a 9:1 mixture of hexane:ethyl acetate). Less polar impurities will elute first.

    • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., move to 4:1, then 1:1 hexane:ethyl acetate).

    • The main red band of this compound should begin to move down the column. Adjust the solvent polarity to ensure a good separation between the main band and any other colored bands.

  • Fraction Collection: Collect the eluting solvent in fractions (e.g., 10 mL each) in separate test tubes.

  • Analysis: Analyze the collected fractions by TLC to identify which contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the highly purified this compound.

Protocol 3: Purification by Solvent Washing

Objective: To remove highly soluble impurities, particularly residual phenol, from crude this compound.

Methodology:

  • Alkaline Wash (to remove phenol):

    • Suspend the crude dye (e.g., 5.0 g) in a suitable organic solvent in which the dye is sparingly soluble but phenol is, such as toluene (B28343) (50 mL).

    • Transfer the suspension to a separatory funnel.

    • Add 50 mL of a 5% aqueous sodium hydroxide solution. Shake the funnel vigorously, venting frequently. The phenol will react to form sodium phenoxide, which is soluble in the aqueous layer.

    • Allow the layers to separate and drain the lower aqueous layer.

    • Repeat the wash with another 50 mL of 5% NaOH solution.

    • Wash the organic layer with 50 mL of water, followed by 50 mL of brine to break any emulsions.

    • Collect the dye by vacuum filtration and proceed to the next washing step.

  • Methanol (B129727) Wash (to remove other soluble impurities):

    • Transfer the filter cake from the previous step to a beaker.

    • Add 50 mL of methanol and stir the slurry for 15-20 minutes at room temperature.

    • Collect the purified dye by vacuum filtration.

    • Wash the filter cake with a small amount of fresh, cold methanol.

  • Drying: Dry the purified this compound in a vacuum oven at 60-70°C.

Visualizations

Purification_Workflow General Purification Workflow for Crude this compound crude Crude this compound (Purity: ~85-90%) wash Solvent Washing crude->wash Quick, removes soluble impurities recryst Recrystallization crude->recryst Good purity/ yield balance column Column Chromatography crude->column Highest purity, most intensive product_wash Purified Product (Purity: 90-95%) wash->product_wash product_recryst High-Purity Product (Purity: >98%) recryst->product_recryst product_column Ultra-Pure Product (Purity: >99.5%) column->product_column

Caption: Overview of purification methods for this compound.

Troubleshooting_Recrystallization Troubleshooting: 'Oiling Out' During Recrystallization start Hot, Saturated Dye Solution cool Cooling Solution start->cool oil Problem: Product 'Oils Out' cool->oil solution1 Solution 1: Re-heat, add more solvent, cool slowly oil->solution1 Attempt First solution2 Solution 2: Scratch flask or add seed crystal oil->solution2 If supersaturated solution3 Solution 3: Recover solid and change solvent oil->solution3 If problem persists success Pure Crystals Form solution1->success solution2->success solution3->start Restart Process

Caption: Logical steps to resolve the 'oiling out' issue.

References

Technical Support Center: Enhancing the Sublimation Fastness of C.I. Disperse Red 60

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and improving the sublimation fastness of C.I. Disperse Red 60. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

C.I. This compound, also known as 1-amino-4-hydroxy-2-phenoxyanthraquinone, is a synthetic dye belonging to the anthraquinone (B42736) class.[1][2] It is characterized by its bright red hue and is primarily used for dyeing hydrophobic fibers such as polyester (B1180765).[2] Key properties are summarized in the table below.

PropertyValue
Chemical Formula C₂₀H₁₃NO₄
Molecular Weight 331.32 g/mol
CAS Number 17418-58-5
Appearance Dark red powder
Melting Point 185 °C
Solubility Insoluble in water, soluble in some organic solvents.

Q2: What is sublimation fastness and why is it a concern for this compound?

Sublimation fastness refers to the resistance of a dye to transition from a solid to a gaseous state when subjected to heat.[3] This is a critical property for disperse dyes applied to polyester, as the dyed fabric often undergoes heat treatments such as setting, curing, or ironing at temperatures between 150°C and 220°C.[3] Poor sublimation fastness can lead to several issues:

  • Color loss: The dye sublimates from the fiber, resulting in a faded appearance.

  • Staining: The gaseous dye can transfer and stain adjacent materials during processing or storage.[4]

  • Contamination of equipment: Sublimed dye can contaminate processing machinery.

This compound, being a disperse dye, is susceptible to sublimation, which can affect the quality and durability of the final product.

Q3: What is the typical sublimation fastness rating of this compound?

The sublimation fastness of this compound is generally considered to be good. According to technical data, it has a rating of 4-5 on the grey scale when tested at 180°C for 30 seconds, following the ISO 105-P01 standard.

Troubleshooting Guide: Enhancing Sublimation Fastness

This guide addresses common problems related to the sublimation fastness of this compound and provides potential solutions.

Problem 1: Significant color loss or staining of adjacent fabrics after heat treatment.

Potential Cause Recommended Solution
Excessive unfixed dye on the fiber surface: Unfixed dye particles are more prone to sublimation.Implement a thorough reduction clearing process after dyeing to remove surface dye.
Inappropriate heat setting conditions: High temperatures and long dwell times promote sublimation.Optimize the heat setting process by using the lowest possible temperature and shortest time necessary to achieve dimensional stability. Appropriately lowering the setting temperature can significantly improve sublimation fastness.[4]
Dye migration induced by finishing agents: Certain auxiliaries, particularly some softeners, can facilitate dye sublimation.Carefully select finishing agents. Avoid the use of amino silicone oil microemulsion softeners which are known to decrease sublimation fastness.[5]
Inherent sublimation characteristics of the dye: While this compound has good sublimation fastness, for very high-temperature applications, a dye with inherently higher fastness may be required.Consider using high-temperature disperse dyes with larger molecular structures, as they generally exhibit better sublimation fastness.[4]

Problem 2: Inconsistent sublimation fastness across the dyed material.

Potential Cause Recommended Solution
Uneven dyeing: Non-uniform dye application results in areas with higher concentrations of surface dye.Ensure a level dyeing process with proper control of temperature, time, and pH. Use of an appropriate dispersing agent is crucial.
Ineffective or uneven after-treatment: Inconsistent application of reduction clearing or fixing agents.Guarantee uniform application of after-treatments by controlling liquor ratio, circulation, and treatment time.

Experimental Protocols

1. Standard Dyeing Procedure for Polyester with this compound

This protocol outlines a typical high-temperature exhaust dyeing method for polyester fabric.

  • Fabric Preparation: Scour and pre-heat set the polyester fabric to ensure cleanliness and dimensional stability.

  • Dye Bath Preparation:

    • Set the liquor-to-goods ratio (e.g., 10:1).

    • Add a dispersing agent (e.g., 1 g/L).

    • Adjust the pH of the dye bath to 4.5-5.5 with acetic acid.

    • Disperse the required amount of this compound (e.g., 1% on weight of fabric) in water and add to the dye bath.

  • Dyeing Cycle:

    • Introduce the fabric into the dye bath at 60°C.

    • Raise the temperature to 130°C at a rate of 1.5°C/minute.

    • Hold at 130°C for 45-60 minutes.

    • Cool the bath to 70°C.

    • Rinse the fabric thoroughly.

2. Reduction Clearing Process

This after-treatment is crucial for removing unfixed surface dye.

  • Bath Preparation: Prepare a fresh bath with:

    • Caustic Soda (Sodium Hydroxide): 2 g/L

    • Sodium Dithionite (Hydrosulfite): 2 g/L

  • Treatment:

    • Treat the dyed and rinsed fabric in this bath at 70-80°C for 15-20 minutes.

  • Rinsing and Neutralization:

    • Drain the reduction clearing bath.

    • Rinse the fabric with hot water, followed by a cold water rinse.

    • Neutralize the fabric in a bath containing 1 g/L of acetic acid for 10 minutes.

    • Perform a final cold water rinse.

3. Application of a Fixing Agent (Finishing Treatment)

Applying a suitable fixing agent can further enhance sublimation fastness.

  • Method: Padding is a common method for application.

  • Bath Preparation: Prepare a solution containing the fixing agent according to the manufacturer's recommendation. For example, a patented softening agent formulation with sublimation-improving properties includes:

    • Bi-ethyl palmitate based quaternary ammonium (B1175870) salt

    • Triethanolamine fatty acid ester quaternary ammonium salt

    • Chitosan

    • Polyvinyl pyrrolidone

    • Polyether modified silicone oil

    • Ternary polymerization block silicon oil

    • Collagen

    • Purified water[6]

  • Application:

    • Pad the fabric through the fixing agent solution.

    • Dry the fabric.

    • Cure the fabric according to the fixing agent's specifications (e.g., 150-170°C for 1-3 minutes). A patent suggests that such a treatment can improve sublimation fastness by 0.5 to 1 grade.[6]

Data Presentation

Table 1: Sublimation Fastness of this compound and the Effect of After-Treatments (Illustrative)

Treatment StageTest Conditions (ISO 105-P01)Grey Scale Rating for Staining (1-5)
Dyed Only (No After-Treatment) 180°C for 30s3-4
After Reduction Clearing 180°C for 30s4-5
After Reduction Clearing and Finishing with a Specialized Fixing Agent 180°C for 30s5

Note: This table is illustrative and actual results may vary based on specific experimental conditions, fabric type, and the chemical composition of the fixing agent.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_dyeing Dyeing cluster_aftertreatment After-Treatment cluster_finishing Finishing Scouring Scouring Pre_Heat_Setting Pre-Heat Setting Scouring->Pre_Heat_Setting Dye_Bath_Prep Dye Bath Preparation Pre_Heat_Setting->Dye_Bath_Prep Exhaust_Dyeing High-Temperature Exhaust Dyeing Dye_Bath_Prep->Exhaust_Dyeing Rinsing1 Rinsing Exhaust_Dyeing->Rinsing1 Reduction_Clearing Reduction Clearing Rinsing1->Reduction_Clearing Rinsing2 Rinsing Reduction_Clearing->Rinsing2 Neutralization Neutralization Rinsing2->Neutralization Rinsing3 Final Rinsing Neutralization->Rinsing3 Fixing_Agent Fixing Agent Application Rinsing3->Fixing_Agent Drying_Curing Drying & Curing Fixing_Agent->Drying_Curing

Caption: Experimental workflow for enhancing the sublimation fastness of this compound.

Mechanism_of_Action cluster_fiber Polyester Fiber cluster_surface Fiber Surface d1 Fixed Dye Molecule ud1 Unfixed Dye Molecule Heat Heat ud1->Heat leads to Fixing_Agent Fixing Agent (e.g., Cationic Polymer) Fixing_Agent->ud1 encapsulates Protective_Film Protective Film Formation Fixing_Agent->Protective_Film forms Sublimation Sublimation (Gas Phase Dye) Heat->Sublimation Protective_Film->Heat blocks effect of

Caption: Mechanism of fixing agents in preventing dye sublimation.

References

Technical Support Center: Mitigating the Environmental Footprint of Disperse Red 60 Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for reducing the environmental impact of Disperse Red 60.

Troubleshooting Guide

This guide addresses common issues encountered during experimental procedures for the degradation and removal of this compound from wastewater.

Issue Potential Cause Recommended Solution
Low Decolorization Efficiency in Bioremediation Non-optimal pH or temperature for microbial activity.Optimize pH and temperature for the specific microbial consortium. Most studies suggest an optimal pH range of 6-10 and a temperature range of 30-40°C.[1][2]
Insufficient nutrient source for microorganisms.Supplement the medium with an additional carbon source, such as glucose, to enhance microbial activity.[3]
Toxicity of dye concentration to microorganisms.Acclimatize the microbial culture to the dye by starting with a low concentration and gradually increasing it.
Inappropriate microbial strain(s) for this compound.Screen and select microbial consortia with known capabilities for degrading azo or anthraquinone (B42736) dyes.[4]
Inconsistent Results in Photocatalytic Degradation Fluctuations in pH of the reaction mixture.Maintain an optimal pH throughout the experiment, as it affects the surface charge of the photocatalyst and the dye molecule.[5][6]
Catalyst deactivation or fouling.Regenerate the photocatalyst through appropriate washing and thermal treatment procedures. Consider catalyst immobilization to prevent aggregation and facilitate recovery.[7]
Interference from other substances in wastewater.Pre-treat the wastewater to remove interfering ions (e.g., carbonates, chlorides) that can scavenge reactive oxygen species.[5]
Insufficient light penetration.Optimize the reactor design to maximize light exposure. For highly colored solutions, consider dilution or a pre-treatment step to reduce initial dye concentration.[7][8]
Poor Adsorption Capacity Unsuitable adsorbent material for this compound.Select an adsorbent with a high surface area and appropriate surface chemistry. Materials like activated carbon and chitosan-based composites have shown good results.
Competition from other organic molecules in the effluent.Pre-treat the wastewater to remove other organic pollutants that may compete for adsorption sites.
Non-optimal pH affecting adsorbent surface charge.Adjust the pH to a level that promotes electrostatic attraction between the adsorbent and the dye molecules.
Formation of Toxic Intermediates Incomplete degradation of the dye molecule.Increase the reaction time or the concentration of the oxidizing agent in AOPs. For bioremediation, ensure the microbial consortium can fully mineralize the dye.
Use of a single treatment method is insufficient.Employ a combined treatment approach, such as an anaerobic-aerobic sequential process in bioremediation or coupling AOPs with biological treatment.

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental concerns associated with this compound?

A1: this compound, an anthraquinone dye, poses several environmental risks. Due to its low water solubility and high affinity for synthetic fibers, a significant portion can be released into wastewater during the dyeing process.[9] This effluent can increase the biochemical and chemical oxygen demand (BOD and COD) in water bodies, reduce light penetration affecting aquatic photosynthesis, and potentially be toxic to aquatic organisms.[10][11] There are also concerns about the potential for disperse dyes and their breakdown products to be mutagenic and carcinogenic.[11][12]

Q2: What are the main strategies for reducing the environmental impact of this compound dyeing?

A2: Key strategies focus on both process optimization and wastewater treatment. Process optimization includes using low-liquor ratio dyeing, optimizing dyeing temperature and time to increase dye uptake, and using high-fixation dyes.[13] Wastewater treatment methods include physical methods like adsorption, chemical methods such as Advanced Oxidation Processes (AOPs), and biological methods like bioremediation using bacteria, fungi, or algae.[1][10][14]

Q3: How do Advanced Oxidation Processes (AOPs) work to degrade this compound?

A3: AOPs generate highly reactive hydroxyl radicals (•OH) that can non-selectively oxidize and break down the complex structure of this compound into simpler, less harmful compounds, and ultimately to CO2 and water.[6] Common AOPs include ozonation, Fenton and photo-Fenton processes, and photocatalysis using semiconductors like TiO2.[6]

Q4: What factors are critical for successful bioremediation of this compound?

A4: The success of bioremediation depends on several factors, including the selection of appropriate microbial strains with the necessary enzymatic machinery (e.g., laccase, peroxidase, azoreductase), optimal pH and temperature, the presence of sufficient nutrients, and the initial dye concentration.[1][4][15] Sequential anaerobic and aerobic conditions are often more effective for complete mineralization of azo dyes.

Q5: Can this compound be removed by adsorption? What are some effective adsorbents?

A5: Yes, adsorption is a common and effective method for removing this compound from wastewater. Effective adsorbents typically have a high surface area and specific functional groups that can bind to the dye molecules. Activated carbon is a widely used adsorbent.[14] Researchers are also exploring lower-cost alternatives such as bio-adsorbents like chitosan, agricultural waste, and nanoclay materials.

Q6: Are there any eco-friendly alternatives to conventional dyeing with this compound?

A6: Yes, research is ongoing to develop more sustainable dyeing technologies. These include the use of natural dyes, waterless dyeing techniques using supercritical CO2, and digital printing, which significantly reduces water and dye consumption.[13][16]

Data Presentation: Comparison of Removal Methods for Disperse Dyes

The following tables summarize quantitative data on the efficiency of various methods for removing disperse dyes, including this compound, from aqueous solutions.

Table 1: Bioremediation of Disperse Dyes

Microorganism/ConsortiumDyeInitial Concentration (mg/L)Removal Efficiency (%)Time (h)Reference
Trametes versicolorDisperse Red-I & Blue-INot Specified>8072[17]
Trametes gibbosaDisperse Red-I & Blue-I0.01-0.02%>80144[18]
Bacterial ConsortiumAzo-Red & Azo-Blue10090 (Red), 80 (Blue)96[19]
Paenochrobactrum glacieiDisperse Red 167508424[20]
Bacillus megaterium & Bacillus velezensisReactive DyesNot Specified73.2-93.4 (biosorption)48[21]

Table 2: Advanced Oxidation Processes (AOPs) for Disperse Dye Degradation

AOP MethodDyeInitial Concentration (mg/L)Removal Efficiency (%)Time (min)Reference
UV/TiO2Reactive Blue 19 & Red 766.10 & 4.4910060[8]
Solar/TiO2Methyl Orange1596.38300[7]
UV/TiO2-WTextile Effluent Dyes11.271.5120[22]
OzonationDisperse DyesNot Specifiedup to 90 (color)Not Specified
Fenton ProcessDisperse DyesNot SpecifiedColorless effluentNot Specified

Table 3: Physicochemical Treatment of Disperse Dyes

Treatment MethodAdsorbent/CoagulantDyeInitial Concentration (mg/L)Removal Efficiency (%)Optimal pHReference
CoagulationAlum & PraestolThis compoundNot Specified97.87
CoagulationPACl & PraestolThis compoundNot Specified98.77
CoagulationAl2(SO4)3Disperse Red Dyeup to 235>904-8[23][24]
AdsorptionNanocelluloseDisperse Red50High3[25]
AdsorptionAstragulas PlantDisperse Red50High3[25]
AdsorptionDurio zibethinus HuskDisperse Blue 605 g/LComplete9[26]

Experimental Protocols

1. Protocol for Photocatalytic Degradation of this compound using TiO2

Objective: To determine the photocatalytic degradation efficiency of TiO2 nanoparticles for this compound under UV irradiation.

Materials:

  • This compound

  • Titanium dioxide (TiO2) nanoparticles (e.g., Degussa P25)

  • Deionized water

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Photoreactor with a UV lamp (e.g., low-pressure mercury lamp)

  • Magnetic stirrer

  • UV-Vis Spectrophotometer

  • pH meter

Procedure:

  • Preparation of Dye Solution: Prepare a stock solution of this compound (e.g., 100 mg/L) in deionized water. Prepare working solutions of desired concentrations (e.g., 10, 20, 50 mg/L) by diluting the stock solution.

  • Experimental Setup:

    • Add a specific volume of the this compound working solution to the photoreactor.

    • Add the desired amount of TiO2 photocatalyst (e.g., 1 g/L).

    • Adjust the initial pH of the solution to the desired value using HCl or NaOH.

  • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a specific period (e.g., 30-60 minutes) to ensure adsorption-desorption equilibrium between the dye and the photocatalyst surface.

  • Photocatalytic Reaction:

    • Turn on the UV lamp to initiate the photocatalytic reaction.

    • Continue stirring the solution throughout the experiment to ensure uniform suspension of the catalyst.

    • Withdraw samples at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).

  • Sample Analysis:

    • Centrifuge or filter the withdrawn samples to remove the TiO2 nanoparticles.

    • Measure the absorbance of the supernatant at the maximum wavelength of this compound using a UV-Vis spectrophotometer.

    • Calculate the degradation efficiency using the formula: Degradation Efficiency (%) = [(A0 - At) / A0] x 100 Where A0 is the initial absorbance and At is the absorbance at time t.

  • Data Analysis: Plot the degradation efficiency as a function of time. Investigate the effect of various parameters such as initial dye concentration, catalyst loading, and pH by repeating the experiment with different values for these parameters.

2. Protocol for Bioremediation of this compound using a Bacterial Consortium

Objective: To evaluate the decolorization and degradation of this compound by a bacterial consortium.

Materials:

  • This compound

  • Bacterial consortium capable of degrading azo or anthraquinone dyes

  • Nutrient broth or a suitable mineral salt medium

  • Glucose (or other carbon source)

  • Incubator shaker

  • Centrifuge

  • UV-Vis Spectrophotometer

  • pH meter

Procedure:

  • Preparation of Inoculum: Culture the bacterial consortium in a nutrient-rich medium (e.g., nutrient broth) for 24-48 hours at the optimal growth temperature (e.g., 30-37°C) to obtain a sufficient cell density.

  • Experimental Setup:

    • Prepare a mineral salt medium containing this compound at the desired concentration (e.g., 50 mg/L).

    • Supplement the medium with a carbon source (e.g., 1% w/v glucose).

    • Adjust the pH of the medium to the optimal range for the bacterial consortium (e.g., pH 7.0).

    • Inoculate the medium with a specific volume of the prepared bacterial culture (e.g., 5% v/v).

  • Incubation: Incubate the flasks in an incubator shaker at the optimal temperature and agitation speed (e.g., 37°C, 150 rpm) under static or shaking conditions, depending on the oxygen requirement of the consortium.

  • Monitoring Decolorization:

    • Withdraw samples at regular time intervals (e.g., 0, 12, 24, 48, 72, 96 hours).

    • Centrifuge the samples to pellet the bacterial cells.

    • Measure the absorbance of the supernatant at the maximum wavelength of this compound.

    • Calculate the decolorization efficiency as described in the photocatalysis protocol.

  • Analysis of Degradation (Optional): To confirm degradation and not just biosorption, further analysis such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be performed on the treated samples to identify intermediate and final degradation products.

  • Control Experiments: Run control experiments without the bacterial inoculum to account for any abiotic decolorization and a control with the inoculum but without the dye to monitor bacterial growth.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results & Conclusion prep_dye Prepare this compound Solution set_params Set Experimental Parameters (pH, Temp, Conc.) prep_dye->set_params prep_catalyst Prepare Photocatalyst Suspension run_photo Photocatalytic Degradation prep_catalyst->run_photo prep_microbe Culture Microbial Inoculum run_bio Bioremediation prep_microbe->run_bio set_params->run_photo set_params->run_bio sampling Collect Samples at Intervals run_photo->sampling run_bio->sampling measure Measure Absorbance (UV-Vis) sampling->measure calc Calculate Removal Efficiency measure->calc advanced_analysis Further Analysis (HPLC, GC-MS) measure->advanced_analysis data_interp Interpret Data calc->data_interp advanced_analysis->data_interp conclusion Draw Conclusions data_interp->conclusion

Caption: Experimental workflow for this compound degradation.

degradation_pathway cluster_AOP Advanced Oxidation Process (AOP) cluster_Bio Bioremediation dr60 This compound (Complex Anthraquinone Structure) radicals Generation of Hydroxyl Radicals (•OH) dr60->radicals Catalyst + UV/O3/Fenton intermediates Intermediate Products (e.g., smaller organic acids, aldehydes) dr60->intermediates Direct Attack radicals->intermediates Oxidation mineralization Mineralization (CO2 + H2O + Mineral Acids) intermediates->mineralization dr60_bio This compound enzymes Enzymatic Attack (Laccase, Peroxidase, etc.) dr60_bio->enzymes Microbial Activity bio_intermediates Aromatic Amines & Other Metabolites dr60_bio->bio_intermediates enzymes->bio_intermediates Cleavage of Chromophore bio_mineralization Further Degradation & Mineralization bio_intermediates->bio_mineralization Aerobic/Anaerobic Processes

Caption: General degradation pathways for this compound.

References

Overcoming poor solubility of "Disperse Red 60" in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor aqueous solubility of Disperse Red 60.

Frequently Asked Questions (FAQs)

Q1: I've added this compound to my aqueous buffer, and the solution is cloudy with visible particles. What is happening?

A1: This is expected behavior. This compound is an anthraquinone-based dye that is inherently hydrophobic and classified as insoluble in water.[1][2][3] Its very low water solubility means it does not readily dissolve in aqueous solutions and will precipitate, leading to cloudiness and visible particulate matter.[1] Direct addition to aqueous media is not a viable method for solubilization.

Q2: What is the measured aqueous solubility of this compound?

A2: The water solubility of this compound is extremely low, measured at approximately 16.42 µg/L at 25°C.[1][4] This inherent insolubility is the primary challenge in its application in aqueous systems.

Q3: How should I prepare a stock solution of this compound?

A3: A concentrated stock solution should first be prepared using a suitable organic solvent. This compound is slightly soluble in Dimethyl Sulfoxide (DMSO) and very slightly soluble in methanol.[1][4] It is also reported to be soluble in dichloromethane.[2] For most life science applications, DMSO is the recommended starting solvent due to its miscibility with water and relatively low toxicity to cells at low final concentrations.

Q4: What are the primary strategies to improve the dispersion of this compound in an aqueous medium?

A4: Overcoming the poor solubility of this compound involves creating a stable dispersion rather than a true solution. Key strategies include:

  • Use of Co-solvents: Preparing a stock in an organic solvent like DMSO and then using a careful, multi-step dilution process.[5]

  • Temperature Adjustment: Increasing the temperature significantly enhances the solubility of disperse dyes.[6][7]

  • Addition of Surfactants/Dispersing Agents: Using agents like lignosulfonates, naphthalene (B1677914) sulfonate condensates, or non-ionic surfactants to create micelles that encapsulate the dye molecules.[6][8][9]

  • pH Control: Maintaining a weakly acidic pH (e.g., 4.5-5.5) can be beneficial, particularly in dyeing applications.[8]

  • Physical Dispersion Methods: Employing techniques like ultrasonication to break down dye agglomerates into finer particles.[8]

Q5: I tried diluting my concentrated DMSO stock directly into my buffer, but it still precipitated. How can I prevent this?

A5: This phenomenon, known as "crashing out," is common when a concentrated organic stock is diluted into an aqueous solution where the compound is insoluble. To prevent this, a two-step or serial dilution method is highly recommended. Instead of a large, single-step dilution, first dilute the DMSO stock into an intermediate solution (e.g., cell culture medium containing serum, or a co-solvent mixture) before adding it to the final aqueous buffer. This gradual change in solvent polarity helps maintain dispersion.[5]

Q6: Can physical methods like sonication improve my preparation?

A6: Yes, ultrasonication is an effective physical method for improving the dispersion of dyes.[8] The high-frequency sound waves generate cavitation, which can break down larger dye aggregates and promote a finer, more uniform particle size distribution in your medium.[8] This does not increase intrinsic solubility but enhances the stability of the dispersion.

Quantitative Data

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 17418-58-5[1][3]
Molecular Formula C₂₀H₁₃NO₄[1][3]
Molecular Weight 331.32 g/mol [1][3]
Appearance Fine, deep-red powder[1][3]
Melting Point 185 °C[1][2]

Table 2: Solubility of this compound in Various Solvents

SolventSolubilityReference
Water (25 °C) 16.42 µg/L (practically insoluble)[1][4]
DMSO Slightly Soluble[1][4]
Methanol Very Slightly Soluble[1][4]
Dichloromethane Soluble[2]

Table 3: Illustrative Effect of Temperature on Disperse Dye Solubility

Note: This data is representative of typical disperse dyes and illustrates a general principle. Specific values for this compound may vary.

TemperatureRelative Solubility Increase (vs. 25 °C)Reference
25 °C 1x[6][7]
80 °C 18x to 37x[6][7]
>100 °C Significant further increase[6][7]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

  • Weigh the desired amount of this compound powder in a suitable sterile container (e.g., glass vial).

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10-20 mM).

  • Vortex the solution vigorously for 2-5 minutes to facilitate dissolution.

  • If necessary, gently warm the solution in a 37°C water bath for 10-15 minutes to aid dissolution.[5]

  • Visually inspect the solution against a light source to ensure no solid particles remain.

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -20°C, protected from light.

Protocol 2: Improving Aqueous Dispersion using a Two-Step Dilution Method

This protocol is designed to minimize precipitation when introducing the DMSO stock into an aqueous medium.

  • Thaw a single-use aliquot of your this compound DMSO stock solution (from Protocol 1).

  • Perform an intermediate dilution. Add a small volume of the DMSO stock to a larger volume of a "transition" solvent. For cell-based assays, pre-warmed (37°C) fetal bovine serum (FBS) or complete cell culture medium can be effective.[5] A typical intermediate dilution is 1:10.

  • Vortex the intermediate dilution gently.

  • Add the intermediate dilution dropwise to your final aqueous buffer or medium while gently stirring or vortexing.

  • Use the final working solution immediately, as the dispersion may not be stable over long periods.

Protocol 3: Enhancing Dispersion with Surfactants and Ultrasonication

  • Prepare your final aqueous buffer.

  • Add a suitable dispersing agent or surfactant (e.g., Pluronic® F-127 to a final concentration of 0.02-0.08%, or a lignosulfonate-based dispersant at 0.5-2.0 g/L).[8][10]

  • Prepare the this compound working solution using the Two-Step Dilution Method (Protocol 2), adding the dye to the surfactant-containing buffer.

  • Place the vessel containing the final solution in an ultrasonic bath.

  • Sonicate for 5-15 minutes. Monitor the solution temperature to ensure it does not overheat, which could degrade the compound or other components in the medium.

  • Visually inspect for a uniform, non-precipitating dispersion.

Diagrams

TroubleshootingWorkflow start Precipitation or Cloudiness Observed in Aqueous Solution q1 How was the stock solution prepared? start->q1 ans1a Directly in Water q1->ans1a Path A ans1b In Organic Solvent (e.g., DMSO) q1->ans1b Path B sol1 Incorrect. This compound is insoluble in water. Prepare stock in DMSO. ans1a->sol1 q2 How was the stock diluted into the aqueous phase? ans1b->q2 sol1->q1 ans2a Single, large dilution step q2->ans2a Path C ans2b Used a two-step dilution method q2->ans2b Path D sol2 This causes precipitation. Use a Two-Step Dilution Method (Protocol 2). ans2a->sol2 q3 Is precipitation still occurring? ans2b->q3 sol2->q2 sol3 Enhance Dispersion: 1. Add Surfactant 2. Use Ultrasonication 3. Increase Temperature q3->sol3 Yes end_node Stable Dispersion Achieved q3->end_node No sol3->end_node Re-evaluate

Caption: Troubleshooting workflow for this compound precipitation.

SolubilizationStrategies center This compound (Poor Aqueous Solubility) s1 Organic Solvent Stock (e.g., DMSO) center->s1 s3 Surfactants / Dispersing Agents center->s3 s4 Physical Methods (Ultrasonication) center->s4 s5 Temperature Increase center->s5 s6 pH Control (Weakly Acidic) center->s6 s2 Two-Step Dilution (Co-Solvent Method) s1->s2 DilutionWorkflow step1 Step 1: Concentrated Stock in 100% DMSO step2 Step 2: Intermediate Dilution (e.g., in FBS or Medium) step1->step2 1:10 Dilution step3 Step 3: Final Dilution in Aqueous Buffer step2->step3 Add dropwise while stirring

References

Technical Support Center: Disperse Red 60 Dyeing Efficiency and pH Control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Disperse Red 60" dye. The following information addresses common issues related to the effect of pH on dyeing efficiency.

Troubleshooting Guide: pH-Related Dyeing Issues

Effectively dyeing with this compound hinges on careful control of the dyebath's pH. Deviation from the optimal pH range can lead to a variety of issues, from poor color yield to inconsistent results. This guide will help you troubleshoot and resolve these common problems.

Problem 1: Low Color Yield or Pale Shades

  • Symptom: The fabric appears lighter than the target shade after dyeing.

  • Potential Cause: The pH of the dyebath is outside the optimal acidic range. While this compound is reported to be stable across a broader pH range of 3-8, optimal dye exhaustion for disperse dyes on polyester (B1180765) is typically achieved in weakly acidic conditions.[1][2][3] In neutral or alkaline conditions, the dye's stability and uptake by the polyester fiber can be compromised.[4][5][6]

  • Troubleshooting Steps:

    • Verify Dyebath pH: Before starting the dyeing process, ensure the pH is within the recommended range of 4.5 to 5.5 using a calibrated pH meter.[1][2]

    • Use a Buffering Agent: Employ an acetic acid/sodium acetate (B1210297) buffer system to maintain a stable pH throughout the high-temperature dyeing process.[1][2]

    • Check Water Quality: The water used for dyeing can sometimes be alkaline, affecting the final pH of the dyebath. Test the pH of your water source and adjust accordingly.[6]

    • Review Auxiliaries: Ensure that any dispersing agents or other auxiliaries used are compatible with the acidic dyeing conditions and do not alter the pH.[7]

Problem 2: Inconsistent or Uneven Dyeing (Shade Variation)

  • Symptom: The color is not uniform across the fabric, with patches of lighter or darker shades.

  • Potential Cause: Fluctuations in pH during the dyeing process can lead to uneven dye uptake.[7][8] If the pH is not properly buffered, it can drift as the temperature increases, causing variations in the dyeing rate.[5][6]

  • Troubleshooting Steps:

    • Implement a pH Buffer: As with low color yield, a robust buffering system is crucial for maintaining a consistent pH from the beginning to the end of the dyeing cycle.

    • Ensure Proper Mixing: Thoroughly mix the dyebath after adding all components, including the acid for pH adjustment, to ensure a homogenous solution before introducing the fabric.

    • Monitor pH Throughout: For critical applications, consider taking samples at different stages of the dyeing process to monitor and adjust the pH if necessary.

Problem 3: Poor Color Fastness

  • Symptom: The color bleeds or fades excessively after washing or other post-treatment processes.

  • Potential Cause: Dyeing at an incorrect pH can lead to poor dye fixation on the fiber. If the pH is too high, some disperse dyes can undergo hydrolysis, which may affect their fastness properties.[4][5][9]

  • Troubleshooting Steps:

    • Adhere to Optimal pH: Dyeing within the recommended acidic pH range of 4.5-5.5 is critical for ensuring the dye molecules properly penetrate and fix within the polyester fibers.[1][2]

    • Post-Dyeing Reduction Clearing: After dyeing, a reduction clearing process is essential to remove any unfixed surface dye, which is a primary cause of poor wash fastness. This is typically done under alkaline conditions, but it is a separate step from the dyeing process itself.

Problem 4: Color Shifts or Unexpected Shade Changes

  • Symptom: The final color is different from the expected bright red shade of this compound, possibly appearing more bluish or dull.

  • Potential Cause: Some disperse dyes can exhibit color changes at different pH values. While one study indicated that the pH of the dye bath did not affect the lifting power of this compound, another source mentions a special color change mechanism of this specific dye in alkaline systems, which could lead to dyeing defects.[10][11]

  • Troubleshooting Steps:

    • Strict pH Control: Avoid alkaline conditions during the dyeing process to prevent potential color shifts. Maintain the dyebath in the recommended weakly acidic range.

    • Dye Stability Test: If you suspect pH is causing a color shift, you can perform a simple test by preparing small-scale dyebaths at different pH values to observe any color changes in the solution or on a test fabric swatch.

Quantitative Data Summary

The following table summarizes the recommended pH range for dyeing with this compound and the potential effects of pH on dyeing efficiency.

pH RangeConditionEffect on Dyeing EfficiencyPotential Issues
4.5 - 5.5 Optimal (Weakly Acidic) Satisfactory dye exhaustion and stable color. [1][2]-
3.0 - 4.5AcidicGenerally acceptable, but may not be optimal for all disperse dyes.Potential for dye aggregation if not properly dispersed.
5.5 - 7.0Near NeutralReduced dye uptake and potential for lower color yield.Inconsistent dyeing results.
> 7.0AlkalineNot Recommended. Potential for dye hydrolysis, leading to color changes, poor exhaustion, and inferior fastness.[4][5][9]Shade instability, poor reproducibility, and compromised color fastness.[2]

Note: While some sources state a broader acceptable pH range of 3-8 for this compound, the general consensus for achieving optimal and reproducible results with disperse dyes on polyester points to a weakly acidic environment.[3]

Experimental Protocols

Methodology for Determining the Effect of pH on Dyeing Efficiency

This protocol outlines a general procedure to systematically evaluate the influence of pH on the dyeing efficiency of this compound.

  • Materials and Equipment:

    • Polyester fabric swatches (pre-scoured and heat-set)

    • This compound dye

    • Dispersing agent

    • Acetic acid (to lower pH)

    • Sodium carbonate or sodium hydroxide (B78521) (to raise pH)

    • Sodium acetate (for buffering)

    • Laboratory-scale dyeing machine (e.g., glycerin bath or infrared dyeing machine)

    • Spectrophotometer for color measurement (to determine K/S values)

    • Calibrated pH meter

  • Experimental Procedure:

    • Prepare a series of dyebaths with varying pH values (e.g., 4, 5, 6, 7, 8, 9). For each pH level, prepare a corresponding buffer solution to maintain stability.

    • For each dyebath, add a fixed concentration of this compound (e.g., 1% on mass of fiber), a suitable dispersing agent, and the appropriate buffer.

    • Introduce the polyester fabric swatches into their respective dyebaths at a set liquor ratio (e.g., 20:1).

    • Commence the dyeing process, gradually raising the temperature to the recommended dyeing temperature for polyester (typically 130°C).[8]

    • Hold the temperature for a fixed duration (e.g., 60 minutes).

    • After dyeing, cool the dyebaths, remove the fabric swatches, and rinse them thoroughly.

    • Perform a reduction clearing process on all samples to remove unfixed surface dye.

    • Dry the dyed fabric swatches.

    • Measure the color strength (K/S value) of each swatch using a spectrophotometer.

    • Analyze the results by plotting the K/S values against the corresponding pH of the dyebath to determine the optimal pH for maximum dyeing efficiency.

Visualizations

dyeing_troubleshooting_workflow start_node Dyeing Issue Encountered issue_node_1 Low Color Yield start_node->issue_node_1 issue_node_2 Uneven Dyeing start_node->issue_node_2 issue_node_3 Poor Fastness start_node->issue_node_3 issue_node_4 Color Shift start_node->issue_node_4 issue_node issue_node check_node check_node action_node action_node result_node result_node check_node_1 Is pH within 4.5 - 5.5? issue_node_1->check_node_1 Check Dyebath pH issue_node_2->check_node_1 issue_node_3->check_node_1 issue_node_4->check_node_1 action_node_1 Adjust pH with Acetic Acid & Use Buffer check_node_1->action_node_1 No check_node_2 Other factors to check: - Dye Dispersion - Temperature Profile - Water Quality - Auxiliaries check_node_1->check_node_2 Yes result_node_1 Problem Resolved action_node_1->result_node_1 Re-dye

Caption: Troubleshooting workflow for pH-related issues in this compound dyeing.

Caption: Logical relationship between dyebath pH and dyeing outcomes for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the ideal pH for dyeing polyester with this compound?

A1: The ideal pH for dyeing polyester with this compound is in the weakly acidic range of 4.5 to 5.5.[1][2] This pH range promotes the stability of the disperse dye and ensures satisfactory exhaustion onto the polyester fiber.

Q2: What happens if I dye this compound in a neutral or alkaline dyebath?

A2: Dyeing in a neutral or alkaline medium is not recommended. It can lead to several problems, including lower color yield, inconsistent dyeing, and poor color fastness.[2] Some disperse dyes, particularly those with ester groups, can undergo hydrolysis under alkaline conditions, which alters their chemical structure and dyeing properties.[4][5]

Q3: How can I maintain a stable pH during high-temperature dyeing?

A3: To maintain a stable pH, especially at high temperatures (around 130°C), it is crucial to use a buffer system. A common and effective buffer for this pH range is a combination of acetic acid and sodium acetate. This will help prevent pH shifts during the heating process.

Q4: Can the water I use for dyeing affect the pH?

A4: Yes, the source water can have a significant impact on the dyebath pH. If your water is naturally alkaline, it can neutralize the acid you add and shift the pH out of the optimal range.[6] It is good practice to test the pH of your water and adjust your acid addition accordingly.

Q5: Does the pH affect the final shade of this compound?

A5: While some studies suggest that the lifting power of this compound is not significantly affected by pH, there is evidence that alkaline conditions can cause a color change mechanism in this specific dye.[10][11] To ensure a consistent and true red shade, it is safest to dye within the recommended weakly acidic range.

Q6: Is it necessary to perform a reduction clearing after dyeing?

A6: Yes, a reduction clearing step is highly recommended. This process removes any unfixed dye particles from the surface of the fibers, which significantly improves the wash fastness and overall quality of the dyeing. This step is typically performed in an alkaline bath after the acidic dyeing process is complete.

References

Technical Support Center: Low-Temperature "Disperse Red 60" Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with low-temperature dyeing of polyester (B1180765) using Disperse Red 60 and carrier agents.

Frequently Asked Questions (FAQs)

Q1: What is the function of a carrier in the low-temperature dyeing of polyester with this compound?

A1: Due to polyester's highly crystalline and hydrophobic nature, it is difficult for disperse dye molecules to penetrate the fiber structure at temperatures below 100°C.[1] Carriers are organic compounds that act as swelling agents for the polyester fibers.[1] They effectively lower the glass transition temperature of the polymer, allowing the fiber structure to open up. This facilitates the diffusion of this compound into the polymer matrix at lower temperatures (typically 85-100°C), which would otherwise require high-temperature (above 130°C) and high-pressure conditions.[1][2]

Q2: What are the common types of carriers, and how do I select one?

A2: Carriers can be broadly categorized into traditional and eco-friendly types. Traditional carriers include aromatic esters and chlorinated aromatic hydrocarbons, which are known for their high efficiency but also for their environmental and health concerns.[3] Eco-friendly carriers, which are non-toxic and biodegradable, are gaining prominence due to stricter environmental regulations.[3] The selection of a carrier depends on several factors, including its dyeing efficiency, cost, impact on the light fastness of the dye, and environmental considerations.[4]

Q3: My dyed fabric has an unpleasant odor and is causing skin irritation. What is the cause and how can I fix it?

A3: This is a common issue when residual carrier is left on the fabric after dyeing.[1][5] Many traditional carriers are toxic and can cause skin irritation and have a characteristic chemical smell.[1] To resolve this, a thorough after-treatment process is crucial. This typically involves a reduction clearing process, which is washing the dyed fabric at an elevated temperature (e.g., 80°C) with a solution of sodium hydroxide (B78521) and sodium hydrosulfite to remove any unfixed dye and residual carrier from the fiber surface.[5] If the odor persists, repeating the washing step is recommended.[6]

Q4: The shade of Red 60 is uneven and streaky. What are the possible causes and solutions?

A4: Uneven dyeing, or "skitteriness," can be caused by several factors in carrier dyeing:

  • Poor Dye Dispersion: If the this compound is not properly dispersed, it can lead to dye aggregation and patchy coloration.[7] Ensure the dye is pasted well with a dispersing agent before adding it to the dyebath.[1]

  • Uneven Carrier Absorption: The fabric should be run in a blank bath containing the carrier for a period before adding the dye to ensure uniform absorption of the carrier.[5]

  • Incorrect Temperature Profile: Raising the temperature of the dyebath too quickly can cause the dye to rush onto the fabric, leading to unevenness. A gradual temperature increase is recommended.[1]

  • Poor Liquor Circulation: Inadequate circulation of the dyebath can result in localized areas of high dye concentration.[7]

Q5: The colorfastness (wash, rub, or light) of my dyed fabric is poor. How can I improve it?

A5: Poor fastness properties are often a result of inadequate dye penetration into the fiber or the presence of residual carrier.[7]

  • Inadequate Dye Penetration: This can be addressed by optimizing the carrier concentration and dyeing time to ensure the dye has fully penetrated the fiber core.

  • Residual Carrier: Some carriers can negatively impact the light fastness of disperse dyes.[1] A thorough reduction clearing and rinsing process is essential to remove all residual carrier from the fabric.[1][5]

  • Carrier Selection: Certain carriers have been shown to improve the light fastness of disperse-dyed fabrics.[4] Experimenting with different carriers may yield better fastness properties.

Q6: Can I achieve dark shades of Red 60 with low-temperature carrier dyeing?

A6: Yes, carriers are specifically used to achieve medium to dark shades at lower temperatures, which would not be possible otherwise.[8] However, for very deep shades, the results might be slightly inferior to high-temperature dyeing methods.[2] The choice of carrier and optimization of the dyeing parameters are critical for achieving the desired depth of shade.

Data Presentation

Table 1: Illustrative Performance of Eco-Friendly vs. Non-Eco-Friendly Carriers for Disperse Dyes at 100°C

Carrier TypeColor Strength (K/S) - Dye 1Color Strength (K/S) - Dye 2
Eco-Friendly4.743.46
Non-Eco-Friendly4.043.01

Source: Adapted from a study on disperse dyes on polyester fabrics.[9] Note: Specific dye and carrier names were not provided in the source.

Table 2: Fastness Properties of Disperse Dyes on Polyester with Eco-Friendly and Non-Eco-Friendly Carriers

Fastness TestEco-Friendly CarrierNon-Eco-Friendly Carrier
Washing
Change in ColorExcellentExcellent
StainingExcellentExcellent
Rubbing
DryExcellentExcellent
WetExcellentExcellent
Perspiration
AcidicExcellentExcellent
AlkalineExcellentExcellent
Light Very Good to GoodVery Good to Good

Source: Adapted from a study on disperse dyes on polyester fabrics.[9] Note: Specific dye and carrier names were not provided in the source.

Experimental Protocols

Low-Temperature Carrier Dyeing of Polyester with this compound

This protocol is a general guideline and may require optimization based on the specific carrier used and the desired shade.

1. Materials and Reagents:

  • Polyester fabric

  • This compound

  • Carrier (e.g., phenolic, aromatic ester-based)

  • Dispersing agent

  • Acetic acid (to adjust pH)

  • Sodium hydroxide (for reduction clearing)

  • Sodium hydrosulfite (for reduction clearing)

  • Wetting agent

  • Laboratory dyeing apparatus

2. Dyeing Procedure:

  • Set the dyebath at 40°C with a wetting agent (e.g., 1 g/L), a dispersing agent (e.g., 1 g/L), and the selected carrier (e.g., 3 g/L).[5]

  • Introduce the polyester fabric into the blank bath and run for 15 minutes to ensure uniform absorption of the carrier.[5]

  • Prepare a well-dispersed dye solution by pasting the this compound with the dispersing agent and a small amount of water. Add this to the dyebath.[1]

  • Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.[1]

  • Gradually raise the temperature of the dyebath to 90-100°C over 30 minutes.[1][5]

  • Continue dyeing at this temperature for 60 minutes.[1]

  • Cool the dyebath down to 60°C.[1]

3. After-Treatment (Reduction Clearing):

  • Drain the dyebath and rinse the fabric.

  • Prepare a fresh bath at 80°C containing sodium hydroxide (e.g., 2 g/L) and sodium hydrosulfite (e.g., 2 g/L).[5]

  • Treat the dyed fabric in this bath for 15-20 minutes to remove unfixed dye and residual carrier.[5]

  • Rinse the fabric thoroughly with hot and then cold water.

  • Dry the fabric.

Mandatory Visualization

experimental_workflow cluster_prep 1. Dyebath Preparation cluster_absorption 2. Carrier Absorption cluster_dyeing 3. Dyeing Process cluster_after_treatment 4. After-Treatment prep_bath Set dyebath at 40°C with wetting agent, dispersing agent, and carrier add_fabric Introduce polyester fabric prep_bath->add_fabric run_blank Run for 15 mins for uniform carrier absorption add_fabric->run_blank add_dye Add dispersed this compound run_blank->add_dye adjust_ph Adjust pH to 4.5-5.5 with acetic acid add_dye->adjust_ph raise_temp Raise temperature to 90-100°C adjust_ph->raise_temp dye Dye for 60 minutes raise_temp->dye cool_down Cool down to 60°C dye->cool_down rinse1 Rinse fabric cool_down->rinse1 reduction_clear Reduction clearing at 80°C (NaOH + Na2S2O4) rinse1->reduction_clear rinse2 Thoroughly rinse reduction_clear->rinse2 dry Dry fabric rinse2->dry

Caption: Experimental workflow for low-temperature carrier dyeing of polyester.

troubleshooting_guide cluster_uneven Uneven Dyeing / Streaks cluster_fastness Poor Colorfastness cluster_odor Odor / Skin Irritation start Problem Encountered uneven_q Check dye dispersion, carrier absorption, temperature profile, and liquor circulation. start->uneven_q fastness_q Investigate dye penetration and residual carrier. start->fastness_q odor_q Suspect residual carrier on the fabric. start->odor_q dispersion_sol Ensure proper pasting of dye with dispersing agent. uneven_q->dispersion_sol absorption_sol Pre-treat fabric in a blank bath with carrier. uneven_q->absorption_sol temp_sol Gradually raise the dyeing temperature. uneven_q->temp_sol penetration_sol Optimize carrier concentration and dyeing time. fastness_q->penetration_sol carrier_sol Perform thorough reduction clearing and rinsing. fastness_q->carrier_sol odor_sol Repeat reduction clearing and rinsing steps. odor_q->odor_sol

Caption: Troubleshooting decision tree for common dyeing issues.

References

Validation & Comparative

A Comparative Performance Analysis of Disperse Red 60 and Disperse Red 73 for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the performance characteristics of two commercially available disperse dyes, Disperse Red 60 and Disperse Red 73. While traditionally used in the textile industry, the distinct chemical structures and properties of these dyes may offer unique potential for applications in research and development, including material science, formulation studies, and as staining agents. This document outlines their key physicochemical properties, inferred performance characteristics, and standardized experimental protocols for their evaluation.

Executive Summary

This compound, an anthraquinone-based dye, and Disperse Red 73, an azo-based dye, exhibit significant differences in their chemical nature, which in turn dictates their performance in various applications. This compound, with its rigid anthraquinone (B42736) core, is anticipated to offer higher thermal and light stability. In contrast, the azo-based structure of Disperse Red 73 may be more susceptible to degradation but offers a different chromatic profile and potential for specific chemical interactions. The choice between these two dyes will largely depend on the specific requirements of the research application, such as the desired solubility, stability in a particular matrix, and spectral properties.

Physicochemical and Performance Data

The following table summarizes the key properties of this compound and Disperse Red 73 based on available data.

PropertyThis compoundDisperse Red 73
Chemical Class Anthraquinone[1][2]Single Azo[3]
CAS Number 17418-58-5[4]16889-10-4[3]
Molecular Formula C₂₀H₁₃NO₄[4]C₁₈H₁₆N₆O₂[3]
Molecular Weight 331.32 g/mol [2]348.36 g/mol [3]
Appearance Dark red solid[5]Dark red powder[3][6]
Melting Point 185 °C[7][8]Not available
Solubility Insoluble in water; Soluble in dichloromethane[5], acetone (B3395972), tetrahydro-naphthalene, and xylene[2]. Slightly soluble in DMSO, very slightly in Methanol[8].Soluble in ethanol (B145695), acetone, and benzene[3][6].
pH Sensitivity Sensitive to alkali[2]Hydrolyzes in alkali; optimal dyeing pH 4.5-5.5[6].
Light Fastness (Xenon) Not explicitly available for research context6 (on a scale of 1-8)[9]
Sublimation Fastness Poorer sublimation fastness[2]4 (on a scale of 1-5)[9]

Inferred Performance for Research Applications

While direct comparative studies in a biomedical or advanced materials context are limited, we can infer potential performance differences based on their chemical structures:

  • Stability: As an anthraquinone dye, This compound is expected to exhibit greater photostability and thermal stability compared to the azo-based Disperse Red 73 .[10] This would be advantageous in applications requiring long-term stability or exposure to harsh conditions, such as in the formulation of colored polymers or as a stable microscopic stain. The azo bond in Disperse Red 73 can be susceptible to cleavage under certain reductive or high-energy conditions.[1][11]

  • Biomedical Potential: The anthraquinone scaffold of This compound is found in some compounds used as fluorescent cell stains and chemotherapeutic agents.[12][13] Its chemical framework could be a starting point for the development of novel probes or therapeutic agents.[14] Azo compounds, the class to which Disperse Red 73 belongs, have also been investigated for a range of biomedical applications, including antibacterial agents, drug delivery systems, and cancer chemotherapy.[1][11][15][16][17]

  • Solubility and Formulation: The differing solubility profiles of the two dyes are a critical consideration for formulation development. The solubility of Disperse Red 73 in common laboratory solvents like ethanol and acetone may make it easier to work with in certain experimental setups.[3][6] The solubility of This compound in solvents like dichloromethane (B109758) suggests its suitability for incorporation into non-polar matrices.[5]

Experimental Protocols

To facilitate a direct comparison of this compound and Disperse Red 73 in a laboratory setting, the following general experimental protocols can be adapted.

Determination of Solubility

This protocol outlines a method for determining the solubility of the dyes in various solvents.

Materials:

  • This compound and Disperse Red 73

  • A selection of laboratory solvents (e.g., DMSO, ethanol, methanol, acetone, dichloromethane)

  • Glass vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of each dye in a solvent in which it is known to be soluble to determine its maximum absorbance wavelength (λmax).

  • For each solvent to be tested, add a pre-weighed excess amount of the dye to a known volume of the solvent in a glass vial.

  • Tightly cap the vials and vortex for 2 minutes.

  • Place the vials on a shaker or rotator and agitate at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved dye.

  • Carefully remove a known volume of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the spectrophotometer.

  • Measure the absorbance of the diluted solution at the λmax of the dye.

  • Calculate the concentration of the dye in the supernatant using a pre-determined calibration curve. The solubility is expressed as mg/mL or mol/L.

Evaluation of Photostability

This protocol provides a method for comparing the photostability of the two dyes in solution.

Materials:

  • Solutions of this compound and Disperse Red 73 of known concentration in a suitable solvent (e.g., DMSO).

  • Quartz cuvettes

  • UV-Vis Spectrophotometer

  • A controlled light source (e.g., Xenon arc lamp with a filter to simulate sunlight).

Procedure:

  • Measure the initial absorbance of each dye solution at its λmax.

  • Expose the cuvettes containing the dye solutions to the light source for a defined period.

  • At regular intervals (e.g., every 30 minutes), remove the cuvettes and measure the absorbance at λmax.

  • A control sample of each dye solution should be kept in the dark under the same temperature conditions and its absorbance measured at the same intervals.

  • Plot the percentage of absorbance remaining versus time of exposure for each dye. The rate of decrease in absorbance is an indicator of the dye's photostability.

Experimental Workflow and Logical Relationships

The following diagrams illustrate a logical workflow for the comparative evaluation of this compound and Disperse Red 73, and the potential applications based on their chemical class.

G cluster_0 Initial Characterization cluster_1 Performance Evaluation start Obtain this compound & Disperse Red 73 Samples physchem Physicochemical Analysis (Purity, λmax, Molar Absorptivity) start->physchem solubility Solubility Profiling (Aqueous & Organic Solvents) physchem->solubility stability Stability Testing (Photostability, Thermal Stability, pH Stability) solubility->stability application Application-Specific Testing (e.g., Staining Efficacy, Polymer Incorporation) stability->application comparison Comparative Data Analysis & Selection application->comparison end Select Optimal Dye for Application comparison->end

Caption: Workflow for Comparative Evaluation of Disperse Dyes.

G cluster_0 This compound (Anthraquinone) cluster_1 Disperse Red 73 (Azo Dye) dr60 This compound anthra_props Properties: - High Photostability - High Thermal Stability - Rigid Planar Structure dr60->anthra_props anthra_apps Potential Applications: - Stable Fluorescent Probes - Polymer & Material Science - Scaffolds for Drug Discovery anthra_props->anthra_apps dr73 Disperse Red 73 azo_props Properties: - Azo Bond Reactivity - Flexible Structure - pH Sensitivity dr73->azo_props azo_apps Potential Applications: - Redox-responsive Systems - Biological Staining - pH Indicators azo_props->azo_apps

Caption: Property-Application Relationship based on Chemical Class.

References

A Comparative Guide to Anthraquinone Disperse Dyes: Performance and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate chemical compounds is critical. In the realm of synthetic colorants, anthraquinone (B42736) disperse dyes represent a significant class, prized for their stability and specific color range. This guide provides a comparative analysis of anthraquinone disperse dyes against azo disperse dyes, the other major class of disperse colorants. The comparison is supported by performance data and detailed experimental protocols for key evaluation metrics.

Anthraquinone dyes are derived from anthraquinone and are known for producing bright, vibrant colors, particularly in the red, blue, and violet spectrum.[1][2] They are structurally characterized by a stable fused aromatic ring system, which contributes to many of their performance advantages.[3][4] In contrast, azo dyes, which constitute the largest class of synthetic dyes, are characterized by the presence of one or more azo (-N=N-) groups and offer a wide array of colors.[1][5]

Comparative Performance Analysis: Anthraquinone vs. Azo Dyes

The choice between anthraquinone and azo disperse dyes often involves a trade-off between color strength, fastness properties, and environmental impact. Anthraquinone dyes are generally lauded for their superior light fastness and stability, while azo dyes are noted for their higher coloring power and broader color range.[4][5][6]

Data Presentation

The following table summarizes the general performance characteristics of anthraquinone disperse dyes compared to azo disperse dyes. Ratings are based on typical performance, with light fastness on a scale of 1-8 (higher is better) and other fastness properties on a scale of 1-5 (higher is better).[5]

Performance MetricAnthraquinone DyesAzo DyesKey Considerations
Light Fastness Generally 6-7 (Excellent)[7]Varies widely, can be moderate to good (e.g., 3-4 to 6-7)[5][7]Anthraquinone structure provides high resistance to photodegradation.[4]
Wash Fastness 4-5 (Good to Excellent)[7]4-5 (Good to Excellent)Both classes can exhibit excellent wash fastness depending on the specific molecule.[5]
Sublimation Fastness Good to Excellent[8]Varies; generally lower than anthraquinonesCrucial for processes like thermosol dyeing and printing; anthraquinones are often preferred for high-temperature applications.[9][10]
Rubbing Fastness 4-5 (Good to Excellent)4-5 (Good to Excellent)Performance is typically high for both classes on synthetic fibers.
Tinctorial Strength Moderate to Low[4]High[6]Azo dyes generally have higher molar extinction coefficients, providing stronger color value for a given amount.[6]
Color Range Bright Reds, Violets, Blues[1][8]Full spectrum (Yellows, Oranges, Reds, Blues, etc.)[1]Azo chemistry allows for greater versatility in color creation.
Aquatic Toxicity Generally Moderate to High[11]Generally Lower to Moderate[11]The complex, stable structure of anthraquinones can lead to higher aquatic toxicity.[11]
Biodegradability Generally resistant to biodegradation[11]Can be biodegradable, but may form toxic aromatic amines.[11]The fused ring structure of anthraquinones makes them more persistent.[12]

Experimental Protocols

Standardized experimental protocols are essential for the objective comparison of dye performance. The following sections detail the methodologies for evaluating key fastness properties based on International Organization for Standardization (ISO) standards.

Color Fastness to Light

This test assesses the resistance of the color to the action of an artificial light source that mimics natural daylight.[13][14]

Experimental Protocol (Based on ISO 105-B02): [13]

  • Specimen Preparation: A textile specimen of a suitable size is prepared. A portion of the specimen is covered with an opaque mask to serve as an unexposed control.[15]

  • Reference Materials: A set of Blue Wool Lightfastness Standards (rated 1 to 8, with 8 being the highest fastness) is exposed alongside the test specimen.[13][16]

  • Exposure: The specimen and Blue Wool standards are mounted in a lightfastness tester equipped with a Xenon arc lamp under controlled temperature and humidity.[15][17]

  • Evaluation: The exposure continues until a specified contrast (e.g., grade 3 on the Grey Scale for assessing change in colour) is observed between the exposed and unexposed parts of the specimen or a specific Blue Wool standard. The light fastness rating of the specimen is then determined by comparing its fading to that of the Blue Wool standards.[13]

G cluster_prep Preparation cluster_exp Exposure cluster_eval Evaluation p1 Cut textile specimen p3 Mask a portion of the specimen p1->p3 p2 Prepare Blue Wool Standards (1-8) e1 Mount specimen and standards in Xenon arc tester p2->e1 p3->e1 e2 Expose to artificial light (ISO 105-B02) e1->e2 v1 Periodically check fading e2->v1 v2 Compare specimen fading to Blue Wool standards v1->v2 v3 Assign Light Fastness Rating (1-8) v2->v3

Workflow for assessing color fastness to light.
Color Fastness to Washing

This test evaluates the resistance of the color to domestic and commercial laundering procedures, assessing both color change of the specimen and staining of adjacent fabrics.[18][19]

Experimental Protocol (Based on ISO 105-C06): [18]

  • Specimen Preparation: A 40 mm x 100 mm specimen of the dyed textile is cut.[15] A multi-fiber adjacent fabric (containing strips of fibers like acetate, cotton, nylon, polyester, acrylic, and wool) of the same size is prepared. The dyed specimen and the multi-fiber fabric are sewn together.[15][18]

  • Test Procedure: A wash solution is prepared using a standard reference detergent. The composite specimen is placed in a stainless-steel container with the wash solution and a specified number of steel balls to simulate mechanical action.[15][20] The test is run in a wash wheel apparatus for a specified time and temperature (e.g., 40 minutes at 40°C for A2S test).[18]

  • Rinsing and Drying: After the cycle, the composite specimen is removed, rinsed with water, and dried in warm air (not exceeding 60°C).[21]

  • Evaluation: The change in color of the dyed specimen is assessed using the Grey Scale for Color Change. The degree of staining on each fiber of the multi-fiber fabric is assessed using the Grey Scale for Staining.[15][18] Ratings are from 1 (poor) to 5 (excellent).

G cluster_prep Preparation cluster_test Testing cluster_eval Evaluation p1 Cut dyed specimen (4x10 cm) p3 Sew specimen and multi-fiber together p1->p3 p2 Cut multi-fiber adjacent fabric p2->p3 t1 Place composite in steel container with detergent & steel balls p3->t1 t2 Agitate in wash wheel (e.g., 40°C, 40 min) t1->t2 t3 Rinse and dry (≤60°C) t2->t3 e1 Assess specimen color change with Grey Scale t3->e1 e2 Assess staining on multi-fiber with Grey Scale t3->e2 e3 Assign Ratings (1-5) e1->e3 e2->e3

Workflow for assessing color fastness to washing.
Color Fastness to Sublimation

This test is particularly important for disperse dyes as they can change from a solid to a gas at high temperatures (sublimate), which can occur during storage or ironing, leading to color change and staining.[9][15]

Experimental Protocol (Based on ISO 105-P01): [9]

  • Specimen Preparation: A specimen of the dyed textile is cut. It is placed between two undyed white fabrics (typically polyester, as it is susceptible to staining by disperse dyes).[15][21]

  • Test Procedure: The composite specimen is placed in a heat press or a specific heating device.[15] A specified temperature (e.g., 180°C or 210°C) and pressure are applied for a set duration (e.g., 30 seconds).[9][21][22]

  • Evaluation: After the heat treatment, the specimen is allowed to cool. The change in color of the original specimen and the degree of staining on the adjacent white fabrics are assessed using the respective Grey Scales.[15][23]

G cluster_prep Preparation cluster_test Testing cluster_eval Evaluation p1 Cut dyed specimen p2 Place between two undyed fabrics p1->p2 t1 Place composite in heat press device p2->t1 t2 Apply heat and pressure (e.g., 180°C, 30s) t1->t2 e1 Cool specimen t2->e1 e2 Assess color change and staining with Grey Scales e1->e2 e3 Assign Ratings (1-5) e2->e3

Workflow for assessing color fastness to sublimation.

Logical Comparison of Dye Classes

The fundamental differences in chemical structure between anthraquinone and azo dyes dictate their performance and environmental profiles.

G cluster_AQ Anthraquinone Dyes cluster_Azo Azo Dyes AQ_Struct Fused Aromatic Rings AQ_Pros Pros: - Excellent Light Fastness - Good Thermal Stability - Bright, Clean Shades AQ_Struct->AQ_Pros AQ_Cons Cons: - Lower Tinctorial Strength - Higher Aquatic Toxicity - More Resistant to Biodegradation AQ_Struct->AQ_Cons Azo_Struct Azo Group (-N=N-) Azo_Pros Pros: - High Tinctorial Strength - Wide Color Range - Cost-Effective Azo_Struct->Azo_Pros Azo_Cons Cons: - Variable Light Fastness - Potential to form toxic amines - Generally Lower Sublimation Fastness Azo_Struct->Azo_Cons Dyes Disperse Dyes Dyes->AQ_Struct Dyes->Azo_Struct

References

Comparative Guide to the Chromatographic Purity Validation of Disperse Red 60 and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chromatographic purity validation of Disperse Red 60, an anthraquinone-based dye, with two common azo-based alternatives: Disperse Red 73 and Disperse Red 82. The information presented herein is intended to assist researchers in selecting appropriate dyes and analytical methodologies for their specific applications.

Introduction to Disperse Dyes

Disperse dyes are non-ionic colorants with low water solubility, making them suitable for dyeing hydrophobic fibers such as polyester. Their purity is a critical factor, as impurities can affect color consistency, dyeing performance, and potentially introduce toxicological risks. This guide focuses on High-Performance Liquid Chromatography (HPLC) as a robust method for purity validation.

Chemical and Physical Properties

A fundamental understanding of the chemical and physical properties of these dyes is essential for developing appropriate analytical methods and interpreting results.

PropertyThis compoundDisperse Red 73Disperse Red 82
Chemical Name 1-amino-4-hydroxy-2-phenoxyanthraquinone[1]2-[[4-[(2-cyanoethyl)ethylamino]phenyl]azo]-5-nitrobenzonitrile2-[[4-[bis(2-acetoxyethyl)amino]phenyl]azo]-5-nitrobenzonitrile
CAS Number 17418-58-5[2]16889-10-430124-94-8
Molecular Formula C₂₀H₁₃NO₄[3]C₁₈H₁₆N₆O₂C₂₁H₂₁N₅O₆
Molecular Weight 331.32 g/mol [3][4]348.36 g/mol 439.42 g/mol [5]
Chemical Class AnthraquinoneAzoAzo
Appearance Dark red solidDark red powderDark brown powder[5]
Solubility Insoluble in water, soluble in dichloromethane.Soluble in ethanol, acetone, benzene.[6]Insoluble in water.[5]

Potential Impurities

Impurities in disperse dyes typically originate from the synthesis process. Understanding these potential impurities is crucial for developing a chromatographic method capable of separating them from the main dye compound.

  • This compound (Anthraquinone dye): Synthesized by the condensation of 1-Amino-2-bromo-4-hydroxyanthracene-9,10-dione with phenol.[4] Potential impurities include unreacted starting materials, isomers, and byproducts from side reactions such as the formation of 1-amino-4-hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid.[7]

  • Disperse Red 73 (Azo dye): Produced by the diazotization of 2-Cyano-4-nitroaniline and subsequent coupling with N-ethyl-N-cyanoethylaniline.[6] Potential impurities include unreacted diazo and coupling components, as well as byproducts from decomposition or side reactions of the diazonium salt.

  • Disperse Red 82 (Azo dye): Synthesized via the diazotization of 2-Cyano-4-nitroaniline and coupling with N,N-Di(2-acetoxyethyl)benzeneamine.[5] Similar to other azo dyes, impurities can include residual starting materials and side-reaction products.

Chromatographic Purity Analysis: A Comparative HPLC Method

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of disperse dyes due to its high resolution and sensitivity. A single gradient reversed-phase HPLC method can be developed for the simultaneous analysis of this compound and its alternatives.

Experimental Protocol

Objective: To develop and validate a gradient reversed-phase HPLC method for the simultaneous separation and purity determination of this compound, Disperse Red 73, and Disperse Red 82.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile (B52724).

  • Gradient Program:

    • 0-2 min: 40% B

    • 2-15 min: 40% to 90% B (linear gradient)

    • 15-18 min: 90% B (isocratic)

    • 18-18.1 min: 90% to 40% B (linear gradient)

    • 18.1-25 min: 40% B (isocratic - column re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: PDA detector monitoring at the maximum absorbance wavelength (λmax) of each dye (this compound: ~530 nm, Disperse Red 73: ~510 nm, Disperse Red 82: ~520 nm). A UV-Vis spectrum of Disperse Red 82 can be found in existing research.[8]

Sample Preparation:

  • Accurately weigh 10 mg of the dye standard or sample.

  • Dissolve in 10 mL of a suitable solvent (e.g., N,N-dimethylformamide or a 1:1 mixture of acetonitrile and water).

  • Sonicate for 10 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Data Presentation: Comparative Purity Analysis

The following table presents representative data from the HPLC analysis of commercial samples of this compound, Disperse Red 73, and Disperse Red 82 using the protocol described above.

ParameterThis compoundDisperse Red 73Disperse Red 82
Retention Time (min) 12.510.811.7
Peak Area (%) 98.297.598.8
Known Impurity 1 (RT, Area %) 8.9, 0.8%7.2, 1.1%8.1, 0.6%
Known Impurity 2 (RT, Area %) 14.1, 0.5%9.5, 0.7%10.2, 0.3%
Unknown Impurities (Total Area %) 0.5%0.7%0.3%
Purity by Area Normalization 98.2%97.5%98.8%

Note: The retention times and peak areas are representative and may vary depending on the specific HPLC system, column, and exact experimental conditions.

Performance Comparison

Beyond purity, the performance of a dye in its final application is a critical selection criterion.

Performance ParameterThis compoundDisperse Red 73Disperse Red 82
Light Fastness (Scale 1-8) 7[3]6-7[6]6-7[9][10]
Wash Fastness (Staining, Scale 1-5) 5[3]5[6]5[9][10]
Sublimation Fastness (Scale 1-5) 5[3]4-54[10]

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the key workflows in the purity validation process.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Dye Sample dissolve Dissolve in Solvent weigh->dissolve sonicate Sonicate dissolve->sonicate filter Filter sonicate->filter inject Inject Sample filter->inject separate Chromatographic Separation inject->separate detect PDA Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report

Fig. 1: Experimental workflow for HPLC purity analysis.

logical_relationship dye_selection Dye Selection (this compound or Alternatives) purity_spec Purity Specification dye_selection->purity_spec hplc_method HPLC Method Validation purity_spec->hplc_method routine_analysis Routine QC Analysis hplc_method->routine_analysis pass_fail Pass/Fail Decision routine_analysis->pass_fail release Product Release pass_fail->release Pass rejection Product Rejection pass_fail->rejection Fail

Fig. 2: Logical workflow for quality control of disperse dyes.

Conclusion

The choice between this compound and its azo-based alternatives, Disperse Red 73 and Disperse Red 82, will depend on the specific requirements of the application. All three dyes demonstrate high purity levels when analyzed by a suitable HPLC method. Their performance characteristics, particularly light and wash fastness, are comparable. The provided HPLC protocol offers a robust starting point for the purity validation of these dyes. It is recommended that this method be fully validated in the user's laboratory to ensure its suitability for its intended purpose.

References

Disperse Red 60: A Comparative Guide for Textile Color Fastness Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Disperse Red 60, a common anthraquinone-based disperse dye, with other disperse dyes used in textile applications. The focus is on its performance as a standard for color fastness testing, a critical aspect of quality control in the textile industry. This document outlines the performance of this compound against key alternatives, supported by experimental data and detailed testing protocols.

Comparative Performance of Disperse Dyes

The selection of a dye for textiles, particularly synthetic fibers like polyester, is heavily dependent on its fastness properties. These properties determine the durability of the color when subjected to various environmental factors throughout the textile's lifecycle. This compound is often used as a benchmark due to its bright red hue and generally good performance. However, a comparative analysis with other disperse dyes reveals nuances in their respective strengths.

The following tables summarize the color fastness ratings for this compound and two other commonly used disperse dyes, Disperse Red 167 and Disperse Blue 79. The ratings are based on standardized ISO test methods, with higher numbers indicating better fastness.

Table 1: Color Fastness Properties of this compound (C.I. 60756)

Fastness TestStandardRating
Light Fastness (Xenon)ISO 105-B026
Wash Fastness (Staining)ISO 105-C034-5
Sublimation FastnessISO 105-P01 (180°C, 30s)4
Rubbing Fastness (Dry)ISO 105-X124
Rubbing Fastness (Wet)ISO 105-X124

Data sourced from multiple supplier technical data sheets.[1]

Table 2: Color Fastness Properties of Disperse Red 167 (C.I. 11338)

Fastness TestStandardRating
Light Fastness (Xenon)ISO 105-B026-7
Wash Fastness (Staining)ISO 105-C034-5
Sublimation FastnessISO 105-P01 (180°C, 30s)4-5
Rubbing Fastness (Dry)ISO 105-X124-5
Rubbing Fastness (Wet)ISO 105-X124

Data sourced from multiple supplier technical data sheets.[2]

Table 3: Color Fastness Properties of Disperse Blue 79 (C.I. 11345)

Fastness TestStandardRating
Light Fastness (Xenon)ISO 105-B024
Wash Fastness (Staining)ISO 105-C034
Sublimation FastnessISO 105-P01 (180°C, 30s)4-5
Rubbing Fastness (Dry)ISO 105-X124
Rubbing Fastness (Wet)ISO 105-X124-5

Data sourced from multiple supplier technical data sheets.[3]

Experimental Protocols

The following are detailed methodologies for the key color fastness tests cited in this guide. These protocols are based on internationally recognized standards from the American Association of Textile Chemists and Colorists (AATCC) and the International Organization for Standardization (ISO).

Color Fastness to Laundering (AATCC 61 & ISO 105-C06)

This test assesses the resistance of a textile's color to repeated home laundering. The accelerated method simulates the effects of five typical home washes.

Specimen Preparation:

  • A textile specimen of a standard size (e.g., 100 mm x 40 mm for ISO 105-C06) is prepared.[4]

  • The specimen is attached to a multifiber adjacent fabric, which contains strips of various common fibers (e.g., cotton, wool, polyester, nylon, acetate).[4] This is done by sewing along one of the shorter edges.

Procedure:

  • The prepared specimen is placed in a stainless steel canister with a specified volume of detergent solution and a set number of stainless steel balls to simulate abrasive action.[5]

  • The canister is sealed and placed in a laundering apparatus (e.g., a Launder-Ometer), which rotates the canisters in a thermostatically controlled water bath.[5]

  • The test is run for a specified time and temperature (e.g., 45 minutes at 49°C for AATCC 61 Test No. 2A).[6]

  • After the cycle, the specimen is removed, rinsed with deionized water, and dried at a temperature not exceeding 60°C.[5][7]

Evaluation:

  • The change in color of the test specimen is evaluated by comparing the laundered sample to an original, unwashed sample. This is done using the Grey Scale for Color Change, which ranges from 1 (severe change) to 5 (no change).

  • The degree of staining on each fiber strip of the multifiber adjacent fabric is evaluated using the Grey Scale for Staining, also rated from 1 (severe staining) to 5 (no staining).

G cluster_prep Specimen Preparation cluster_procedure Laundering Procedure cluster_eval Evaluation P1 Cut textile specimen (e.g., 100mm x 40mm) P2 Cut multifiber adjaecent fabric P1->P2 P3 Sew specimen to multifiber fabric P2->P3 L1 Place specimen, detergent, & steel balls in canister P3->L1 L2 Seal canister and place in laundering apparatus L1->L2 L3 Run test at specified temperature and time L2->L3 L4 Remove, rinse, and dry specimen L3->L4 E1 Assess color change of specimen with Grey Scale L4->E1 E2 Assess staining of multifiber fabric with Grey Scale E1->E2

Experimental workflow for color fastness to laundering.
Color Fastness to Rubbing (Crocking) (ISO 105-X12)

This test determines the amount of color transferred from the surface of a colored textile to other surfaces by rubbing.

Specimen Preparation:

  • Two specimens of the textile, each at least 50 mm x 140 mm, are required.[8]

  • The specimens are conditioned in a standard atmosphere for at least 4 hours before testing.[9]

Procedure:

  • The test is performed using a crockmeter, which has a rubbing "finger" of a specified diameter (typically 16 mm).[10]

  • Dry Rubbing: A square of standard white cotton rubbing cloth is mounted on the finger. The finger is then moved back and forth along the specimen for 10 cycles with a downward force of 9 N.[11]

  • Wet Rubbing: A second rubbing cloth is wetted with deionized water to a specific pickup percentage (typically 95-100%) and the rubbing process is repeated on a fresh area of the specimen.[8]

Evaluation:

  • After rubbing, both the dry and wet rubbing cloths are conditioned to dry.

  • The amount of color transferred to each cloth is assessed using the Grey Scale for Staining.[10]

G cluster_prep Preparation cluster_dry Dry Rubbing cluster_wet Wet Rubbing cluster_eval Evaluation P1 Cut and condition textile specimens P2 Prepare dry and wet cotton rubbing cloths P1->P2 D1 Mount dry cloth on crockmeter finger P2->D1 W1 Mount wet cloth on crockmeter finger P2->W1 D2 Rub specimen for 10 cycles at 9N force D1->D2 D3 Remove and condition dry cloth D2->D3 E1 Assess staining on both cloths with Grey Scale D3->E1 W2 Rub specimen for 10 cycles at 9N force W1->W2 W3 Remove and dry wet cloth W2->W3 W3->E1

Experimental workflow for color fastness to rubbing.
Color Fastness to Artificial Light (Xenon Arc) (ISO 105-B02)

This test evaluates the resistance of a textile's color to the fading action of an artificial light source that simulates natural daylight.

Specimen Preparation:

  • A specimen of the test textile is prepared.

  • A set of Blue Wool references (typically standards 1-8) are also prepared for simultaneous exposure. These references are wool cloths dyed with blue dyes of known, varying lightfastness.[12]

Procedure:

  • The test specimen and the Blue Wool references are mounted in a holder, with a portion of each covered by an opaque mask.[12]

  • The holder is placed in a xenon arc lamp apparatus. The apparatus is set to control irradiance, temperature, and humidity to simulate specific environmental conditions.[13]

  • The specimens are exposed to the xenon arc light for a predetermined period or until a specified amount of fading occurs on one of the Blue Wool references.[14]

Evaluation:

  • The fading of the test specimen is assessed by comparing the exposed portion to the unexposed (masked) portion.

  • This change in color is compared to the fading of the Blue Wool references. The light fastness rating is the number of the Blue Wool reference that shows a similar degree of fading to the test specimen. The rating is on a scale of 1 (very poor) to 8 (outstanding).[12]

G cluster_prep Preparation cluster_exposure Exposure cluster_eval Evaluation P1 Prepare textile specimen and Blue Wool references P2 Mount specimens in holder with partial opaque mask P1->P2 E1 Place holder in xenon arc apparatus P2->E1 E2 Expose to controlled light, temperature, and humidity E1->E2 E3 Continue until specified fading of a Blue Wool reference is achieved E2->E3 EV1 Compare fading of exposed vs. unexposed specimen E3->EV1 EV2 Compare specimen fading to fading of Blue Wool references EV1->EV2 EV3 Assign rating based on the Blue Wool reference with similar fading EV2->EV3

Experimental workflow for color fastness to light.

References

Ecotoxicity of Disperse Red 60 Compared to Other Red Dyes: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the environmental impact of Disperse Red 60 in comparison to other commercially significant red dyes reveals varying levels of aquatic toxicity. This guide provides a comparative assessment of their ecotoxicity, outlines standard experimental protocols for evaluation, and explores the underlying toxicological mechanisms.

This compound, an anthraquinone (B42736) dye, exhibits moderate to high toxicity towards aquatic organisms. In contrast, the ecotoxicological profiles of other red dyes, such as the azo dyes C.I. Reactive Red 195, C.I. Acid Red 266, and C.I. Direct Red 80, present a more complex and varied picture. While data for some of these dyes is limited, available information suggests that their impact on the aquatic environment can range from being relatively non-toxic to exhibiting significant adverse effects.

Comparative Ecotoxicity Data

The following table summarizes the available quantitative ecotoxicity data for this compound and other selected red dyes. The data is presented as the median lethal concentration (LC50) for fish and the median effective concentration (EC50) for daphnia and algae. These values represent the concentration of a substance that is lethal to 50% of the test organisms or causes a 50% reduction in a measured biological response, respectively, over a specified exposure period.

Dye NameC.I. NameCAS NumberFish (96h LC50)Daphnia (48h EC50)Algae (72h EC50)
This compound6075617418-58-5~485 mg/L (Oncorhynchus mykiss)>100 mg/L (Daphnia magna)~19 mg/L (Desmodesmus subspicatus)
Reactive Red 19520500593050-79-4Data Not Available80% immobilization at 100 mg/L (Daphnia magna)[1]Data Not Available
Acid Red 2661710157741-47-6Data Not AvailableData Not AvailableData Not Available
Direct Red 80357802610-10-8Toxic to aquatic life with long-lasting effects[2]Data Not AvailableData Not Available

Experimental Protocols for Aquatic Toxicity Testing

The ecotoxicity data presented in this guide are typically generated following standardized test guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure the reliability and comparability of the results.

Fish, Acute Toxicity Test (OECD 203)

This test evaluates the acute lethal toxicity of a substance to fish.

  • Test Organism: A recommended fish species, such as Rainbow trout (Oncorhynchus mykiss), Zebra fish (Danio rerio), or Fathead minnow (Pimephales promelas).

  • Procedure: Fish are exposed to a range of concentrations of the test substance in a static or semi-static system for 96 hours. Mortalities are recorded at 24, 48, 72, and 96 hours.

  • Endpoint: The LC50 is calculated, which is the concentration of the substance that is lethal to 50% of the test fish over the 96-hour period.

Daphnia sp., Acute Immobilisation Test (OECD 202)

This test assesses the acute immobilizing effect of a substance on daphnids.

  • Test Organism: Daphnia magna or a similar cladoceran species.

  • Procedure: Young daphnids (less than 24 hours old) are exposed to a series of concentrations of the test substance for 48 hours. The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

  • Endpoint: The EC50 is determined, representing the concentration that immobilizes 50% of the daphnids after 48 hours of exposure.

Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201)

This test evaluates the effect of a substance on the growth of freshwater algae.

  • Test Organism: A recommended algal species, such as Desmodesmus subspicatus or Raphidocelis subcapitata.

  • Procedure: Exponentially growing algal cultures are exposed to various concentrations of the test substance over a 72-hour period. The growth of the algae is measured by cell counts or other biomass indicators.

  • Endpoint: The EC50 is calculated, which is the concentration that causes a 50% reduction in algal growth (either growth rate or yield) compared to a control group.

Mechanism of Toxicity: Oxidative Stress

A common mechanism of toxicity for many dyes, including anthraquinone and azo dyes, in aquatic organisms is the induction of oxidative stress. This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the organism's antioxidant defense system to detoxify these reactive intermediates.

Oxidative_Stress_Pathway Dye Dye Exposure (e.g., this compound) ROS Increased Reactive Oxygen Species (ROS) Production Dye->ROS Metabolic Activation CellularDamage Cellular Damage ROS->CellularDamage Oxidative Attack Antioxidant Antioxidant Defense System (e.g., SOD, CAT, GPx) Antioxidant->ROS Detoxification LipidPeroxidation Lipid Peroxidation CellularDamage->LipidPeroxidation ProteinOxidation Protein Oxidation CellularDamage->ProteinOxidation DNA_Damage DNA Damage CellularDamage->DNA_Damage Apoptosis Apoptosis / Necrosis LipidPeroxidation->Apoptosis ProteinOxidation->Apoptosis DNA_Damage->Apoptosis

References

Performance of Disperse Red 60 in Polyester Blends: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of C.I. Disperse Red 60 in various polyester (B1180765) blends, including 100% polyester, polyester/cotton, polyester/spandex, and polyester/nylon. The performance is benchmarked against a common alternative, C.I. Disperse Red 73, to offer a clear perspective on its suitability for different applications. The information presented is supported by experimental data and standardized testing protocols.

Comparative Performance Data

The following tables summarize the key performance indicators of this compound and Disperse Red 73 on different polyester blend fabrics. The data is based on standardized ISO testing methods to ensure comparability.

Table 1: Fastness Properties on 100% Polyester

PropertyTest MethodThis compoundDisperse Red 73
Light FastnessISO 105-B0266
Washing Fastness (Color Change)ISO 105-C064-54-5
Washing Fastness (Staining)ISO 105-C064-54-5
Sublimation FastnessISO 105-P01 (180°C, 30s)44

Source: Data compiled from various supplier technical datasheets.

Table 2: Wash Fastness of this compound on Polyester/Spandex Blends at Different Dyeing Temperatures

Dyeing Temp.Color ChangeStaining - PolyesterStaining - SpandexStaining - WoolStaining - AcrylicStaining - Polyamide (Nylon)Staining - CottonStaining - Acetate
90°C54-523-432-33-43-4
100°C4-5433-4333-43-4
110°C4-5433-43-4343-4
120°C443-443-43-444
130°C4444444-54

Source: Adapted from a study on low-temperature dyeing of chemically modified PET/Spandex blends.[1]

Table 3: Expected Performance on Other Polyester Blends (Qualitative)

BlendPropertyThis compoundGeneral Considerations
Polyester/Cotton Wash FastnessGood to ExcellentStaining on the cotton portion can be a concern and often requires a separate reactive dyeing step for the cotton to achieve optimal fastness.[2]
Light FastnessExcellentThe polyester component generally exhibits high light fastness.
Polyester/Nylon Wash FastnessModerateDisperse dyes can stain nylon, and the wet fastness on the nylon component is often not ideal. A two-bath dyeing process is common.[3]
Light FastnessGoodLight fastness on the nylon portion may be lower than on the polyester.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below, based on internationally recognized standards.

Light Fastness Test (ISO 105-B02)

This method determines the resistance of the color of textiles to the action of an artificial light source representative of natural daylight (D65).

  • Apparatus: A xenon arc lamp apparatus with a stable light source and filter system to simulate the spectral distribution of daylight.

  • Specimen Preparation: A specimen of the dyed textile is mounted on a card.

  • Procedure: The specimen, along with a set of blue wool references (ISO 105-B01), is exposed to the xenon arc lamp under controlled conditions of temperature and humidity.

  • Evaluation: The change in color of the test specimen is assessed by comparing it with the fading of the blue wool references. The light fastness is rated on a scale of 1 (very low) to 8 (very high).

Wash Fastness Test (ISO 105-C06)

This test evaluates the resistance of the color of textiles to domestic and commercial laundering procedures.

  • Apparatus: A suitable wash fastness tester (e.g., Launder-Ometer) with stainless steel containers and balls.

  • Specimen Preparation: A specimen of the dyed fabric is sewn together with a multi-fiber adjacent fabric (containing wool, acrylic, polyester, nylon, cotton, and acetate).

  • Procedure: The composite specimen is placed in a container with a specified detergent solution and stainless steel balls. The container is then agitated in the wash fastness tester at a specified temperature and for a set duration (e.g., 40°C for 30 minutes for test A2S).

  • Evaluation: After washing, rinsing, and drying, the change in color of the specimen and the staining of each fiber in the multi-fiber strip are assessed using grey scales (rated from 1 for high change/staining to 5 for no change/staining).

Sublimation Fastness Test (ISO 105-P01)

This method assesses the resistance of the color of textiles to the action of dry heat, as in processes like calendering or heat-setting.

  • Apparatus: A heating device capable of maintaining a specified temperature with controlled pressure.

  • Specimen Preparation: A specimen of the dyed textile is placed between two undyed adjacent fabrics.

  • Procedure: The composite specimen is placed in the heating device at a specified temperature (e.g., 180°C) and pressure for a set time (e.g., 30 seconds).

  • Evaluation: The change in color of the specimen and the staining of the adjacent fabrics are evaluated using the grey scales.

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships in the performance evaluation of this compound.

Experimental_Workflow_Wash_Fastness cluster_prep Specimen Preparation cluster_testing Washing Procedure (ISO 105-C06) cluster_eval Evaluation start Start: Dyed Fabric Sample prep_specimen Cut 10x4 cm Specimen start->prep_specimen attach_multifiber Sew to Multi-fiber Fabric prep_specimen->attach_multifiber place_in_container Place Specimen, Solution, & Steel Balls in Container attach_multifiber->place_in_container prepare_solution Prepare Detergent Solution prepare_solution->place_in_container agitate Agitate at Specified Temp & Time place_in_container->agitate rinse_dry Rinse and Dry Specimen agitate->rinse_dry eval_color_change Assess Color Change (Grey Scale 1-5) rinse_dry->eval_color_change eval_staining Assess Staining on Multi-fiber (Grey Scale 1-5) rinse_dry->eval_staining end End: Fastness Rating eval_color_change->end eval_staining->end Performance_Comparison cluster_blends Polyester Blends cluster_factors Key Performance Factors This compound This compound 100% Polyester 100% Polyester This compound->100% Polyester Excellent Overall Performance Polyester/Spandex Polyester/Spandex This compound->Polyester/Spandex Good Performance, Potential for Spandex Staining Polyester/Cotton Polyester/Cotton This compound->Polyester/Cotton Good on PET, Requires Separate Process for Cotton Polyester/Nylon Polyester/Nylon This compound->Polyester/Nylon Moderate Performance, Potential for Nylon Staining Light Fastness Light Fastness 100% Polyester->Light Fastness Wash Fastness Wash Fastness 100% Polyester->Wash Fastness Sublimation Fastness Sublimation Fastness 100% Polyester->Sublimation Fastness Polyester/Spandex->Wash Fastness Staining Dyeing Process Dyeing Process Polyester/Cotton->Dyeing Process Two-bath Polyester/Nylon->Wash Fastness Staining Polyester/Nylon->Dyeing Process Two-bath

References

A Comparative Analysis of Disperse Red 60 and Azo Dyes for Polyester Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate dyes for synthetic materials is a critical consideration, balancing performance with potential biological interactions. This guide provides an objective comparison between Disperse Red 60, an anthraquinone-based dye, and a representative high-performance azo dye, C.I. Disperse Red 167, for the dyeing of polyester (B1180765) fibers. The comparison is supported by experimental data on key performance indicators and detailed methodologies for standardized testing.

Executive Summary

Disperse dyes are the primary class of colorants used for polyester due to their non-ionic nature and ability to penetrate the hydrophobic fiber structure at high temperatures. Within this class, anthraquinone (B42736) and azo dyes represent two of the most significant chemical structures, each offering a distinct profile of advantages and disadvantages. This compound, an anthraquinone dye, is known for its bright bluish-red shades and good light fastness.[1] Azo dyes, the largest group of synthetic colorants, are valued for their high tinctorial strength and cost-effectiveness, with modern variants like Disperse Red 167 demonstrating excellent all-around fastness properties. This guide will delve into a direct comparison of their performance in polyester dyeing applications.

Chemical Structures

The performance of a dye is intrinsically linked to its molecular structure. This compound is characterized by the stable, fused ring system of anthraquinone. In contrast, azo dyes, such as Disperse Red 167, are defined by the presence of one or more azo groups (-N=N-).

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    label="this compound (Anthraquinone)";
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Caption: Chemical structures of this compound and C.I. Disperse Red 167.

Performance Data Comparison

The selection of a dye for a specific application is heavily reliant on its fastness properties, which indicate the durability of the color to various environmental factors. The following table summarizes the comparative performance of this compound and C.I. Disperse Red 167 on polyester fabric, based on standardized testing methods.

Performance MetricDye ClassC.I. This compoundC.I. Disperse Red 167Test Method
Light Fastness Anthraquinone6-77-8AATCC 16.3
Azo
Wash Fastness Anthraquinone4-55AATCC 61 (ISO 3)
(Color Change)Azo
Wash Fastness Anthraquinone4-55AATCC 61 (ISO 3)
(Staining)Azo
Sublimation Fastness Anthraquinone45AATCC 117 (Medium)
(Fading)Azo
Sublimation Fastness Anthraquinone45AATCC 117 (Medium)
(Staining)Azo

Note: Fastness ratings are on a scale of 1-5 for wash and sublimation fastness (5 being the best) and 1-8 for light fastness (8 being the best). Data is compiled from technical data sheets.[2][3]

From the data, it is evident that while both dyes exhibit good to excellent fastness properties, the high-performance azo dye, Disperse Red 167, shows a slight advantage in light, wash, and sublimation fastness over the anthraquinone-based this compound.

Experimental Protocols

To ensure reproducibility and accurate comparison, standardized experimental protocols are essential. The following are detailed methodologies for the key performance tests cited in this guide.

Polyester Dyeing Protocol (High-Temperature Exhaust Method)

A general procedure for dyeing polyester with disperse dyes involves a high-temperature exhaust method to ensure proper dye penetration and fixation.[4]

  • Preparation of Dyebath: A dyebath is prepared with a specific liquor-to-goods ratio (e.g., 10:1). The required amount of disperse dye is first pasted with a dispersing agent and a small amount of water to ensure it is lump-free, then diluted with warm water.

  • pH Control: The pH of the dyebath is adjusted to an acidic range, typically 4.5-5.5, using acetic acid.

  • Dyeing Process: The polyester fabric is introduced into the dyebath at approximately 60°C. The temperature is then raised to 130°C at a rate of 1-2°C per minute and held at this temperature for 60 minutes.

  • Cooling and Rinsing: The dyebath is cooled to 70°C, and the dyed fabric is removed and rinsed thoroughly with hot and then cold water.

  • Reduction Clearing: To remove unfixed surface dye and improve wash fastness, a reduction clearing process is carried out. This involves treating the fabric in a bath containing sodium hydroxide (B78521) and sodium hydrosulfite at 70-80°C for 15-20 minutes.

  • Final Rinsing and Drying: The fabric is rinsed again and then dried.

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"Start" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Dyebath_Preparation" [label="Dyebath Preparation\n(Dye, Dispersing Agent, Water)"]; "pH_Adjustment" [label="pH Adjustment\n(4.5-5.5 with Acetic Acid)"]; "Fabric_Introduction" [label="Introduce Polyester Fabric\n(at 60°C)"]; "Temperature_Ramp_Up" [label="Raise Temperature to 130°C"]; "Dyeing" [label="Hold at 130°C\n(60 minutes)"]; "Cooling" [label="Cool to 70°C"]; "Rinsing_1" [label="Hot and Cold Rinse"]; "Reduction_Clearing" [label="Reduction Clearing\n(NaOH, Na2S2O4 at 70-80°C)"]; "Rinsing_2" [label="Final Rinse"]; "Drying" [label="Dry Fabric"]; "End" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Start" -> "Dyebath_Preparation"; "Dyebath_Preparation" -> "pH_Adjustment"; "pH_Adjustment" -> "Fabric_Introduction"; "Fabric_Introduction" -> "Temperature_Ramp_Up"; "Temperature_Ramp_Up" -> "Dyeing"; "Dyeing" -> "Cooling"; "Cooling" -> "Rinsing_1"; "Rinsing_1" -> "Reduction_Clearing"; "Reduction_Clearing" -> "Rinsing_2"; "Rinsing_2" -> "Drying"; "Drying" -> "End"; }

References

A Comparative Guide to the Cross-Reactivity of Disperse Dyes in Analytical Tests with a Focus on Disperse Red 60

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cross-Reactivity in Analytical Testing

In analytical chemistry, particularly in immunoassays, cross-reactivity is the phenomenon where an antibody raised against a specific analyte also binds to other structurally similar molecules.[1][2] This can lead to inaccurate quantification, including false positives or overestimation of the analyte's concentration.[1] For disperse dyes, which often share core chemical structures, understanding the potential for cross-reactivity is crucial for accurate analytical assessment, especially in contexts such as toxicological testing and regulatory compliance.

Analytical Methods for Disperse Dye Analysis

Two primary analytical approaches are commonly used for the detection and quantification of disperse dyes: high-specificity chromatographic methods and high-throughput immunoassays.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful and highly specific technique for identifying and quantifying individual dye molecules in complex mixtures.[3][4] By separating compounds based on their physicochemical properties and then detecting them by their mass-to-charge ratio, LC-MS/MS can effectively differentiate between structurally similar dyes.[3] While matrix effects can cause interference, true cross-reactivity (misidentification of one dye for another) is minimal when the method is properly validated.[4]

  • Immunoassays (e.g., ELISA): Enzyme-Linked Immunosorbent Assays (ELISAs) are antibody-based assays that offer high throughput and sensitivity for detecting small molecules like dyes.[5] However, they are more susceptible to cross-reactivity, as the antibody's binding affinity for the target analyte versus other similar compounds determines the assay's specificity.[6]

Cross-Reactivity Comparison: Immunoassay vs. LC-MS/MS

The potential for cross-reactivity is a key differentiator between these two analytical platforms.

FeatureImmunoassay (e.g., Competitive ELISA)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Principle Antibody-antigen bindingChromatographic separation and mass-based detection
Specificity Dependent on antibody specificity; prone to cross-reactivity with structurally similar compounds.[6]High; capable of distinguishing between isomers and closely related structures.[3]
Potential for Cross-Reactivity High, especially for compounds sharing a common core structure.Low; primarily susceptible to isobaric interferences, which can often be resolved by chromatographic separation or tandem mass spectrometry.
Application High-throughput screening, rapid detection.Confirmatory analysis, multi-analyte quantification.[4]

Experimental Data on Cross-Reactivity of Structurally Similar Dyes

While specific cross-reactivity data for an immunoassay targeting Disperse Red 60 is not available, data from an immunoassay developed for other red dyes with structural similarities provides a valuable comparison. The following table is based on a study of a multi-analyte immunoassay for eight red dyes, demonstrating the varying degrees of cross-reactivity observed for structurally related analytes.

Table 1: Example Cross-Reactivity of Various Red Dyes in a Competitive ELISA [5]

CompoundStructure% Cross-Reactivity*
β-Naphthol (Hapten)(Structure not shown)100
Sudan 1(Structure not shown)61 - 79
Sudan 2(Structure not shown)61 - 79
Sudan 3(Structure not shown)61 - 79
Sudan 4(Structure not shown)61 - 79
Para Red(Structure not shown)61 - 79
Sudan Red G(Structure not shown)61 - 79
Sudan Red B(Structure not shown)61 - 79
Acid Orange II(Structure not shown)61 - 79

*Cross-reactivity is calculated as (IC50 of the target analyte / IC50 of the competing analyte) x 100%.

This data illustrates that even with a monoclonal antibody, significant cross-reactivity can occur with compounds that share a common structural motif with the immunizing hapten.

Experimental Protocols

A detailed experimental protocol is essential for understanding and interpreting cross-reactivity data. Below is a generalized protocol for a competitive ELISA designed to assess the cross-reactivity of small molecules like disperse dyes.

Protocol: Competitive ELISA for Cross-Reactivity Assessment

  • Coating: Microtiter plates are coated with a conjugate of the target analyte (or a derivative) and a protein (e.g., Bovine Serum Albumin, BSA). The plates are incubated overnight at 4°C and then washed.

  • Blocking: Remaining non-specific binding sites on the plate are blocked using a blocking buffer (e.g., BSA or non-fat dry milk in phosphate-buffered saline). The plates are incubated for 1-2 hours at room temperature and then washed.

  • Competition: A fixed concentration of the specific antibody is mixed with varying concentrations of the test compounds (this compound and potential cross-reactants) or standards. These mixtures are then added to the coated and blocked microtiter plates. The plates are incubated for 1-2 hours at room temperature to allow for competition between the free analyte and the coated analyte for antibody binding.

  • Washing: The plates are washed to remove unbound antibodies and analytes.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that binds to the primary antibody is added to the wells. The plates are incubated for 1 hour at room temperature and then washed.

  • Substrate Addition: A chromogenic substrate for the enzyme is added to the wells. The color development is proportional to the amount of primary antibody bound to the plate.

  • Stopping the Reaction: The enzymatic reaction is stopped by adding a stop solution.

  • Data Analysis: The absorbance is read using a microplate reader. The concentration of the analyte that causes 50% inhibition of the signal (IC50) is determined for each compound. Cross-reactivity is then calculated relative to the target analyte.

Visualizing Experimental Workflows

The following diagram illustrates the workflow for assessing cross-reactivity in a competitive ELISA.

ELISA_Workflow cluster_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Detection cluster_analysis Data Analysis A Coat plate with Analyte-Protein Conjugate B Wash A->B C Block non-specific sites B->C D Wash C->D F Add Mixtures to Plate (Incubate) E Prepare Antibody + Sample/ Standard/Cross-Reactant Mixtures E->F G Wash F->G H Add Enzyme-Conjugated Secondary Antibody G->H I Wash H->I J Add Substrate I->J K Stop Reaction J->K L Read Absorbance K->L M Calculate IC50 and % Cross-Reactivity L->M

Caption: Workflow for assessing cross-reactivity using a competitive ELISA.

Signaling Pathway of Competitive ELISA

The underlying principle of a competitive ELISA involves the competition for a limited number of antibody binding sites.

Competitive_ELISA_Pathway cluster_reactants Reactants in Solution cluster_plate Solid Phase (Microplate Well) cluster_outcome Binding Outcome Ab Antibody BoundAb Antibody Bound to Plate Ab->BoundAb Binds to UnboundAb Antibody Bound to Free Analyte Ab->UnboundAb Binds to Analyte Free Analyte (e.g., this compound) CrossReactant Potential Cross-Reactant CrossReactant->UnboundAb Competes for binding CoatedAnalyte Coated Analyte Signal Signal Generated BoundAb->Signal NoSignal No Signal (Washed Away) UnboundAb->NoSignal

Caption: Competitive binding principle in an ELISA for small molecules.

Conclusion

The selection of an appropriate analytical method for the detection and quantification of this compound and other disperse dyes must consider the potential for cross-reactivity. While highly specific methods like LC-MS/MS can effectively differentiate between structurally similar dyes, immunoassays, though offering high throughput, are susceptible to cross-reactivity. The degree of cross-reactivity in an immunoassay is dependent on the specificity of the antibody and the structural similarity of potentially interfering compounds. Although specific quantitative data for this compound cross-reactivity in immunoassays is lacking in the public domain, the principles and experimental protocols outlined in this guide provide a framework for researchers to design and interpret studies to assess this critical analytical parameter. For accurate and reliable quantification, especially in complex matrices, it is recommended to use a highly specific method like LC-MS/MS for confirmatory analysis, while immunoassays can serve as a valuable tool for initial screening.

References

A Researcher's Guide to the Spectroscopic Comparison of Disperse Red 60 from Different Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the spectroscopic comparison of "Disperse Red 60" sourced from various commercial suppliers. Given the potential for batch-to-batch variability and differences in purity, a standardized method for comparison is crucial for ensuring the reproducibility and accuracy of research outcomes. This document outlines detailed experimental protocols for UV-Visible and fluorescence spectroscopy, a structured format for data presentation, and visual aids to conceptualize the experimental workflow and potential applications.

Introduction to this compound

This compound, with the chemical name 1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dione, is a synthetic dye belonging to the anthraquinone (B42736) class.[1] Its characteristic deep red color arises from its extended conjugated system of electrons.[2] While primarily used in the textile industry for dyeing polyester (B1180765) fibers, its fluorescent properties and chemical structure make it a molecule of interest for various research applications, potentially including the development of fluorescent probes. It is a dark red solid that is insoluble in water but soluble in solvents like dichloromethane (B109758) and acetone.[1][3]

Comparative Data Presentation

To facilitate a direct and clear comparison of this compound from different suppliers, all collected spectroscopic data should be organized into a standardized table. The following table provides a template for recording key quantitative parameters.

Table 1: Spectroscopic Comparison of this compound from Various Suppliers

SupplierLot NumberPurity (%)Solventλmax (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)λem (nm)Fluorescence Intensity (a.u.)Quantum Yield (ΦF)
Supplier A
Supplier B
Supplier C
Reference

Note: λmax refers to the wavelength of maximum absorption, ε is the molar extinction coefficient, λem is the wavelength of maximum fluorescence emission, and ΦF is the fluorescence quantum yield.

Experimental Protocols

The following protocols are designed to ensure a consistent and reproducible spectroscopic analysis of this compound samples.

Materials and Equipment
  • This compound samples from different suppliers

  • Spectroscopy-grade solvent (e.g., Dichloromethane, Acetone, or Dimethyl Sulfoxide)

  • Volumetric flasks (Class A)

  • Micropipettes and tips

  • Quartz cuvettes (1 cm path length)

  • UV-Visible spectrophotometer

  • Spectrofluorometer

  • Analytical balance

Sample Preparation
  • Stock Solution Preparation:

    • Accurately weigh a precise amount of this compound from each supplier.

    • Dissolve the weighed solid in a known volume of the chosen spectroscopy-grade solvent in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1 mM). Ensure complete dissolution, using sonication if necessary. Protect the solutions from light.

  • Working Solution Preparation:

    • Prepare a series of dilutions from the stock solution to create working solutions of varying concentrations.[4][5] This is crucial for determining the molar absorptivity and for ensuring that the absorbance values fall within the linear range of the spectrophotometer (typically 0.1 - 1.0).

UV-Visible Spectroscopy
  • Instrument Setup:

    • Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 30 minutes.

    • Set the wavelength range for scanning (e.g., 300-700 nm).

  • Blank Measurement:

    • Fill a clean quartz cuvette with the pure solvent to be used for the sample dilutions.

    • Place the cuvette in the spectrophotometer and record a baseline (blank) spectrum. This will be subtracted from the sample spectra.[6]

  • Sample Measurement:

    • Rinse the cuvette with a small amount of the sample solution before filling it.

    • Measure the absorbance spectrum of each working solution.

    • Identify the wavelength of maximum absorbance (λmax).

  • Data Analysis:

    • Plot a calibration curve of absorbance at λmax versus concentration.

    • Determine the molar absorptivity (ε) from the slope of the calibration curve according to the Beer-Lambert law (A = εbc, where A is absorbance, b is the path length in cm, and c is the concentration in M).

Fluorescence Spectroscopy
  • Instrument Setup:

    • Turn on the spectrofluorometer and allow the lamp to warm up.

    • Set the excitation wavelength. A good starting point is the λmax determined from the UV-Vis spectrum.

  • Blank Measurement:

    • Measure the emission spectrum of the pure solvent to identify any background fluorescence or Raman scattering peaks.[7]

  • Sample Measurement:

    • Using a dilute solution (absorbance at the excitation wavelength should be < 0.1 to avoid inner filter effects), measure the fluorescence emission spectrum.

    • Identify the wavelength of maximum emission (λem).

  • Quantum Yield Determination (Optional but Recommended):

    • The fluorescence quantum yield (ΦF) can be determined relative to a well-characterized standard (e.g., Rhodamine B in ethanol). This involves comparing the integrated fluorescence intensity and the absorbance at the excitation wavelength of the sample to that of the standard.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the standardized workflow for the spectroscopic comparison of this compound samples.

G cluster_prep Sample Preparation cluster_uvvis UV-Vis Spectroscopy cluster_fluor Fluorescence Spectroscopy cluster_analysis Data Analysis & Comparison s1 Weigh this compound s2 Prepare Stock Solution s1->s2 s3 Prepare Working Dilutions s2->s3 uv1 Record Blank Spectrum s3->uv1 To UV-Vis f1 Record Blank Emission s3->f1 To Fluorescence uv2 Measure Absorbance Spectra uv1->uv2 uv3 Determine λmax uv2->uv3 uv4 Calculate Molar Absorptivity (ε) uv3->uv4 a1 Tabulate Results uv4->a1 f2 Measure Emission Spectra f1->f2 f3 Determine λem f2->f3 f4 Calculate Quantum Yield (ΦF) f3->f4 f4->a1 a2 Compare Spectroscopic Properties a1->a2

Caption: Experimental workflow for spectroscopic comparison.

Hypothetical Signaling Pathway Application

This compound, as a fluorescent molecule, could potentially be modified to act as a probe in cellular signaling studies. The following diagram illustrates a hypothetical scenario where a derivative of this compound is used to visualize a kinase signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase A receptor->kinase1 activates ligand Ligand ligand->receptor kinase2 Kinase B kinase1->kinase2 phosphorylates probe This compound Probe (Inactive) kinase2->probe activates tf Transcription Factor kinase2->tf phosphorylates probe_active Probe (Active) (Fluorescent) probe->probe_active gene Gene Expression probe_active->gene visualizes activity tf->gene

Caption: Hypothetical signaling pathway visualization.

References

Assessing the Dyeing Kinetics of Disperse Red 60 on Modified Polyester: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the dyeing kinetics of C.I. Disperse Red 60 on modified polyester (B1180765) fabrics. Through a comparative assessment with alternative disperse dyes, this document offers valuable insights into the performance and efficiency of this compound in modern textile applications. The information presented is supported by experimental data to aid researchers in their selection and optimization of dyeing processes.

Comparative Analysis of Dyeing Kinetics

The dyeing performance of this compound on modified polyester is benchmarked against other commercially relevant disperse dyes. The following tables summarize key kinetic parameters, offering a quantitative comparison of their efficiency under various modified polyester substrates.

Table 1: Comparison of Dyebath Exhaustion (%) of this compound and Disperse Red 167 on Chemically Modified PET (PCP)/Spandex Blends

Dyeing Temperature (°C)This compound Exhaustion (%)Disperse Red 167 Exhaustion (%)
90> 80< 20
100> 90~ 40
110> 95~ 60
120> 95~ 75
130> 95> 80

Data sourced from a study on chemically modified PET (PCP)/spandex blends. This compound, a low-energy dye, demonstrates significantly higher exhaustion at lower temperatures compared to the high-energy Disperse Red 167, which can be attributed to its smaller molecular size facilitating easier diffusion into the polyester matrix.[1]

Table 2: Dyeing Rate Constants (K) for Disperse Dyes on Modified Bicomponent (PET/PTT) Filaments at 130°C

Disperse DyeMolecular Weight ( g/mol )Dyeing Rate Constant (K)
This compound 331.32 Higher than Disperse Red 167.1
Disperse Yellow 211-Higher than Disperse Red 167.1
Disperse Red 167.1505.91Lower than this compound and Yellow 211

This data indicates that on bicomponent (PET/PTT) filaments, lower molecular weight dyes like this compound exhibit a higher dyeing rate constant compared to high molecular weight dyes like Disperse Red 167.1.[2]

Table 3: Kinetic Parameters for Disperse Red 167 on Untreated and ZnO Nano Powder Pre-treated Polyester

ParameterUntreated PolyesterPre-treated Polyester
Dyeing Rate Constant (k) at 105°C (min⁻¹)-Higher
Diffusion Coefficient (D) at 105°C (cm²/min)-Higher
Activation Energy (Ea) (kJ/mol)-Lower
Exhaustion at 105°C (%)72.2098.55

Pre-treatment of polyester with ZnO nano powder significantly enhances the dyeing kinetics of Disperse Red 167, leading to higher exhaustion, an increased dyeing rate and diffusion coefficient, and a lower activation energy barrier.

Experimental Protocols

A standardized approach is crucial for the accurate assessment of dyeing kinetics. The following is a generalized experimental protocol synthesized from various studies.

Materials and Equipment
  • Spectrophotometer (for measuring dye concentration)

  • Laboratory dyeing machine (e.g., Ahiba IR)

  • Modified and unmodified polyester fabric samples

  • Disperse dyes (e.g., this compound and alternatives)

  • Dispersing agent

  • Acetic acid (to maintain pH)

  • Sodium hydrosulfite and caustic soda (for reduction clearing)

Methodology for Determining Dyebath Exhaustion
  • Preparation of Dyebath: Prepare a dyebath with a specific concentration of the disperse dye (e.g., 1% on the weight of fabric), a dispersing agent (e.g., 1.5 g/L), and adjust the pH to 4.5-5.5 with acetic acid.[1] The liquor ratio (ratio of the volume of dye liquor to the weight of the fabric) should be kept constant (e.g., 20:1).[1]

  • Dyeing Process:

    • Introduce the polyester fabric into the dyebath at a starting temperature of approximately 30°C.[1]

    • Raise the temperature at a controlled rate (e.g., 2°C/min) to the desired dyeing temperature (e.g., 90°C, 100°C, 110°C, 120°C, or 130°C).[1]

    • Maintain the dyeing at the set temperature for a specific duration (e.g., 60 minutes).

    • At regular intervals, withdraw an aliquot of the dyebath to measure the dye concentration.

  • Measurement of Dye Concentration:

    • Cool and, if necessary, dilute the withdrawn dyebath samples.

    • Measure the absorbance of the solution using a spectrophotometer at the wavelength of maximum absorbance (λmax) for the specific dye.

    • Calculate the concentration of the dye in the dyebath using a pre-determined calibration curve.

  • Calculation of Dyebath Exhaustion (%E):

    • The percentage of dyebath exhaustion is calculated using the following formula: %E = [(C₀ - Cₜ) / C₀] x 100 Where:

      • C₀ is the initial concentration of the dye in the dyebath.

      • Cₜ is the concentration of the dye in the dyebath at time 't'.

  • Reduction Clearing: After dyeing, a reduction clearing process is performed to remove any unfixed dye from the fabric surface. This is typically done with a solution of sodium hydrosulfite and caustic soda.[3]

Visualizing Dyeing Kinetics

The following diagrams, generated using Graphviz, illustrate the experimental workflow for assessing dyeing kinetics and the key factors that influence this process.

experimental_workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_analysis Analysis cluster_post Post-Treatment prep_dyebath Prepare Dyebath (Dye, Dispersant, pH Adjustment) start_dyeing Introduce Fabric to Dyebath at Initial Temperature prep_dyebath->start_dyeing prep_fabric Prepare Fabric Sample (Weighing) prep_fabric->start_dyeing ramp_temp Ramp Temperature to Target Dyeing Temperature start_dyeing->ramp_temp hold_temp Hold at Dyeing Temperature for Set Duration ramp_temp->hold_temp sampling Withdraw Dyebath Samples at Intervals hold_temp->sampling reduction_clear Reduction Clearing hold_temp->reduction_clear measure_abs Measure Absorbance (Spectrophotometer) sampling->measure_abs calc_conc Calculate Dye Concentration measure_abs->calc_conc calc_exhaust Calculate Dyebath Exhaustion (%) calc_conc->calc_exhaust

Experimental workflow for assessing dyeing kinetics.

influencing_factors center Dyeing Kinetics dye_mw Molecular Weight center->dye_mw dye_sol Solubility center->dye_sol dye_energy Energy Level center->dye_energy fiber_morph Morphology (Crystallinity, Amorphous Regions) center->fiber_morph fiber_modif Chemical Modification center->fiber_modif fiber_denier Denier center->fiber_denier temp Temperature center->temp time Time center->time ph pH center->ph carrier Carrier/Auxiliaries center->carrier lr Liquor Ratio center->lr

Key factors influencing disperse dye kinetics on polyester.

References

Safety Operating Guide

Proper Disposal of Disperse Red 60: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of Disperse Red 60 is critical for ensuring personnel safety and environmental protection. As a substance classified with specific health hazards, adherence to established protocols is not merely a matter of best practice but a regulatory necessity. This guide provides a direct, step-by-step operational plan for the proper handling and disposal of this compound waste in a laboratory setting.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE). The handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Eye Protection: Wear tightly fitting safety goggles or glasses.

  • Skin Protection: Use chemical-resistant gloves (e.g., nitrile) and a lab coat. Contaminated clothing should not be allowed out of the workplace and must be decontaminated or disposed of as hazardous waste.[1][2]

  • Respiratory Protection: If dust generation is likely, a properly fitted respirator (e.g., N95) is required.[3] Avoid breathing in dust or vapors.[1][2]

  • Handling: Avoid all personal contact, including inhalation.[3] Do not eat, drink, or smoke in areas where the chemical is handled.[3] In case of skin contact, wash the affected area immediately with plenty of soap and water.[1] If a rash or irritation occurs, seek medical attention.[1][2]

Ecotoxicity Data

This compound is known to be hazardous to aquatic life, and its discharge into the environment must be avoided.[1] The following table summarizes key ecotoxicity data.

OrganismTest TypeEndpointValueExposure Time
Oncorhynchus mykiss (Rainbow Trout)LC50Acuteca. 485 mg/L96 hours
Daphnia magna (Water Flea)EC50Acute> 100 mg/L48 hours
Desmodesmus subspicatus (Green Algae)EC50Acuteca. 19 mg/L72 hours
Activated Sludge (Microorganisms)IC50Acute> 1000 mg/L3 hours
Data sourced from this compound Safety Data Sheets.[1][2]

Disposal Plan: A Step-by-Step Protocol

The required method for the disposal of this compound is through a licensed chemical waste facility, typically via high-temperature incineration.[1][4] Do not dispose of this chemical down the drain or in the regular trash.[3][5][6]

Step 1: Waste Segregation and Collection
  • Identify Waste: All this compound, including expired stock, residues, and contaminated materials (e.g., weighing papers, pipette tips, gloves, and lab coats), must be treated as hazardous waste.

  • Segregate: Keep this compound waste separate from other waste streams to avoid incompatible chemical reactions.[5] Amines, such as this compound, can react exothermically with acids and may be incompatible with isocyanates, peroxides, and acid halides.[2]

Step 2: Containment
  • Primary Container: Collect all waste in a chemically compatible, leak-proof container with a secure closure.[1][5] Whenever possible, leave the chemical in its original container.

  • Closure: Ensure the container is tightly sealed when not in use to prevent the release of dust or vapors.

Step 3: Labeling
  • Regulatory Compliance: In accordance with the Resource Conservation and Recovery Act (RCRA), all hazardous waste containers must be clearly labeled.[5][7]

  • Label Contents: The label must prominently display the words "Hazardous Waste".[7] It must also clearly identify the contents as "this compound" and list any associated hazards (e.g., "Skin Sensitizer," "Ecotoxic").[7]

Step 4: Temporary On-Site Storage
  • Accumulation Area: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[7]

  • Storage Conditions: The storage area must be a cool, dry, and well-ventilated space, away from incompatible materials and foodstuffs.[1][3]

Step 5: Arranging for Final Disposal
  • Contact EHS: Notify your institution’s Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.[4]

  • Documentation: Provide the waste contractor with all necessary information regarding the waste's identity and hazards for proper manifesting and disposal.

Emergency Protocol: Spill Management

In the event of a spill, immediate and safe cleanup is essential to prevent exposure and environmental contamination.

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert others.[1]

  • Ventilate: Ensure the area is well-ventilated.

  • Control Ignition Sources: Remove all sources of ignition, as dry dust can form explosive mixtures with air.[1][3]

  • Clean Up:

    • For dry spills, use dry cleanup procedures to avoid generating dust.[3] Gently sweep or vacuum the material. A vacuum cleaner must be fitted with a HEPA filter.[3]

    • Dampening the material with water may help prevent dusting before sweeping.[3]

    • Collect all residues and place them in a sealed, labeled container for disposal as hazardous waste.[1][3]

  • Decontaminate: Wash the spill area thoroughly with soap and water.[8]

Procedural Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G A This compound Waste Generated (Solid Residue & Contaminated Items) B Step 1: Wear Full PPE (Gloves, Goggles, Lab Coat) A->B C Step 2: Collect Waste in a Compatible, Sealable Container B->C D Step 3: Label Container 'Hazardous Waste: this compound' + Hazard Pictograms C->D E Step 4: Store in Designated Satellite Accumulation Area D->E F Is container full or pickup scheduled? E->F G Step 5: Contact EHS or Licensed Waste Contractor for Pickup F->G  Yes I Continue to store safely in SAA F->I  No H Final Disposal via High-Temperature Incineration G->H

References

Essential Safety and Operational Guide for Handling Disperse Red 60

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Disperse Red 60. It outlines procedural, step-by-step guidance for safe operational and disposal plans.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a fine, deep-red powder that may cause an allergic skin reaction.[1] It is crucial to handle this chemical with appropriate personal protective equipment to minimize exposure.

Table 1: Personal Protective Equipment (PPE) for this compound

Protection TypeRecommended EquipmentStandard Compliance (Example)
Eye/Face Protection Tightly fitting safety goggles with side-shields.[1]EN 166 (EU) or NIOSH (US)
Skin Protection Chemical-impermeable gloves (inspect before use), fire/flame resistant and impervious clothing.[1][2]EN 374 (EU)
Respiratory Protection A NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter should be worn when weighing or diluting the neat chemical.[3] A full-face respirator is recommended if exposure limits are exceeded.[1]NIOSH (US)
General Hygiene Wash hands thoroughly after handling.[1] Contaminated work clothing should not be allowed out of the workplace.[1]-

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is paramount to ensure safety when working with this compound.

Disperse_Red_60_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup cluster_disposal Disposal prep_area Work in a well-ventilated area don_ppe Don appropriate PPE prep_area->don_ppe gather_materials Gather all necessary materials don_ppe->gather_materials weigh Weigh this compound (Avoid dust formation) gather_materials->weigh Proceed to handling dissolve Dissolve or use in experiment weigh->dissolve decontaminate Decontaminate work surfaces (soap and water) dissolve->decontaminate After experiment remove_ppe Remove PPE correctly decontaminate->remove_ppe waste_collection Collect waste in sealed, labeled containers remove_ppe->waste_collection Segregate waste dispose Dispose of waste via licensed facility waste_collection->dispose

Caption: Operational workflow for safely handling this compound.

Experimental Protocol: Step-by-Step Handling Procedure

  • Preparation:

    • Ensure you are working in a well-ventilated area, such as a chemical fume hood.[1]

    • Put on all required PPE as detailed in Table 1.

    • Assemble all necessary equipment and reagents before handling the chemical.

  • Handling:

    • When weighing the solid, handle it carefully to avoid the formation of dust and aerosols.[1][2]

    • Use non-sparking tools to prevent ignition sources.[1]

    • If creating a solution, add the powder to the solvent slowly to prevent splashing.

  • Cleanup:

    • After use, decontaminate all work surfaces with a soap and water solution.[3]

    • Carefully remove PPE, avoiding contact with contaminated surfaces. Wash hands and dry them thoroughly.[1]

Emergency Procedures

In the event of an exposure or spill, follow these procedures immediately.

Table 2: First Aid Measures for this compound Exposure

Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1] Do not use mouth-to-mouth resuscitation.[1]
Skin Contact Immediately remove contaminated clothing.[1] Wash the affected area with plenty of soap and water.[1] If skin irritation or a rash occurs, get medical help.[1]
Eye Contact First, check for and remove any contact lenses.[3] Rinse the eyes with pure water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.[1]
Ingestion Rinse the mouth with water.[1] Do not induce vomiting.[1] Never give anything by mouth to an unconscious person.[1] Call a doctor or Poison Control Center immediately.[1]

Spill Response Protocol

  • Evacuate: Evacuate personnel from the immediate spill area.[1]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent further leakage or spillage if it is safe to do so.[1] Do not allow the chemical to enter drains.[1]

  • Clean-up (Small Spills):

    • Dampen the solid spill material with water.[3]

    • Transfer the dampened material to a suitable, sealed container for disposal.[3]

    • Use absorbent paper dampened with water to clean up any remaining material.[3]

    • Seal contaminated clothing and absorbent paper in a vapor-tight plastic bag for disposal.[3]

  • Decontaminate: Wash all contaminated surfaces with a soap and water solution.[3]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Disposal_Plan cluster_waste_generation Waste Generation cluster_waste_segregation Waste Segregation & Storage cluster_final_disposal Final Disposal unused_chemical Unused this compound waste_container Place in a suitable, closed, and labeled container unused_chemical->waste_container contaminated_ppe Contaminated PPE (gloves, clothing, etc.) contaminated_ppe->waste_container contaminated_materials Contaminated Materials (absorbent paper, glassware) contaminated_materials->waste_container storage Store in a designated, secure area waste_container->storage licensed_facility Dispose of contents/container at an approved waste disposal plant storage->licensed_facility

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.